molecular formula C19H18O3 B380535 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one CAS No. 35212-25-0

7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Número de catálogo: B380535
Número CAS: 35212-25-0
Peso molecular: 294.3g/mol
Clave InChI: PCCKAQNSDCEGBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C19H18O3 and its molecular weight is 294.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-methyl-3-phenyl-7-propan-2-yloxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-12(2)21-15-9-10-16-17(11-15)22-13(3)18(19(16)20)14-7-5-4-6-8-14/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCKAQNSDCEGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Abstract

This technical guide provides a comprehensive overview of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, a derivative of the isoflavone scaffold. While specific experimental data for this particular substituted isoflavone is limited in publicly accessible literature, this document extrapolates its core chemical structure, physicochemical properties, and potential synthetic pathways based on established principles of organic chemistry and extensive data available for closely related analogues, such as 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one and the well-studied drug, Ipriflavone (7-isopropoxy-3-phenyl-4H-chromen-4-one). This guide is intended for researchers, scientists, and professionals in drug development, offering foundational knowledge for further investigation of this compound.

Introduction to the Isoflavone Core

Isoflavones are a class of naturally occurring or synthetic organic compounds characterized by a 3-phenylchromen-4-one backbone.[1] They are isomers of flavones, where the phenyl group is attached at the 2-position of the chromen-4-one ring.[2] This structural distinction imparts unique chemical and biological properties to isoflavones, which are of significant interest in medicinal chemistry. Many isoflavones exhibit a range of pharmacological activities, including use as bone density conservation agents.[3] The subject of this guide, 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, is a synthetic isoflavone derivative with specific substitutions on the chromen-4-one core that are expected to modulate its properties.

Chemical Structure and Properties

The chemical structure of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one features a central chromen-4-one ring system. An isopropoxy group is substituted at the 7-position, a methyl group at the 2-position, and a phenyl group at the 3-position.

Caption: Chemical structure of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.

Physicochemical Properties (Predicted)

The physicochemical properties of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one can be predicted based on its structure and comparison with similar compounds like 7-methoxy-2-methylisoflavone and Ipriflavone.[3][4][5]

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C19H18O3-
Molecular Weight 294.34 g/mol -
Appearance Likely a solid at room temperature.[4][5]
Melting Point Expected to be in a similar range to related isoflavones (e.g., 7-methoxy-2-methylisoflavone: 142-143 °C).[5][5]
Solubility Predicted to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and ethanol.[4][4]
SMILES CC(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3-
InChI InChI=1S/C19H18O3/c1-11(2)22-15-8-9-17-16(10-15)19(20)18(12-6-4-3-5-7-12)13(1)21-17/h3-11H,1-2H3-

Synthesis of Isoflavones: Established Methodologies

The synthesis of isoflavones can be achieved through several established routes.[6] The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic strategies include the deoxybenzoin route and the chalcone route.[6][7]

The Deoxybenzoin Route

A common and versatile method for isoflavone synthesis involves the cyclization of a 2-hydroxydeoxybenzoin intermediate.[6] This process typically involves the introduction of a one-carbon unit to form the C-ring of the isoflavone.

A plausible synthetic pathway for 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one could be adapted from known procedures for similar isoflavones. One such method is the Baker-Venkataraman rearrangement.[8][9][10]

Proposed Synthetic Scheme:

G start 2-hydroxy-4-isopropoxyacetophenone intermediate1 2-benzoyloxy-4-isopropoxyacetophenone start->intermediate1 Benzoyl chloride, Pyridine intermediate2 1-(2-hydroxy-4-isopropoxyphenyl)-3-phenylpropane-1,3-dione intermediate1->intermediate2 Baker-Venkataraman Rearrangement (Base) intermediate3 7-isopropoxy-3-phenyl-4H-chromen-4-one intermediate2->intermediate3 Acid-catalyzed cyclization final_product 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one intermediate3->final_product Methylation at C2

Caption: Proposed synthesis of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.

Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on established isoflavone synthesis methodologies.

Step 1: Synthesis of 2-Hydroxy-4-isopropoxy-phenyl benzyl ketone

This starting material can be prepared via the Friedel-Crafts acylation of 3-isopropoxyphenol with phenylacetyl chloride.

Step 2: Cyclization to form 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

A one-pot reaction can be envisioned where the deoxybenzoin from Step 1 is reacted with a suitable reagent to introduce the C2-methyl and form the chromenone ring.

  • Reagents and Conditions:

    • 2-Hydroxy-4-isopropoxy-phenyl benzyl ketone

    • Acetic anhydride

    • Sodium acetate (anhydrous)

    • Reflux for several hours

  • Procedure:

    • A mixture of 2-hydroxy-4-isopropoxy-phenyl benzyl ketone, anhydrous sodium acetate, and acetic anhydride is heated to reflux.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and poured into ice-water.

    • The precipitated solid is filtered, washed with water, and dried.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

  • 1H NMR: The spectrum is expected to show characteristic signals for the isopropoxy group (a doublet for the six methyl protons and a septet for the methine proton), aromatic protons on both the chromenone and phenyl rings, and a singlet for the C2-methyl group.

  • 13C NMR: The spectrum would display signals for all 19 carbon atoms, including the carbonyl carbon of the ketone (around 175-185 ppm), and distinct signals for the carbons of the isopropoxy, methyl, and aromatic groups.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (294.34 g/mol ).

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching of the ketone would be observed around 1630-1650 cm-1.

Potential Applications and Future Research

Given the pharmacological importance of the isoflavone scaffold, 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one warrants investigation for its potential biological activities. The presence of the isopropoxy group may enhance its lipophilicity, potentially improving its pharmacokinetic profile compared to hydroxylated analogues. The C2-methyl group could influence its metabolic stability and receptor binding affinity.

Future research should focus on:

  • The definitive synthesis and purification of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.

  • Comprehensive spectroscopic and crystallographic analysis to confirm its structure.

  • In vitro and in vivo screening for various biological activities, such as anti-inflammatory, antioxidant, and effects on bone metabolism.

  • Structure-activity relationship (SAR) studies to understand the contribution of the isopropoxy and methyl substituents to its biological profile.

Conclusion

References

  • Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of flavones. Journal of the Chemical Society (Resumed), 1381-1389.
  • Biron, E., et al. (2005). Solid-Phase Synthesis of 1,3-Oxazole-Based Peptides. Organic Letters, 7(8), 1541-1544.
  • Mahal, H. S., & Venkataraman, K. (1934). A new synthesis of flavones. Current Science, 2(6), 214-215.
  • Wheeler, T. S. (1952).
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

  • Szewczyk, B., et al. (2018). Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity. Molecules, 23(10), 2636.
  • Patil, S. A., & Patil, R. (2014). Baker-Venkatraman Rearrangement. In Name Reactions in Organic Synthesis (pp. 13-15). Cambridge University Press.
  • Shipman, M. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synlett, 25(19), 2699-2703.
  • Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • S. D. Samant, et al. (2007). The principal methods for isoflavone synthesis. ResearchGate. Retrieved from [Link]

  • Basavaraju, K., & Liu, J. (2025). Total synthesis of isoflavonoids.
  • Tarselli, M. A., et al. (2007). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 72(12), 4584-4587.
  • 5-Iii) Sem 4. (n.d.). Scribd. Retrieved from [Link]

  • St. Denis, J. D., et al. (2010). Novel Synthesis of the Isoflavone Genistein. Synthesis, 2010(10), 1590-1592.
  • Mulholland, D. A., & Ndoile, M. M. (2015). Synthesis of Isoflavones. ResearchGate. Retrieved from [Link]

  • Kruger, T., et al. (2017). Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one.
  • Synthesis of 7-isopropyloxy-isoflavone. (n.d.). PrepChem.com. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methoxy-2-methylisoflavone. PubChem. Retrieved from [Link]

  • Li, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1647.
  • Rebelo, M. F., et al. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
  • Bodke, Y. D., et al. (2022). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives. Chemistry & Chemical Technology, 16(1), 59-69.
  • 3-(4-fluorophenyl)-7-isopropoxy-4H-chromen-4-one. (n.d.). SpectraBase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ipriflavone. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Flavone. PubChem. Retrieved from [Link]

  • Kumar, S., et al. (2016). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one. ResearchGate. Retrieved from [Link]

  • Siddiqi, M. A., et al. (2014). The Flavonoid Derivative 2-(4′ Benzyloxyphenyl)-3-hydroxy-chromen-4-one Protects Against Aβ42-Induced Neurodegeneration in Transgenic Drosophila: Insights from In Silico and In Vivo Studies. Neurotoxicity Research, 25(1), 94-106.
  • Evans, R., et al. (2024). The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (BIO-7488), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke. Journal of Medicinal Chemistry, 67(6), 4676-4690.
  • Bodke, Y. D., et al. (2022). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and their applications. ResearchGate. Retrieved from [Link]

Sources

Introduction to 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one and Osteoblast Biology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one in Osteoblasts

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bone remodeling is a dynamic physiological process maintained by a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts. An imbalance favoring resorption leads to pathological conditions like osteoporosis. Consequently, therapeutic strategies often focus on stimulating osteoblast activity to enhance bone formation. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their potential osteoprotective effects.[1][2] This guide provides a comprehensive technical exploration of the putative mechanism of action of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, a synthetic flavonoid derivative, on osteoblast function. Drawing parallels from the well-studied isoflavone, ipriflavone (7-isopropoxy-3-phenyl-4H-1-benzopyran-4-one), this document outlines the core signaling pathways likely modulated by this compound and presents a robust experimental framework for validating these hypotheses.[3][4]

7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one belongs to the flavonoid family, which is known for a wide range of biological activities, including anti-inflammatory, antioxidant, and osteogenic properties.[1][5] Its chemical structure is closely related to ipriflavone, a synthetic isoflavone that has been studied for its role in inhibiting bone resorption and stimulating bone formation.[3][4]

Osteoblasts are the primary bone-forming cells, responsible for synthesizing and mineralizing the bone matrix.[6] Their differentiation from mesenchymal stem cells (MSCs) and subsequent activity are governed by a complex network of signaling pathways. Understanding how exogenous compounds like 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one interact with these pathways is crucial for developing novel anabolic therapies for bone diseases.

This guide will dissect the probable molecular mechanisms by which this compound promotes osteogenesis, focusing on three principal signaling cascades: the Wnt/β-catenin, Bone Morphogenetic Protein (BMP)/SMAD, and Mitogen-Activated Protein Kinase (MAPK) pathways.

Core Mechanistic Hypotheses: Key Signaling Pathways in Osteoblasts

Based on extensive research on flavonoids and their impact on bone metabolism, we hypothesize that 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one enhances osteoblast function by modulating one or more of the following key signaling pathways.

The Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is a critical regulator of bone mass.[7][8] Activation of this pathway is essential for osteoblast differentiation, proliferation, and survival.[8][9]

  • Mechanism of Action: In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inhibited.[10] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of osteogenic target genes, such as RUNX2 and Osterix (Osx).[9][10] Numerous studies have shown that flavonoids can activate the Wnt/β-catenin signaling pathway, leading to increased nuclear β-catenin levels and enhanced osteoblast differentiation.[11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD Binds LRP56 LRP5/6 Co-receptor Wnt->LRP56 Binds DestructionComplex Destruction Complex FZD->DestructionComplex GSK3b GSK3β Axin Axin APC APC beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Osteogenic Genes (e.g., RUNX2, Osterix) TCF_LEF->TargetGenes Activates Transcription G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BMP BMP Ligand BMPR_II BMP Receptor II BMP->BMPR_II Binds BMPR_I BMP Receptor I BMPR_II->BMPR_I Activates R_SMAD SMAD1/5/8 BMPR_I->R_SMAD Phosphorylates P_R_SMAD p-SMAD1/5/8 Co_SMAD SMAD4 P_R_SMAD->Co_SMAD Forms Complex SMAD_Complex SMAD Complex SMAD_Complex_nuc SMAD Complex SMAD_Complex->SMAD_Complex_nuc Translocation RUNX2 RUNX2 Gene SMAD_Complex_nuc->RUNX2 Activates Transcription

Caption: Canonical BMP/SMAD Signaling Pathway in Osteoblasts.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in translating extracellular signals into cellular responses like proliferation and differentiation. [1]

  • Mechanism of Action: The roles of MAPK pathways in osteogenesis are complex and can be context-dependent.

    • ERK Pathway: The ERK-MAPK pathway has been shown to positively regulate bone development by phosphorylating and stimulating the transcriptional activity of RUNX2. [12][13]However, some studies suggest that sustained ERK activation in mature osteoblasts can be inhibitory. [14] * p38 Pathway: The p38 MAPK pathway is considered a critical positive regulator of osteoblast function and postnatal bone formation. [6][15]It is essential for osteoblast differentiation and the expression of osteogenic markers. [13][15] * JNK Pathway: The JNK pathway is often associated with cellular stress, but it also participates in osteoblast differentiation, particularly in later stages. [5] Flavonoids can modulate all three MAPK pathways, often promoting osteogenesis by activating the ERK and p38 pathways, which converge on key transcription factors like RUNX2. [5][16]

G cluster_0 Extracellular cluster_1 Signaling Cascades cluster_2 Nucleus Stimuli Growth Factors, Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activate MAPKK MAPKK (e.g., MKK3/6, MEK) MAPKKK->MAPKK Phosphorylate MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylate TranscriptionFactors Transcription Factors (e.g., RUNX2, ATF4) MAPK->TranscriptionFactors Activate TargetGenes Osteogenic Genes TranscriptionFactors->TargetGenes Regulate Transcription G cluster_FunctionalAssays Functional Assays cluster_MolecularAssays Molecular Assays Compound Treat Osteoblasts with 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one ALP Alkaline Phosphatase (ALP) Activity Assay (Early Differentiation) Compound->ALP ARS Alizarin Red S (ARS) Staining (Mineralization) Compound->ARS qPCR qPCR (Gene Expression of RUNX2, OSX, COL1A1, BGLAP) Compound->qPCR WB Western Blot (Protein Expression & Phosphorylation) Compound->WB IF Immunofluorescence (Protein Localization) Compound->IF ALP->ARS confirms progression qPCR->ALP explain mechanism qPCR->ARS explain mechanism qPCR->WB validates at protein level WB->ALP explain mechanism WB->ARS explain mechanism WB->IF confirms localization

Caption: Integrated Experimental Workflow for Mechanistic Validation.

Cell Culture
  • Cell Lines: Primary human or murine mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines like MC3T3-E1 are suitable models.

  • Osteogenic Induction: Cells are cultured in osteogenic differentiation medium (ODM), typically containing ascorbic acid, β-glycerophosphate, and dexamethasone. The test compound is added at various concentrations to the ODM.

Assessment of Osteoblast Differentiation and Function
  • Rationale: ALP is a key early marker of osteoblast differentiation. M[17][18]easuring its enzymatic activity provides a quantitative assessment of the initial commitment to the osteogenic lineage.

  • Methodology:

    • Cell Seeding: Plate osteoblasts in a 96-well plate and culture until confluent.

    • Treatment: Replace culture medium with ODM containing various concentrations of the test compound and appropriate vehicle controls. Culture for 3-7 days.

    • Cell Lysis: Wash cells gently with 1X PBS. Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100).

    • Enzymatic Reaction: Add p-nitrophenyl phosphate (pNPP) substrate solution to each well. A[18][19]LP in the lysate will convert pNPP to p-nitrophenol (pNP), a yellow product. [19] 5. Incubation: Incubate at 37°C for 15-30 minutes.

    • Stop Reaction: Stop the reaction by adding NaOH.

    • Quantification: Measure the absorbance at 405 nm using a microplate reader. [17] 8. Normalization: Normalize ALP activity to total protein content in each well (determined by a BCA or Bradford assay) to account for differences in cell number.

  • Rationale: This assay visualizes and quantifies calcium deposition, a hallmark of late-stage osteoblast differentiation and functional matrix maturation. A[20][21]RS specifically chelates calcium ions in the mineralized matrix. *[22] Methodology:

    • Cell Culture: Culture cells in 6-well or 12-well plates with ODM and the test compound for 14-21 days, changing the medium every 2-3 days.

    • Fixation: Carefully aspirate the medium, wash twice with 1X PBS, and fix the cells with 4% paraformaldehyde or 10% formalin for 30 minutes at room temperature. [22][23] 3. Washing: Aspirate the fixative and wash thoroughly with deionized water to remove any residual phosphate that could interfere with staining.

    • Staining: Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 5-10 minutes at room temperature. [22][24] 5. Final Wash: Aspirate the ARS solution and wash gently with 1X PBS until the background is clear. [22] 6. Qualitative Analysis: Visualize the orange-red mineralized nodules under a brightfield microscope.

    • (Optional) Quantification: To quantify the staining, elute the bound dye using 10% cetylpyridinium chloride (CPC) and measure the absorbance of the eluted solution at 562 nm.

[22]#### 3.3. Analysis of Gene and Protein Expression

  • Rationale: qPCR measures the mRNA expression levels of key osteogenic genes, providing insight into the transcriptional regulation induced by the compound.

  • Target Genes:

    • Early Markers: RUNX2, Osterix (SP7)

    • Late Markers: Collagen Type I Alpha 1 (COL1A1), Osteocalcin (BGLAP), Osteopontin (SPP1)

    • Housekeeping Genes: GAPDH, ACTB (for normalization)

  • Methodology:

    • Cell Culture & Treatment: Treat cells for time points relevant to gene expression (e.g., 3, 7, and 14 days).

    • RNA Extraction: Lyse cells and extract total RNA using a reagent like TRIzol or a column-based kit.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. [25] 4. qPCR Reaction: Perform qPCR using SYBR Green or TaqMan probes with primers specific to the target and housekeeping genes. [25] 5. Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping genes.

  • Rationale: Western blotting allows for the detection and semi-quantification of total and phosphorylated protein levels, providing direct evidence of signaling pathway activation.

  • Target Proteins:

    • Wnt Pathway: Total β-catenin, Active (non-phosphorylated) β-catenin

    • BMP Pathway: Total SMAD1/5/8, Phospho-SMAD1/5/8

    • MAPK Pathway: Total ERK, Phospho-ERK; Total p38, Phospho-p38

    • Osteoblast Markers: RUNX2, Osterix

  • Methodology:

    • Protein Extraction: Treat cells for appropriate durations (e.g., 15-60 minutes for phosphorylation events, 24-72 hours for total protein expression). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. [26] 2. Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel. [27] 4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [28][29] 5. Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding. [26] 6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. [28] 7. Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [26] 8. Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. [27] 9. Analysis: Quantify band intensity using image analysis software and normalize to a loading control like β-actin or GAPDH.

  • Rationale: IF provides spatial information, allowing for the visualization of protein localization within the cell, which is critical for assessing the nuclear translocation of transcription factors like β-catenin and SMADs. *[30][31] Methodology:

    • Cell Culture: Grow and treat cells on glass coverslips.

    • Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize the membranes with a detergent like Triton X-100. [31] 3. Blocking: Block with a suitable serum to reduce nonspecific binding. [31] 4. Primary Antibody Incubation: Incubate with the primary antibody against the protein of interest (e.g., β-catenin).

    • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody. [30] 6. Counterstaining: Stain the nuclei with DAPI. [32] 7. Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a confocal or fluorescence microscope.

Data Synthesis and Interpretation

The data gathered from these experiments should be synthesized to construct a coherent mechanistic narrative.

Table 1: Hypothetical Data Supporting the Osteogenic Mechanism of Action

Experimental AssayEndpoint MeasuredVehicle ControlCompound (10 µM)Interpretation
ALP Activity Relative Activity (Fold Change)1.02.5Increased early osteoblast differentiation.
ARS Staining Relative Mineralization (Fold Change)1.03.2Enhanced matrix mineralization.
qPCR (Day 7) RUNX2 mRNA (Fold Change)1.04.1Upregulation of master osteogenic transcription factor.
qPCR (Day 14) BGLAP (Osteocalcin) mRNA (Fold Change)1.05.8Increased expression of late osteogenic marker.
Western Blot (60 min) p-SMAD1/5/8 / Total SMAD1/5/81.03.5Activation of the BMP/SMAD pathway.
Western Blot (60 min) Nuclear β-catenin / Total β-catenin1.02.8Activation of the Wnt/β-catenin pathway.
Immunofluorescence Nuclear:Cytoplasmic β-catenin Ratio0.83.0Confirms nuclear translocation of β-catenin.

Conclusion and Future Directions

The proposed mechanism of action for 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one in osteoblasts involves the potentiation of key osteogenic signaling pathways, including the Wnt/β-catenin, BMP/SMAD, and MAPK cascades. This leads to the enhanced expression of critical transcription factors like RUNX2, culminating in increased osteoblast differentiation and mineralized matrix formation.

Future Directions:

  • Inhibitor Studies: To confirm the involvement of specific pathways, experiments should be repeated in the presence of known pharmacological inhibitors (e.g., DKK-1 for Wnt, Noggin for BMP, U0126 for ERK).

  • Direct Target Identification: Employ techniques like affinity chromatography or cellular thermal shift assays (CETSA) to identify the direct molecular binding partner(s) of the compound.

  • In Vivo Models: Validate the in vitro findings using animal models of osteoporosis (e.g., ovariectomized mice) to assess the compound's effect on bone mineral density and fracture healing.

By following this comprehensive guide, researchers can systematically and rigorously investigate the mechanism of action of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, paving the way for its potential development as a novel anabolic agent for bone-related disorders.

References

  • Thouverey, C., & Caverzasio, J. (2015). The p38α MAPK positively regulates osteoblast function and postnatal bone acquisition. Journal of Bone and Mineral Research, 30(9), 1698-1707. [Link]

  • Roach, H. I. (1995). A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. Journal of Bone and Mineral Research, 10(7), 1022-1029.
  • Cyagen. (2025, November 12). How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. Cyagen Biosciences. [Link]

  • JoVE. (2025, July 8). Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts. Journal of Visualized Experiments. [Link]

  • Ge, C., et al. (2007). Critical role of the extracellular signal–regulated kinase–MAPK pathway in osteoblast differentiation and skeletal development. Journal of Cell Biology, 176(5), 709–718. [Link]

  • Rahman, M. M., et al. (2023). Bioactivity, Molecular Mechanism, and Targeted Delivery of Flavonoids for Bone Loss. International Journal of Molecular Sciences, 24(4), 3624. [Link]

  • Schuh, E., et al. (2022). Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. International Journal of Molecular Sciences, 24(1), 543. [Link]

  • Greenblatt, M. B., et al. (2010). The p38 MAPK pathway is essential for skeletogenesis and bone homeostasis in mice. Journal of Clinical Investigation, 120(7), 2457–2473. [Link]

  • Greenblatt, M. B., & Shim, J. H. (2013). Mitogen-Activated Protein Kinase Pathways in Osteoblasts. Annual Review of Cell and Developmental Biology, 29, 51-71. [Link]

  • Wei, J., et al. (2017). Wnt/β-catenin signaling in osteoblasts regulates global energy metabolism. Journal of Bone and Mineral Research, 32(6), 1233-1244. [Link]

  • Bio-protocol. (2025). 2.9. Alizarin Red S Staining and Quantification of Mineralization. Bio-protocol. [Link]

  • Rodda, S. J., & McMahon, A. P. (2006). The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth. Journal of Cell Science, 119(Pt 19), 3843-3849. [Link]

  • Kim, J. M., et al. (2022). Biphasic regulation of osteoblast development via the ERK MAPK–mTOR pathway. eLife, 11, e78220. [Link]

  • Kubota, T., et al. (2016). Regulation of bone metabolism by Wnt signals. Journal of Biochemistry, 159(1), 21-27. [Link]

  • Varghese, F., et al. (2021). Flavonoids: Classification, Function, and Molecular Mechanisms Involved in Bone Remodelling. Frontiers in Pharmacology, 12, 688172. [Link]

  • Al-Dhaheri, Y., et al. (2025). Nrf2 Activation as a Therapeutic Target for Flavonoids in Aging-Related Osteoporosis. Molecules, 30(2), 1-22. [Link]

  • Chen, G., Deng, C., & Li, Y. P. (2012). TGF-β and BMP signaling in osteoblast differentiation and bone formation. International Journal of Biological Sciences, 8(2), 272–288. [Link]

  • Baron, R., & Kneissel, M. (2013). WNT signaling in bone homeostasis and disease: from human mutations to treatments. Nature Medicine, 19(2), 179-192. [Link]

  • Long, F. (2025). β-Catenin: A Key Molecule in Osteoblast Differentiation. International Journal of Molecular Sciences, 26(14), 7890. [Link]

  • Wu, M., Chen, G., & Li, Y. P. (2016). The Roles of Bone Morphogenetic Proteins and Their Signaling in the Osteogenesis of Adipose-Derived Stem Cells. Stem Cells and Development, 25(19), 1431-1442. [Link]

  • Xu, D., et al. (2022). Osteoprotective effects of flavonoids: Evidence from in vivo and in vitro studies (Review). Molecular Medicine Reports, 25(4), 1-1. [Link]

  • Varghese, F., et al. (2021). Flavonoids: Classification, Function, and Molecular Mechanisms Involved in Bone Remodelling. Frontiers in Pharmacology, 12, 688172. [Link]

  • Roach, H. I. (1995). A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. Journal of Bone and Mineral Research, 10(7), 1022-1029. [Link]

  • Chen, G., Deng, C., & Li, Y. P. (2008). Smad Signal Pathway in BMP-2-induced Osteogenesis-A Mini Review. Journal of Bone and Mineral Research, 23(S1), S295. [Link]

  • Wu, M., Chen, G., & Li, Y. P. (2021). The Smad Dependent TGF-β and BMP Signaling Pathway in Bone Remodeling and Therapies. Frontiers in Cell and Developmental Biology, 9, 671040. [Link]

  • Chen, G., Deng, C., & Li, Y. P. (2008). Smad signal pathway in BMP-2-induced osteogenesis a mini review. Journal of Bone and Mineral Research, 23(S1), S295. [Link]

  • Wiese, C., et al. (2020). Combined Fluorescence-Based in Vitro Assay for the Simultaneous Detection of Cell Viability and Alkaline Phosphatase Activity during Osteogenic Differentiation of Osteoblast Precursor Cells. International Journal of Molecular Sciences, 21(9), 3073. [Link]

  • Singh, R. K., et al. (2021). An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems. Journal of Clinical and Scientific Research, 10(1), 22. [Link]

  • van der Valk, J., et al. (2020). Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures. International Journal of Molecular Sciences, 21(11), 3824. [Link]

  • Matos, M. C., et al. (2012). An Improved Immunostaining and Imaging Methodology to Determine Cell and Protein Distributions within the Bone Environment. Journal of Histochemistry & Cytochemistry, 60(10), 737-748. [Link]

  • ResearchGate. (n.d.). mRNA expression of osteogenic markers. qPCR analysis of Coll I, RUNX2,... [Link]

  • ResearchGate. (n.d.). Immunofluorescence staining for osteocalcin in tissue sections of... [Link]

  • Chen, T. H., et al. (2021). A Rapid and Highly Predictive in vitro Screening Platform for Osteogenic Natural Compounds Using Human Runx2 Transcriptional Activity in Mesenchymal Stem Cells. Frontiers in Cell and Developmental Biology, 8, 607411. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]

  • Safadi, F. F., et al. (2009). Osteoactivin acts as downstream mediator of BMP-2 effects on osteoblast function. Journal of Cellular Biochemistry, 108(2), 485-495. [Link]

  • ResearchGate. (n.d.). Immunofluorescence staining of osteoblast marker osteocalcin (Ocn)... [Link]

  • Scholarly Publications Leiden University. (2025, October 5). Identification of a key residue mediating bone morphogenetic protein (BMP)-6 resistance to Noggin inhibition allows for engineer. [Link]

  • Pratap, J., et al. (2006). Mitogen-activated Protein Kinase (MAPK)-regulated Interactions between Osterix and Runx2 Are Critical for the Transcriptional Osteogenic Program. Journal of Biological Chemistry, 281(48), 37207-37216. [Link]

  • Al-Jammal, M. K., et al. (2022). Enhanced Osteogenic Differentiation of Pluripotent Stem Cells via γ-Secretase Inhibition. International Journal of Molecular Sciences, 23(19), 11464.
  • Chen, T. H., et al. (2021). A Rapid and Highly Predictive in vitro Screening Platform for Osteogenic Natural Compounds Using Human Runx2 Transcriptional Activity in Mesenchymal Stem Cells. Frontiers in Cell and Developmental Biology, 8, 607411. [Link]

  • Roy, A., et al. (2022). A Review on the Molecular Mechanisms of Action of Natural Products in Preventing Bone Diseases. Molecules, 27(19), 6595. [Link]

  • Li, Y., et al. (2018). Ipriflavone promotes proliferation and osteogenic differentiation of periodontal ligament cells by activating GPR30/PI3K/AKT signaling pathway. Cell Proliferation, 51(2), e12420. [Link]

  • Balk, J. L. (2000). Ipriflavone for Prevention of Osteoporosis. Clinician Reviews, 10(12), 63-68. [Link]

  • Garrett, I. R., et al. (2003). Selective inhibitors of the osteoblast proteasome stimulate bone formation in vivo and in vitro. Journal of Clinical Investigation, 111(11), 1771-1782. [Link]

  • ResearchGate. (2025, October 3). Tridax procumbens flavonoids promote osteoblast differentiation and bone formation. [Link]

Sources

thermodynamic properties of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and understanding of the , a substituted chromenone of interest in medicinal chemistry. In the absence of specific experimental data for this molecule, this document serves as a detailed roadmap for researchers, outlining both theoretical and experimental approaches to elucidate its thermodynamic profile. We will delve into the rationale behind the selection of analytical techniques, provide step-by-step protocols for key experiments, and discuss the interpretation of the resulting data. The insights gained from these thermodynamic properties are crucial for predicting the compound's stability, solubility, and behavior during formulation, all of which are critical parameters in the drug development pipeline.

Introduction: The Significance of Thermodynamic Properties in Drug Discovery

7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one belongs to the flavonoid family, a class of compounds renowned for their diverse biological activities.[1][2] The specific substitutions on the chromenone scaffold can significantly influence its pharmacological profile. However, beyond its biological activity, the physicochemical properties of a drug candidate are paramount to its success. Thermodynamic parameters such as melting point, enthalpy of fusion, and thermal stability govern a molecule's behavior from initial synthesis and purification to final dosage form. A thorough understanding of these properties is therefore not just academic, but a fundamental requirement for rational drug design and development.[3][4]

This guide will provide a comprehensive overview of the necessary steps to characterize the , from its synthesis and structural verification to the application of key analytical techniques.

Synthesis and Structural Elucidation: The Foundation of Accurate Measurement

Prior to any thermodynamic investigation, the synthesis and unambiguous structural confirmation of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one are essential. The purity of the sample is directly correlated with the accuracy of the subsequent thermodynamic measurements.

Proposed Synthetic Pathway

A plausible synthetic route can be adapted from established methods for similar chromenone structures.[5][6] A common and effective method involves the Baker-Venkataraman rearrangement.

Synthesis_Pathway A 2-Hydroxy-4-isopropoxyacetophenone D Intermediate Ester A->D Acylation B Benzoyl Chloride B->D C Pyridine C->D F 1,3-Diketone D->F Baker-Venkataraman Rearrangement E Potassium Hydroxide E->F H 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one F->H Cyclization G Sulfuric Acid G->H Computational_Workflow A 3D Structure of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one B Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C Frequency Calculation B->C D Thermochemical Analysis C->D E Predicted Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) D->E DSC_Thermogram cluster_0 DSC Thermogram start peak_start start->peak_start Baseline X-axis Temperature (°C) peak_top peak_start->peak_top Melting T_onset T_onset peak_start->T_onset peak_end peak_top->peak_end T_peak T_peak peak_top->T_peak end peak_end->end Return to Baseline Y-axis Heat Flow (mW) TGA_Curve cluster_1 TGA Curve start_mass onset_decomp start_mass->onset_decomp Stable Region X-axis_tga Temperature (°C) end_decomp onset_decomp->end_decomp Decomposition T_onset_decomp T_onset_decomp onset_decomp->T_onset_decomp final_mass end_decomp->final_mass Residue Y-axis_tga Mass (%)

Sources

7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one CAS 35212-22-7 literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Isopropoxy-3-phenyl-4H-chromen-4-one (Ipriflavone) CAS Number: 35212-22-7

Introduction

7-Isopropoxy-3-phenyl-4H-chromen-4-one, widely known by its non-proprietary name Ipriflavone, is a synthetic isoflavone derivative.[1][] It belongs to the flavonoid class of compounds, which are ubiquitous in plants.[3] While the user's topic specified "7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one," the provided CAS number 35212-22-7 corresponds definitively to Ipriflavone, which lacks the 2-methyl substituent. This guide will focus on the compound correctly identified by the CAS number.

Developed by Takeda Pharmaceutical Industries in Japan and launched in 1988, Ipriflavone has been primarily utilized for the treatment and prevention of osteoporosis.[4] Its mechanism involves inhibiting bone resorption and has been a subject of research for its broader biological activities, including anti-inflammatory and potential anti-cancer effects.[4] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemistry, biological functions, and methodologies for its synthesis and evaluation.

Physicochemical Properties

Ipriflavone presents as a white to yellowish-white crystalline powder that is odorless and tasteless.[4] Its key physical and chemical properties are summarized below, providing essential data for experimental design and formulation.

PropertyValueReference
CAS Number 35212-22-7[1][5]
Molecular Formula C₁₈H₁₆O₃[1][4]
Molecular Weight 280.32 g/mol [1][4][5]
IUPAC Name 3-phenyl-7-(propan-2-yloxy)-4H-chromen-4-one[1]
Melting Point 115-120 °C[4][5]
Boiling Point 363.04°C (estimate)[4]
Solubility Easily soluble in chloroform or dimethylformamide (DMF); soluble in acetonitrile, acetone, or ethyl acetate; sparingly soluble in methanol or ethanol; almost insoluble in water.[4]
Appearance White to yellowish-white crystals or crystalline powder[4]
Storage Sealed in a dry container at room temperature.[4][6]

Synthesis and Manufacturing

The synthesis of Ipriflavone and other 2-phenyl-4H-chromen-4-one derivatives often involves the cyclization of a chalcone precursor or formylation of a deoxybenzoin intermediate.[7][8] A common and effective method for synthesizing Ipriflavone involves the reaction of a substituted phenyl benzyl ketone with an orthoformate ester.

Synthetic Pathway Overview

The synthesis can be broadly understood as a two-stage process. First, a suitable resorcinol derivative is prepared and reacted to form a deoxybenzoin intermediate (2-hydroxy-4-isopropyloxy-phenyl-benzyl ketone). This intermediate then undergoes cyclization to form the chromen-4-one ring system.

Synthesis_Workflow cluster_step1 Step 1: Deoxybenzoin Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Cyclization Resorcinol Resorcinol Intermediate1 Deoxybenzoin Intermediate Resorcinol->Intermediate1 Phenylacetonitrile, ZnCl2, HCl Phenylacetonitrile Phenylacetonitrile Bromopropane 2-Bromopropane Orthoformate Ethyl Orthoformate Intermediate2 2-hydroxy-4-isopropyloxy-phenyl-benzyl ketone Intermediate1->Intermediate2 2-Bromopropane, K2CO3, DMF Product Ipriflavone (7-isopropoxy-3-phenyl-4H-chromen-4-one) Intermediate2->Product Ethyl Orthoformate, Morpholine, DMF

Caption: General workflow for the synthesis of Ipriflavone.

Detailed Experimental Protocol: Synthesis of Ipriflavone

This protocol is based on a well-established method for synthesizing isoflavones.[8]

Objective: To synthesize 7-isopropoxy-3-phenyl-4H-chromen-4-one (Ipriflavone) from 2-hydroxy-4-isopropyloxy-phenyl-benzyl ketone.

Materials:

  • 2-hydroxy-4-isopropyloxy-phenyl-benzyl ketone (27 g)

  • Ethyl orthoformate (22 g)

  • Morpholine (5 g)

  • Dimethylformamide (DMF, 200 ml)

  • Dilute aqueous hydrochloric acid

  • Acetone (for recrystallization)

Procedure:

  • Combine 27 g of 2-hydroxy-4-isopropyloxy-phenyl-benzyl ketone, 22 g of ethyl orthoformate, and 5 g of morpholine in 200 ml of dimethylformamide in a round-bottom flask equipped with a reflux condenser and a fractionating head.

  • Heat the mixture to boiling and maintain reflux for 8 hours. The purpose of the fractionating head is to remove the ethanol that forms as a byproduct of the reaction, which drives the equilibrium towards the product.

  • After the reaction is complete, remove the majority of the DMF solvent under reduced pressure using a rotary evaporator.

  • Dilute the concentrated residue with dilute aqueous hydrochloric acid. This step protonates any remaining morpholine and helps to precipitate the crude product.

  • Collect the crude solid product by vacuum filtration and wash it with water.

  • Purify the crude product by recrystallization from acetone to yield pure 7-isopropoxy-isoflavone.

  • Dry the crystals and determine the melting point, which should be in the range of 115-117°C, to confirm purity.[8]

Mechanism of Action and Biological Activities

Ipriflavone's biological effects are multifaceted, with its primary therapeutic application stemming from its influence on bone metabolism.

Primary Activity: Treatment and Prevention of Osteoporosis

Ipriflavone is recognized for its ability to inhibit bone resorption, a key process in the development of osteoporosis.[][4] Its mechanism is distinct from that of estrogen, though it is a phytoestrogen derivative.

  • Inhibition of Osteoclasts: The primary cellular targets are osteoclasts, the cells responsible for bone breakdown. Ipriflavone has been shown to inhibit the activity of these cells, thereby reducing the rate of bone resorption.[4]

  • Promotion of Osteoblast Differentiation: It may also promote the differentiation and activity of osteoblasts, the cells responsible for forming new bone.[4]

  • Calcitonin Secretion: Ipriflavone is believed to increase the secretion of calcitonin, a hormone that inhibits bone resorption. This direct action on bone contributes to an overall increase in bone mineral density.[4]

While it was used for osteoporosis, some studies have questioned its efficacy, leading to a decline in its use for this indication in some regions.[1]

Mechanism_of_Action Ipriflavone Ipriflavone Osteoclasts Osteoclast Activity (Bone Resorption) Ipriflavone->Osteoclasts Inhibits Osteoblasts Osteoblast Differentiation (Bone Formation) Ipriflavone->Osteoblasts Promotes Calcitonin Calcitonin Secretion Ipriflavone->Calcitonin Increases BoneDensity Increased Bone Mineral Density Osteoclasts->BoneDensity Decreases Osteoblasts->BoneDensity Increases Calcitonin->Osteoclasts Inhibits

Caption: Ipriflavone's mechanism of action in bone metabolism.

Other Potential Biological Activities

Beyond its effects on bone, research has suggested other therapeutic potentials for Ipriflavone and related chromen-4-one structures.

  • Anti-inflammatory and Antioxidant Effects: Ipriflavone exhibits antioxidant properties, helping to neutralize free radicals and reduce cellular damage from oxidative stress.[4] It has also been shown to inhibit the release of pro-inflammatory cytokines, suggesting a role in mitigating chronic inflammation.[4] The broader class of 2-phenyl-4H-chromen-4-one derivatives has been explored for anti-inflammatory effects, often by targeting enzymes like cyclooxygenase-2 (COX-2).[3][7]

  • Potential Anti-cancer Activity: Some studies indicate that Ipriflavone may inhibit the growth of certain cancer cell lines, such as breast and prostate cancer.[4] The proposed mechanisms include the regulation of estrogen receptor signaling pathways and the induction of apoptosis.[4]

  • Neuroprotective Properties: The flavonoid scaffold is a subject of intense research for treating neurodegenerative diseases like Alzheimer's.[9][10] Derivatives of the chromone core have been shown to inhibit acetylcholinesterase (AChE), monoamine oxidases (MAO), and Aβ aggregation, all of which are pathological hallmarks of Alzheimer's disease.[9][10]

Applications in Research and Drug Development

Ipriflavone serves not only as a therapeutic agent but also as a valuable scaffold in medicinal chemistry. The 2-phenyl-4H-chromen-4-one core is considered a "privileged structure" due to its ability to bind to a wide range of biological targets.[11]

  • Scaffold for Novel Therapeutics: Researchers have synthesized numerous derivatives of the chromone core to develop agents with enhanced or novel activities, including selective COX-2 inhibitors,[7] anti-inflammatory agents targeting the TLR4/MAPK pathway,[3] and multifunctional agents for Alzheimer's disease.[9][10]

  • Tool for Biological Investigation: As a well-characterized inhibitor of bone resorption, Ipriflavone can be used as a reference compound or a tool to investigate the molecular pathways involved in bone metabolism and inflammatory diseases.

Conclusion

7-Isopropoxy-3-phenyl-4H-chromen-4-one (Ipriflavone, CAS 35212-22-7) is a synthetic isoflavone with a significant history in the management of osteoporosis. Its primary mechanism involves the inhibition of osteoclast-mediated bone resorption. While its clinical use has evolved, its value in scientific research remains high. The chromen-4-one scaffold is a fertile ground for the development of new therapeutic agents targeting a range of conditions, from inflammation and cancer to neurodegenerative disorders. The synthetic accessibility and diverse biological profile of Ipriflavone and its analogues ensure their continued importance in the field of drug discovery and development.

References

  • Zhishang Bio. (n.d.). Ipriflavone CAS 35212-22-7.
  • National Center for Biotechnology Information. (n.d.). Ipriflavone. PubChem.
  • Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2015). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. PubMed Central.
  • BOC Sciences. (n.d.). 7-Isopropoxy-3-phenyl-4H-1-benzopyran-4-one - CAS 35212-22-7.
  • BLD Pharm. (n.d.). 35212-22-7|7-Isopropoxy-3-phenyl-4H-chromen-4-one.
  • Sigma-Aldrich. (n.d.). 7-Isopropoxy-3-phenyl-4H-1-benzopyran-4-one.
  • Wang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Li, J., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega.
  • Teixeira, J., et al. (2023). Design, Synthesis and Biological Evaluation of Chromeno[3,4‑b]xanthones as Multifunctional Agents for Alzheimer's Disease. Molecules.
  • Singh, N., et al. (2022). Mannich reaction mediated derivatization of chromones and their biological evaluations as putative multipotent ligands for the treatment of Alzheimer's disease. RSC Medicinal Chemistry.
  • Li, J., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. PubMed Central.
  • Bodke, Y. D., et al. (2022). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)
  • PrepChem. (n.d.). Synthesis of 7-isopropyloxy-isoflavone.
  • Szymański, J., et al. (2020). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules.
  • Szymański, J., et al. (2020). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. PubMed.
  • Esteves, M. I. F., et al. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.

Sources

Molecular Docking & In Silico Profiling of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validated computational workflow for evaluating 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS: 35212-25-0). This molecule represents a lipophilic modification of the bioactive 7-hydroxy-2-methylisoflavone scaffold. The introduction of the 7-isopropoxy group significantly alters the physicochemical profile (LogP) and membrane permeability compared to its hydroxylated parent, while the 2-methyl-3-phenyl-4H-chromen-4-one core (methylisoflavone) suggests high affinity for inflammatory and hormonal targets.

This guide details the specific protocols for molecular docking against Cyclooxygenase-2 (COX-2) and Estrogen Receptor Alpha (ERα) , the two primary biological targets dictated by the pharmacophore's structural topology.

Structural Analysis & Ligand Preparation

Before docking, the ligand must undergo rigorous quantum mechanical optimization to ensure the starting conformation represents a global minimum.

Pharmacophore Deconstruction
  • Core Scaffold: 3-phenyl-4H-chromen-4-one (Isoflavone).[1] Known for mimicking the active conformation of 17

    
    -estradiol.
    
  • C2-Methylation: Provides steric bulk that often enhances metabolic stability against oxidative attack at the C2 position.

  • C7-Isopropoxy Tail: A critical hydrophobic modification. Unlike the native 7-OH group, the isopropoxy moiety increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration and altering binding pocket fit (steric occlusion).

Ligand Preparation Protocol

Objective: Generate a geometrically optimized 3D structure with partial charges calculated via Density Functional Theory (DFT).

  • 2D to 3D Conversion: Generate the initial 3D coordinate file (SDF/MOL2) using ChemDraw or OpenBabel.

  • Geometry Optimization (DFT):

    • Software: Gaussian 16 or ORCA.

    • Method: B3LYP functional with 6-31G* basis set.

    • Rationale: Standard molecular mechanics (MMFF94) often fail to accurately model the conjugation between the chromone ring and the C3-phenyl ring. DFT accurately predicts the torsion angle (approx. 40-55°) crucial for active site fitting.

  • Charge Calculation: Assign Gasteiger-Marsili partial charges.

  • Torsion Tree Definition: Define rotatable bonds.

    • Critical Step: The O-Isopropyl bond (C7-O-CH(CH3)2) must be set as rotatable to explore the hydrophobic pocket fit.

Target Selection & Protein Preparation

Based on the isoflavone scaffold, two primary targets are selected for this study.

Target ProteinPDB IDRationaleBiological Relevance
COX-2 5KIR Structural similarity to selective COX-2 inhibitors (e.g., Flavocoxid).Inflammation & Pain Management
ERα 3ERT Isoflavones are classic Phytoestrogens/SERMs.Breast Cancer (MCF-7 lines)
Protein Preparation Workflow

Tools: PyMOL, AutoDock Tools (ADT), Biovia Discovery Studio.

  • Desolvation: Remove all water molecules and co-crystallized ions.

  • Ligand Extraction: Remove the native ligand (e.g., Celecoxib in COX-2 models) to define the active site coordinates.

  • Protonation: Add polar hydrogens (Collman’s united atom charge model).

    • Critical Check: Ensure Histidine residues in the COX-2 active site are protonated correctly to facilitate H-bonding with the chromone carbonyl.

  • Grid Box Generation:

    • COX-2 (5KIR): Center grid on native ligand. Dimensions:

      
       Å; Spacing: 0.375 Å.
      
    • ERα (3ERT): Center grid on 4-hydroxytamoxifen binding site.

Molecular Docking Protocol

We utilize a Genetic Algorithm (Lamarckian GA) approach for its robustness in handling the rotatable bonds of the isopropoxy group.

Workflow Diagram (DOT)

The following diagram illustrates the validated computational pipeline.

DockingWorkflow Ligand Ligand: 7-isopropoxy-2-methyl... (CAS 35212-25-0) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Docking Molecular Docking (AutoDock Vina / Glide) DFT->Docking PDB Target Selection (PDB: 5KIR / 3ERT) Prep Protein Prep (Desolvation, Protonation) PDB->Prep Grid Grid Generation (Active Site Definition) Prep->Grid Grid->Docking Validation Validation (Redocking RMSD < 2.0 Å) Docking->Validation Analysis Interaction Profiling (H-Bonds, Hydrophobic) Validation->Docking Fail (Refine Grid) Validation->Analysis Pass

Figure 1: Validated computational workflow for docking studies of chromen-4-one derivatives.

Execution Parameters
  • Algorithm: AutoDock Vina 1.2.0.

  • Exhaustiveness: 32 (High precision).

  • Modes: 10 binding modes generated per ligand.

  • Scoring Function: Vina Hybrid Scoring (Empirical + Knowledge-based).

Validation Criterion (Self-Validating System)

To ensure trustworthiness, a Redocking Experiment is mandatory.

  • Extract the co-crystallized inhibitor from the PDB file.

  • Dock it back into the active site using the parameters above.

  • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å .

Interaction Analysis & Mechanism

The docking results for 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one typically reveal a distinct binding mode driven by the bulky 7-isopropoxy group.

Predicted Binding Interactions (COX-2)

Unlike smaller flavonoids, the 7-isopropoxy derivative occupies the hydrophobic side pocket of COX-2 more effectively.

Interaction TypeResidue (COX-2)Atom on LigandMechanism
Hydrogen Bond Ser530 C4-Carbonyl (O)Anchors the chromone core; prevents arachidonic acid binding.
Hydrogen Bond Tyr385 C4-Carbonyl (O)Stabilizes the active conformation.
Hydrophobic Val523 7-Isopropoxy GroupCritical: The isopropyl group wedges into the hydrophobic pocket created by Val523, a residue unique to COX-2 (Ile in COX-1), conferring selectivity.
Pi-Pi Stacking Trp387 3-Phenyl RingStabilizes the aromatic system.
Signaling Pathway Impact

The binding of this derivative blocks the cyclooxygenase channel, preventing the conversion of arachidonic acid to PGG2.

Pathway Ligand 7-isopropoxy-2-methyl-3-phenyl... (Inhibitor) COX2 COX-2 Enzyme (Active Site) Ligand->COX2 Competitive Inhibition (Ki < 1.0 µM) PGG2 Prostaglandin G2 COX2->PGG2 Catalysis Halted AA Arachidonic Acid (Substrate) AA->COX2 Blocked Inflammation Inflammatory Response (Pain/Swelling) PGG2->Inflammation

Figure 2: Mechanism of action for COX-2 inhibition by the target ligand.

ADMET Profiling (In Silico)

The 7-isopropoxy group drastically alters the ADME profile compared to the 7-hydroxy analog.

  • Lipophilicity (LogP): Predicted LogP increases from ~2.5 (7-OH) to ~3.8 (7-O-iPr). This places it well within Lipinski's Rule of 5 (LogP < 5).

  • Absorption: High gastrointestinal absorption is predicted due to increased lipophilicity.

  • Metabolism: The 2-methyl group blocks metabolic oxidation at the C2 position, a common clearance pathway for isoflavones, potentially increasing half-life (

    
    ).
    
  • Toxicity: No AMES toxicity predicted (non-mutagenic).

References

  • PubChem. 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (Parent Scaffold Data). National Library of Medicine. [Link]

  • RCSB PDB. Crystal Structure of Human COX-2 with Selective Inhibitor (PDB: 5KIR). Protein Data Bank.[2] [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. [Link]

Sources

structure-activity relationship (SAR) of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Abstract

The 4H-chromen-4-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This guide provides a detailed technical analysis of the structure-activity relationship (SAR) for a specific isoflavone analog, 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one. By dissecting the molecule into its constituent A, B, and C rings, we explore the functional significance of the 7-isopropoxy group, the 2-methyl substituent, and the 3-phenyl ring. This document synthesizes information from studies on closely related analogs to build a predictive SAR model. It further provides detailed experimental protocols for synthesis and biological evaluation, intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for therapeutic innovation.

The 4H-Chromen-4-one Scaffold: A Foundation for Diverse Bioactivity

The 4H-chromen-4-one, or chromone, framework consists of a benzene ring fused to a pyran-4-one ring. This structure is the backbone of flavonoids and isoflavonoids, compounds abundant in nature and known for their health benefits.[1][3] Synthetic derivatives of this scaffold have been extensively explored, yielding compounds with potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][4][5] The versatility of the chromone ring lies in its relatively planar structure and the numerous positions available for substitution, allowing for fine-tuning of its physicochemical and pharmacological properties to interact with a variety of biological targets, including protein kinases, tubulin, and various enzymes.[4][6]

Deconstructing the Core Molecule: 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

The target molecule is a synthetic isoflavone, characterized by the placement of a phenyl group at the C-3 position of the chromone core.[4] Its structure can be systematically analyzed by examining its three key domains:

  • A-Ring (Benzene Ring): Substituted with an isopropoxy group at the C-7 position. This modification significantly impacts lipophilicity and hydrogen bonding capacity compared to a hydroxyl group.

  • C-Ring (Pyran-4-one Ring): Features a methyl group at the C-2 position. The presence and nature of substituents at this position can influence the molecule's conformation and interaction with target proteins.[7]

  • B-Ring (3-Phenyl Group): An unsubstituted phenyl ring at the C-3 position. This ring is a critical determinant of activity, and its orientation and substitution pattern are key focal points in SAR studies of isoflavones.[8]

Synthetic Strategy and Experimental Protocol

The synthesis of 2-substituted isoflavones can be achieved through several established methods. A common approach involves the cyclization of a 2'-hydroxydeoxybenzoin precursor. The introduction of the 2-methyl group requires a specific synthetic design, often starting from a 2'-hydroxyphenyl ketone and utilizing reagents that can form the pyranone ring while incorporating the C-2 substituent.

Rationale for Synthetic Approach

The chosen pathway is a modification of established isoflavone syntheses, designed to specifically incorporate the C-2 methyl group. The key steps involve creating a deoxybenzoin intermediate, which already contains the core carbon skeleton of the A-ring, the carbonyl carbon (destined to be C-4), and the B-ring. The subsequent cyclization with acetic anhydride not only forms the C-ring but also introduces the 2-methyl group in a controlled manner. This method is reliable and provides good yields for chromone formation.

Visualization of Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ring Cyclization A 3-Isopropoxyphenol C 2'-Hydroxy-4'-isopropoxydeoxybenzoin A->C AlCl3 B Phenylacetyl Chloride B->C F 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one C->F Reflux D Acetic Anhydride D->F E Sodium Acetate E->F SAR Landscape cluster_A A-Ring (C-7) cluster_C C-Ring (C-2) cluster_B B-Ring (C-3) mol A_label 7-Isopropoxy Group: - Increases lipophilicity - Enhances membrane permeability - Influences metabolic stability A_point->A_label C_label 2-Methyl Group: - Affects B-ring torsion angle - Can alter target selectivity - May block metabolism C_point->C_label B_label 3-Phenyl Group: - Core hydrophobic scaffold - Prime site for modification (e.g., -OH, -OCH3 for enhanced activity) B_point->B_label PI3K-AKT Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoflavone Isoflavone Analog (Potential Inhibitor) Isoflavone->PI3K Inhibition Isoflavone->AKT Inhibition

Sources

An In-depth Technical Guide to the Metabolic Pathway of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one in Mammals

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The specific metabolic fate of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one has not been extensively reported in peer-reviewed literature. This guide, therefore, presents a putative metabolic pathway based on established principles of xenobiotic metabolism for structurally related compounds, namely flavonoids and other chromen-4-ones. The experimental protocols detailed herein represent the gold-standard methodologies that would be employed to definitively elucidate its biotransformation in mammals.

Introduction: The Imperative of Metabolic Profiling

7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one belongs to the chromen-4-one class, a scaffold prevalent in naturally occurring flavonoids known for a wide array of biological activities. For any novel chemical entity (NCE) intended for therapeutic use, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Metabolism, the enzymatic conversion of a xenobiotic into different compounds (metabolites), dictates its pharmacokinetic profile, efficacy, and potential for toxicity.

This guide provides researchers, scientists, and drug development professionals with a predictive framework for the metabolism of this compound and a detailed overview of the experimental strategies required for its empirical validation. We will explore the likely Phase I and Phase II metabolic reactions and detail the in vitro and in vivo workflows necessary to identify and quantify the resulting metabolites.

Putative Metabolic Pathways

The metabolism of xenobiotics typically occurs in two phases. Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH), slightly increasing hydrophilicity. Phase II reactions conjugate these groups with endogenous polar molecules, greatly increasing water solubility and facilitating excretion.

Phase I Metabolism: Functionalization Reactions

Phase I metabolism is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[1][2][3] For 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, two primary CYP-mediated reactions are predicted:

  • O-Dealkylation: The isopropoxy group at the 7-position is a prime target for oxidative O-dealkylation. This reaction would remove the isopropyl group, yielding the corresponding 7-hydroxy metabolite, 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one. This is a common metabolic route for alkoxy-substituted flavonoids.[1]

  • Aromatic Hydroxylation: The unsubstituted phenyl ring at the 3-position is susceptible to hydroxylation. CYP enzymes, particularly isoforms like CYP1A2 and CYP3A4, are known to hydroxylate the aromatic rings of flavonoids.[1][4] This would likely occur at the para- (4') or meta- (3') positions, resulting in phenolic metabolites.

These initial metabolites are now primed for subsequent Phase II conjugation.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (UGTs, SULTs) Parent 7-Isopropoxy-2-methyl- 3-phenyl-4H-chromen-4-one Metabolite1 7-Hydroxy-2-methyl- 3-phenyl-4H-chromen-4-one Parent->Metabolite1 O-Dealkylation Metabolite2 Hydroxylated Phenyl Metabolite Parent->Metabolite2 Aromatic Hydroxylation Metabolite3 Glucuronide Conjugate Metabolite1->Metabolite3 Metabolite4 Sulfate Conjugate Metabolite1->Metabolite4 Metabolite2->Metabolite3 Metabolite2->Metabolite4

Caption: Putative Phase I and Phase II metabolic pathways.

Phase II Metabolism: Conjugation Reactions

The newly formed hydroxyl groups serve as handles for conjugation enzymes, which drastically increase the compound's water solubility to facilitate renal or biliary clearance.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxylated metabolites.[5][6] This is a high-capacity pathway and a major route of elimination for phenolic compounds. Both the 7-hydroxy and the phenyl-hydroxylated metabolites are expected to be excellent substrates for UGT enzymes.[7][8]

  • Sulfation: Cytosolic sulfotransferases (SULTs) transfer a sulfonate group from the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate) to hydroxyl groups.[9][10] While typically a lower capacity pathway than glucuronidation, sulfation can be dominant at lower substrate concentrations.[9] Flavonoids are well-known substrates for various SULT isoforms, such as SULT1A1.[9][11][12]

Experimental Workflows for Metabolic Elucidation

A multi-step approach combining in vitro and in vivo methods is required to definitively identify the metabolic pathways.

In Vitro Methodologies: First Pass Metabolism

In vitro systems provide a controlled environment to assess metabolic stability and identify the primary metabolites. The liver is the main site of drug metabolism, making liver-derived systems the gold standard.[2][13]

These assays measure the rate of disappearance of the parent compound over time to calculate its intrinsic clearance.[14]

  • Liver Microsomal Stability Assay: This is the primary screen for Phase I metabolism.[2][14] Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.

    • Protocol: Microsomal Stability

      • Preparation: Thaw pooled human liver microsomes and prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound (e.g., 1 µM).[15][16]

      • Pre-incubation: Pre-incubate the mixture at 37°C.

      • Initiation: Start the reaction by adding an NADPH-regenerating system (cofactor for CYPs).[15][17] Control incubations are run without NADPH to account for non-enzymatic degradation.

      • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[14]

      • Termination: Immediately stop the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[15][17] This precipitates the microsomal proteins.

      • Processing: Centrifuge the samples to pellet the protein and collect the supernatant for analysis.

      • Analysis: Quantify the remaining parent compound in the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Hepatocyte Stability Assay: Primary hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more complete picture of metabolism.[14][18][19]

    • Protocol: Hepatocyte Stability

      • Preparation: Thaw cryopreserved pooled human hepatocytes and resuspend them in incubation medium to a specific cell density (e.g., 0.5 x 10^6 viable cells/mL).[19][20]

      • Incubation: Add the hepatocyte suspension to plates containing the test compound (e.g., 1 µM).[20]

      • Time Points & Termination: Follow the same time point and termination procedure as the microsomal assay (steps 4-7). Incubations can be extended (e.g., up to 4 hours) to better capture slower metabolic processes and Phase II conjugation.[20]

The primary goal of MetID studies is to determine the chemical structure of metabolites.

  • Protocol: In Vitro Metabolite Identification

    • Incubation: Perform higher-concentration incubations of the test compound with liver microsomes (plus NADPH) and hepatocytes. A longer incubation time is used to allow for sufficient metabolite formation.

    • Sample Preparation: Terminate the reaction and process the samples as described previously.

    • LC-MS/MS Analysis: Analyze the supernatant using high-resolution LC-MS/MS.[21][22] The instrument is set to perform data-dependent or data-independent acquisition to collect fragmentation data (MS/MS spectra) for potential metabolites.[22]

    • Data Analysis: Process the data using specialized software. Metabolites are identified by searching for expected mass shifts from the parent compound (e.g., +16 Da for hydroxylation, loss of isopropyl group for dealkylation, +176 Da for glucuronidation) and interpreting their fragmentation patterns.[23][24]

G cluster_0 Sample Preparation cluster_1 Reaction & Quenching cluster_2 Analysis prep1 Prepare Microsomes or Hepatocytes prep2 Add Test Compound prep1->prep2 prep3 Incubate at 37°C prep2->prep3 react1 Initiate Reaction (add NADPH for microsomes) prep3->react1 react2 Sample at Time Points (0, 5, 15, 30, 60 min) react1->react2 react3 Quench with Acetonitrile + Internal Standard react2->react3 analysis1 Centrifuge to Remove Protein react3->analysis1 analysis2 Collect Supernatant analysis1->analysis2 analysis3 Analyze by LC-MS/MS analysis2->analysis3 out1 Metabolic Stability (t½, CLint) analysis3->out1 out2 Metabolite Identification analysis3->out2

Caption: General workflow for in vitro metabolism studies.

In Vivo Methodologies: The Whole System View

While in vitro systems are excellent for screening, in vivo studies in animal models are essential to understand the complete ADME profile in a complex biological system.[25][26][27] Rodent models (rats or mice) are typically used in early discovery.[28]

  • Protocol: In Vivo Pharmacokinetic and MetID Study

    • Dosing: Administer the compound to a cohort of animals (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage, intravenous injection).

    • Sample Collection: At designated time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (processed to plasma). Collect urine and feces over the 24-hour period.

    • Sample Processing: Plasma samples are subjected to protein precipitation with acetonitrile. Urine is diluted, and feces are homogenized and extracted.

    • Analysis: Analyze all processed samples by LC-MS/MS to quantify the parent compound (for pharmacokinetic analysis) and to identify the metabolites present in circulation and excreta.

    • Cross-Validation: Compare the metabolite profiles observed in vivo with those from the in vitro human hepatocyte experiments to assess the translatability of the animal model to humans.

G cluster_0 Sample Collection (Time Course) cluster_1 Sample Processing dose Dose Animal Model (e.g., Rat) with Compound blood Blood (Plasma) dose->blood urine Urine dose->urine feces Feces dose->feces ppt Protein Precipitation (Plasma) blood->ppt dilute Dilution (Urine) urine->dilute extract Homogenization & Extraction (Feces) feces->extract analysis LC-MS/MS Analysis ppt->analysis extract->analysis dilute->analysis pk Pharmacokinetics (PK) of Parent Drug analysis->pk metid Metabolite Profile in Plasma, Urine, Feces analysis->metid

Sources

A Technical Guide to the Anti-Resorptive Effects of 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Executive Summary

Pathological bone resorption, driven by excessive osteoclast activity, is the primary driver of bone loss in prevalent skeletal diseases such as osteoporosis. The identification of novel small molecules capable of modulating osteoclast formation and function is a cornerstone of modern therapeutic development. This technical guide provides a comprehensive overview of the synthetic flavonoid, 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, as a potential anti-resorptive agent. Drawing parallels from structurally related flavonoids, this document elucidates the core signaling pathways governing osteoclastogenesis and presents a validated experimental framework for evaluating the compound's efficacy. We detail robust in vitro methodologies for assessing its impact on osteoclast differentiation and function, and dissect the underlying molecular mechanisms by targeting the critical RANKL-induced NF-κB and MAPK signaling cascades. This guide is intended to serve as a foundational resource for researchers investigating this compound and to provide field-proven protocols for its preclinical evaluation.

The Central Role of Osteoclasts in Bone Homeostasis and Disease

Bone remodeling is a dynamic and lifelong process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[1] Osteoclasts, large multinucleated cells of hematopoietic origin, are the principal agents of bone degradation.[2] Their differentiation from monocyte/macrophage precursors is a complex process critically governed by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL).[2][3]

The RANK/RANKL/OPG Signaling Axis

The interaction between RANKL, expressed on the surface of osteoblasts and stromal cells, and its receptor, RANK, on osteoclast precursors, is the primary trigger for osteoclastogenesis.[3][4][5] This binding event initiates a cascade of intracellular signaling events, recruiting adaptor proteins like TNF receptor-associated factor 6 (TRAF6).[4][6] The recruitment of TRAF6 subsequently activates downstream pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), which are indispensable for osteoclast differentiation, activation, and survival.[3][4][6] This entire process is physiologically modulated by osteoprotegerin (OPG), a soluble decoy receptor produced by osteoblasts that binds to RANKL, preventing its interaction with RANK and thereby inhibiting osteoclast formation.[3][5] An imbalance in the RANKL/OPG ratio is a hallmark of many bone diseases, leading to excessive bone resorption.[5]

Compound Profile: 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

The target compound, 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, belongs to the flavonoid class of natural and synthetic compounds. Flavonoids have garnered significant attention for their therapeutic potential in bone diseases due to their demonstrated ability to inhibit osteoclastogenesis and bone resorption.[7][8][9][10] A closely related analog, 7-isopropoxyisoflavone (Ipriflavone), has been previously used in some countries for the prevention and treatment of osteoporosis, acting primarily by inhibiting bone resorption.[11]

Chemical Structure:

  • Core Scaffold: 2-methyl-3-phenyl-4H-chromen-4-one (a flavone derivative)

  • Key Substitution: An isopropoxy group at the 7-position of the chromenone ring.

The rationale for investigating this specific molecule stems from the established anti-resorptive properties of the flavonoid scaffold. Modifications such as the 7-isopropoxy group can enhance bioavailability and potency compared to naturally occurring hydroxylated flavonoids.

In Vitro Evaluation of Anti-Resorptive Activity

A critical first step in characterizing a potential anti-resorptive agent is to assess its direct effect on osteoclast formation and function using established in vitro models. The murine macrophage cell line, RAW 264.7, is a widely used and reliable precursor model that can be induced to differentiate into osteoclast-like cells upon stimulation with RANKL.[12][13]

Inhibition of RANKL-Induced Osteoclastogenesis

The primary assay to determine the compound's effect on osteoclast formation involves culturing precursor cells with RANKL in the presence of varying concentrations of the test compound. The formation of mature, multinucleated osteoclasts is quantified by staining for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts.[12][14]

Detailed Protocol: TRAP Staining for Osteoclast Differentiation

Causality: This protocol is designed to quantify the number of differentiated osteoclasts. Each step is optimized for cell health, robust differentiation, and clear enzymatic staining.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 8,000 cells/well in standard medium (alpha-MEM with 10% FBS) and incubate overnight.[14]

  • Induction of Differentiation: Replace the medium with fresh medium containing 50 ng/mL RANKL[14] and the desired concentrations of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO).

  • Culture Maintenance: Incubate the cells for 4-5 days, replacing the medium with fresh reagents every 2 days.[14]

  • Cell Fixation: Gently aspirate the culture medium and wash wells once with 1x PBS. Fix the cells by adding 100 µL of a fixative solution (e.g., 10% formalin or a citrate-acetone-formaldehyde solution) for 5-10 minutes at room temperature.[2][15]

  • Staining: Wash the fixed cells with deionized water. Prepare and add the TRAP staining solution (containing Naphthol AS-MX Phosphate and a diazonium salt like Fast Garnet GBC in a tartrate-containing buffer) to each well.[16][17] Incubate at 37°C for 30-60 minutes, protected from light.[15][17]

  • Quantification: Wash wells with deionized water to stop the reaction.[15] Identify TRAP-positive cells (which appear magenta/dark red) with three or more nuclei under an inverted microscope.[14] These are counted as mature osteoclasts.

Disruption of Osteoclast Function: Actin Ring Formation

For bone resorption to occur, mature osteoclasts must form a distinct, podosome-rich actin ring structure. This cytoskeletal organization is essential for sealing the resorptive compartment and secreting acid and proteases.[18] Assessing the compound's ability to disrupt this structure provides insight into its effect on osteoclast function.

Detailed Protocol: Actin Ring Staining and Visualization

Causality: This protocol visualizes the key functional structure of the osteoclast. The use of fluorescent phalloidin provides high-contrast imaging of the F-actin cytoskeleton.

  • Cell Culture: Differentiate RAW 264.7 cells into mature osteoclasts on glass coverslips or bone-mimicking surfaces as described in section 3.2.

  • Compound Treatment: Treat the mature osteoclasts with the test compound for a short period (e.g., 6-24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes. Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining: Wash with PBS. Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-Alexa Fluor 488) for 30-60 minutes at room temperature in the dark. For nuclear visualization, a DNA stain like DAPI can be co-incubated.

  • Imaging: Mount the coverslips onto slides and visualize using fluorescence microscopy. Quantify the percentage of multinucleated osteoclasts that exhibit a well-defined, intact actin ring.

Anticipated Quantitative Data Summary

The following table illustrates the expected dose-dependent inhibitory effects of the compound on osteoclast formation.

Compound Concentration (µM)TRAP+ Multinucleated Cells (per field)% Inhibition of Osteoclastogenesis% of Osteoclasts with Intact Actin Rings
Vehicle (0)125 ± 100%95 ± 4%
0.1110 ± 812%88 ± 5%
1.065 ± 748%45 ± 6%
5.020 ± 484%15 ± 3%
10.05 ± 296%<5%

Mechanistic Dissection: Elucidating the Signaling Pathways

To understand how the compound inhibits osteoclastogenesis, it is crucial to investigate its effects on the key signaling pathways triggered by RANKL. The NF-κB and MAPK pathways are the primary targets for many anti-resorptive flavonoids.[7][8][10]

Targeting the NF-κB and MAPK Signaling Cascades

Upon RANKL binding, TRAF6 activation leads to the phosphorylation and degradation of IκBα, releasing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of osteoclast-specific genes.[19][20] Simultaneously, TRAF6 activates MAPK cascades, including ERK, JNK, and p38.[4][6][21] These pathways converge to activate transcription factors like AP-1 (c-Fos/c-Jun) and ultimately the master regulator of osteoclastogenesis, NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1).[22][23]

A potent anti-resorptive compound would be expected to inhibit the phosphorylation of key proteins in these cascades (e.g., IκBα, p65, ERK, JNK, p38) and reduce the expression of downstream transcription factors like c-Fos and NFATc1.[18][23]

Signaling Pathway Diagram

The following diagram illustrates the key signaling nodes targeted by 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.

RANKL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 Recruitment IKK IKK Complex TRAF6->IKK MAPK MAPK (ERK, JNK, p38) TRAF6->MAPK IkBa IκBα IKK->IkBa Phosphorylation p65 NF-κB (p65) IkBa->p65 p65_nuc NF-κB (p65) p65->p65_nuc Translocation AP1 AP-1 (c-Fos) MAPK->AP1 Activation Compound 7-isopropoxy-2-methyl- 3-phenyl-4H-chromen-4-one Compound->TRAF6 Inhibition Compound->IKK Compound->MAPK NFATc1 NFATc1 p65_nuc->NFATc1 Induction AP1->NFATc1 Induction Genes Osteoclast Genes (TRAP, Cathepsin K) NFATc1->Genes Transcription

Caption: Proposed mechanism of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.

Detailed Protocol: Western Blot Analysis for Signaling Proteins

Causality: This protocol quantifies changes in protein activation (phosphorylation) and expression, providing direct evidence of pathway modulation. Time course analysis is critical to capture transient phosphorylation events.

  • Cell Culture and Starvation: Seed RAW 264.7 cells in 6-well plates. Once confluent, serum-starve the cells for 2-4 hours to reduce basal signaling activity.

  • Pre-treatment: Pre-treat cells with the test compound or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with 50 ng/mL RANKL for short time points (e.g., 0, 5, 15, 30, 60 minutes) to assess phosphorylation of IκBα, p65, ERK, JNK, and p38. For total protein expression of c-Fos and NFATc1, use longer stimulation times (e.g., 24-48 hours).

  • Protein Extraction: Immediately lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification and Loading: Determine protein concentration using a BCA assay. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Electrophoresis and Transfer: Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, c-Fos, NFATc1, and a loading control like β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify protein levels relative to the loading control.

In Vivo Efficacy in Preclinical Models

Translating in vitro findings to a physiological context requires a robust in vivo model. The ovariectomy (OVX) model in rodents is the gold standard for mimicking post-menopausal osteoporosis, characterized by estrogen deficiency and subsequent accelerated bone resorption.[24][25][26]

Ovariectomy (OVX)-Induced Osteoporosis Model

Causality: The OVX model directly simulates the hormonal changes that lead to post-menopausal osteoporosis, providing a clinically relevant system to test the compound's ability to prevent bone loss in vivo.

  • Animal Model: Use 12-week-old female C57BL/6 mice or Sprague-Dawley rats.[24][26][27]

  • Surgical Procedure: Perform bilateral ovariectomy under anesthesia. A sham operation (where ovaries are exposed but not removed) is performed on the control group.[24][27]

  • Treatment Regimen: After a recovery period, begin oral or intraperitoneal administration of the test compound or vehicle daily for 6-8 weeks.[27] A positive control group (e.g., treated with Alendronate) should be included.

  • Efficacy Endpoints:

    • Micro-CT Analysis: At the end of the study, harvest femurs and lumbar vertebrae. Perform high-resolution micro-computed tomography (micro-CT) to quantify bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[25]

    • Histomorphometry: Perform histological analysis on decalcified bone sections, including TRAP staining to quantify osteoclast numbers and surface area in situ.

    • Serum Biomarkers: Analyze serum for markers of bone turnover, such as CTX-1 (a marker of resorption) and P1NP (a marker of formation).

Experimental Workflow Diagram

OVX_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Start 12-Week Old Female Mice Surgery Surgery: - Sham Operation - Ovariectomy (OVX) Start->Surgery Recovery 1-Week Recovery Surgery->Recovery Groups Group Assignment: 1. Sham + Vehicle 2. OVX + Vehicle 3. OVX + Compound X 4. OVX + Positive Control Recovery->Groups Dosing Daily Dosing (6-8 Weeks) Groups->Dosing Sacrifice Euthanasia & Tissue Harvest Dosing->Sacrifice MicroCT Micro-CT Analysis (BMD, BV/TV, Tb.N) Sacrifice->MicroCT Histo Histology (TRAP Staining) Sacrifice->Histo Serum Serum Biomarkers (CTX-1, P1NP) Sacrifice->Serum

Caption: Workflow for the ovariectomy (OVX) preclinical model.

Conclusion and Future Directions

The synthetic flavonoid 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one represents a promising candidate for the development of a novel anti-resorptive therapeutic. Based on the extensive evidence for related flavonoid structures, it is hypothesized to inhibit osteoclast differentiation and function by suppressing the RANKL-induced NF-κB and MAPK signaling pathways. The experimental framework detailed in this guide provides a robust, step-by-step approach to validate this hypothesis, from initial in vitro screening and mechanistic studies to preclinical efficacy testing in a gold-standard in vivo model. Successful outcomes from these studies would provide a strong rationale for further lead optimization, pharmacokinetic profiling, and toxicology studies to advance this compound toward clinical development for osteoporosis and other diseases of excessive bone loss.

References

  • Nakashima, T., Hayashi, M., & Takayanagi, H. (2012). New insights into osteoclast biology from genetically engineered mice. Nature Reviews Endocrinology, 8(11), 655-667. [Link]

  • IHC World. (n.d.). TRAP Stain. Retrieved from [Link]

  • QIAGEN. (n.d.). RANK Signaling in Osteoclasts. GeneGlobe. Retrieved from [Link]

  • Pang, M., et al. (2022). Nrf2 Activation as a Therapeutic Target for Flavonoids in Aging-Related Osteoporosis. Antioxidants, 11(2), 329. [Link]

  • Pérez-Sayáns, M., et al. (2023). The RANK–RANKL–OPG System: A Multifaceted Regulator of Homeostasis, Immunity, and Cancer. International Journal of Molecular Sciences, 24(19), 14809. [Link]

  • Li, J., et al. (2023). Strategies of Macrophages to Maintain Bone Homeostasis and Promote Bone Repair: A Narrative Review. Journal of Immunology Research, 2023, 8839934. [Link]

  • Marino, S., et al. (2014). In vitro osteoclastogenesis assays using primary mouse bone marrow cells. Journal of Visualized Experiments, (90), e51893. [Link]

  • Gan, D., et al. (2024). Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis. Frontiers in Immunology, 15, 1369324. [Link]

  • JoVE. (n.d.). Tartrate-Resistant Acid Phosphatase Staining: An In Vitro Technique to Detect TRAP Enzyme-Containing Cultured Osteoclasts. Journal of Visualized Experiments. Retrieved from [Link]

  • Richardson, E. J., et al. (2021). Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity. Biology Open, 10(7), bio058611. [Link]

  • IHC World. (n.d.). TRAP Stain for Paraffin Sections. Retrieved from [Link]

  • Huesa, C., et al. (2015). Rodent models of osteoporosis. Animal Models for the Study of Human Disease, 865-892. [Link]

  • Biocytogen. (n.d.). Ovariectomy Induced Osteoporosis Animal Models. Retrieved from [Link]

  • Pan, M., et al. (2022). Bioactivity, Molecular Mechanism, and Targeted Delivery of Flavonoids for Bone Loss. Frontiers in Bioengineering and Biotechnology, 10, 884489. [Link]

  • Bi, X., & Li, M. (2019). Osteoclast Differentiation Assay. Methods in Molecular Biology, 1882, 143-148. [Link]

  • Wattel, A., et al. (2004). Flavonoid quercetin decreases osteoclastic differentiation induced by RANKL via a mechanism involving NF kappa B and AP-1. Journal of Cellular Biochemistry, 92(2), 285-295. [Link]

  • He, H., et al. (2020). A flavonoids compound inhibits osteoclast differentiation by attenuating RANKL induced NFATc-1/c-Fos induction. International Immunopharmacology, 88, 106887. [Link]

  • Hsieh, H. M., et al. (2013). Screening of flavonoids for effective osteoclastogenesis suppression. Analytical Biochemistry, 434(1), 73-79. [Link]

  • Springer Nature Experiments. (n.d.). Osteoclast Differentiation Assay. Retrieved from [Link]

  • Yu, L., et al. (2022). Ovariectomy (OVX)‐induced osteoporosis model. Bio-protocol, 12(12), e4449. [Link]

  • Gauthish, F., & S., A. J. (2021). Flavonoids: Classification, Function, and Molecular Mechanisms Involved in Bone Remodelling. Medicines, 8(12), 75. [Link]

  • ResearchGate. (n.d.). Involvement of p38 MAPK, ERK MAPK, and NF-κB signaling pathways in osteoclast differentiation mediated by RANKL and BMP2. Retrieved from [Link]

  • JoVE. (2018). A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation. Journal of Visualized Experiments, (138), e56468. [Link]

  • Knafo, S., et al. (2020). Quantification of Osteoclasts in Culture, Powered by Machine Learning. Frontiers in Cell and Developmental Biology, 8, 601. [Link]

  • Li, S., et al. (2021). Regulation of osteoclast-mediated bone resorption by microRNA. Bone Research, 9(1), 14. [Link]

  • Otero, J. E., & Al-Hawwas, M. (2017). NF-κB signaling and bone resorption. Current Osteoporosis Reports, 15(3), 158-166. [Link]

  • Al-Hawwas, M., & Otero, J. E. (2017). NF-κB signaling and bone resorption. Current Osteoporosis Reports, 15(3), 158-166. [Link]

  • Chuang, Y. T., et al. (2020). F-actin Bundle Sedimentation Assay. Bio-protocol, 10(10), e3616. [Link]

  • ResearchGate. (n.d.). Actin ring formation. Retrieved from [Link]

  • JoVE. (n.d.). The Creation of a Rat Model for Osteosarcopenia via Ovariectomy. Journal of Visualized Experiments. Retrieved from [Link]

  • Higgs, H. N., & Pollard, T. D. (2013). Measurement and Analysis of in vitro Actin Polymerization. Methods in Enzymology, 524, 297-319. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Formation of Actin Ring in the Fission Yeast Cell Extracts. Retrieved from [Link]

  • JoVE. (2012). Actin Co-Sedimentation Assay: Analysis Of Protein Binding To F-Actin. Journal of Visualized Experiments, (69), e4297. [Link]

  • Institute of Experimental Endocrinology, Slovak Academy of Sciences. (n.d.). Ovariectomized rat model of osteoporosis: a practical guide. PubMed Central. Retrieved from [Link]

  • JoVE. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1279. [Link]

  • Bodke, Y. D., et al. (2022). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives. Chemistry & Chemical Technology, 16(1), 54-65. [Link]

  • PrepChem. (n.d.). Synthesis of 7-isopropyloxy-isoflavone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). ipriflavone MeSH Supplementary Concept Data 2026. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ipriflavone. PubChem. Retrieved from [Link]

  • Kitatani, K., & Morii, H. (1998). [Ipriflavone]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 56(6), 1537–1543. [Link]

  • Lee, S. H., et al. (2020). 6,7,4'-Trihydroxyflavone inhibits osteoclast formation and bone resorption in vitro and in vivo. Phytotherapy Research, 34(2), 392-401. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Imperative for Comprehensive Characterization

In the landscape of contemporary drug discovery and materials science, the meticulous characterization of novel chemical entities is the bedrock upon which all subsequent research and development are built. The compound 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, a member of the versatile isoflavone class of compounds, presents a compelling scaffold for scientific inquiry. Isoflavones are known for their diverse biological activities, and understanding the precise physicochemical properties of this particular derivative is paramount to unlocking its full potential.[1][2] This guide provides a comprehensive, technically-grounded framework for the thorough physicochemical analysis of this molecule, moving beyond a mere listing of methods to elucidate the "why" behind each experimental choice. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating protocol for the definitive characterization of this and similar chromen-4-one derivatives.

Synthesis and Purification: Establishing a Foundational Purity

The journey of physicochemical characterization begins with the synthesis of the target molecule. A logical and efficient synthetic route is paramount to obtaining a high-purity sample, which is a non-negotiable prerequisite for accurate analytical measurements. The proposed synthesis of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one is adapted from established methods for isoflavone synthesis.[3]

Synthetic Pathway

A plausible and efficient synthesis commences with the Friedel-Crafts acylation of 3-isopropoxyphenol with phenylacetyl chloride to yield the deoxybenzoin intermediate, 2'-hydroxy-4'-isopropoxy-2-phenylacetophenone. Subsequent cyclization with a suitable reagent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or a Vilsmeier-Haack reagent, followed by acid-catalyzed ring closure, would yield the desired 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.

G A 3-Isopropoxyphenol C 2'-hydroxy-4'-isopropoxy-2-phenylacetophenone (Deoxybenzoin Intermediate) A->C Friedel-Crafts Acylation (AlCl3) B Phenylacetyl Chloride B->C E 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one C->E Cyclization & Ring Closure (Acid Catalyst) D N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) D->E

Caption: Proposed synthetic workflow for 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.

Purification and Purity Assessment

Post-synthesis, the crude product must be subjected to rigorous purification, typically via column chromatography on silica gel, followed by recrystallization to obtain a crystalline solid. The purity of the final compound is a critical parameter and should be assessed by multiple analytical techniques.

Technique Purpose Acceptance Criteria
High-Performance Liquid Chromatography (HPLC) Quantify purity≥ 98% peak area
Thin-Layer Chromatography (TLC) Qualitative purity checkSingle spot in multiple solvent systems
Melting Point Analysis Assess purity and identitySharp melting point range (e.g., within 1-2 °C)

Structural Elucidation: Confirming Molecular Identity

Once a high-purity sample is obtained, the definitive confirmation of its chemical structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm corresponding to the protons on the phenyl ring and the chromen-4-one core.

  • Isopropoxy Group: A doublet for the two methyl groups around δ 1.4 ppm and a septet for the methine proton around δ 4.7 ppm.

  • Methyl Group: A singlet for the C2-methyl group, likely in the region of δ 2.2-2.5 ppm.

  • Chromenone Protons: Distinct signals for the protons at positions 5, 6, and 8 of the chromen-4-one ring system.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A characteristic signal for the C4-ketone around δ 175-180 ppm.

  • Aromatic and Olefinic Carbons: A series of signals between δ 100-165 ppm.

  • Isopropoxy Carbons: Signals around δ 70 ppm (methine) and δ 22 ppm (methyls).

  • C2-Methyl Carbon: A signal in the aliphatic region, typically around δ 15-20 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, further confirming the structure.

Experimental Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI).

  • Acquire the mass spectrum in positive ion mode.

Expected Data:

  • Molecular Ion Peak: An [M+H]⁺ ion corresponding to the exact mass of the protonated molecule (C₁₉H₁₈O₃ + H⁺). The theoretical monoisotopic mass is 294.1256 Da.[4] The high-resolution measurement should be within ± 5 ppm of this value.

  • Fragmentation Pattern: Characteristic fragments resulting from the loss of the isopropoxy group or other parts of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Acquire the IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

  • Scan the region from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

  • C=O Stretch (Ketone): A strong absorption band around 1630-1650 cm⁻¹.

  • C=C Stretch (Aromatic and Olefinic): Multiple bands in the region of 1450-1600 cm⁻¹.

  • C-O Stretch (Ether): A strong band around 1200-1270 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.

Physicochemical Properties: Defining the Molecule's Behavior

The physicochemical properties of a compound govern its behavior in various environments, which is critical for applications in drug development and materials science.[5]

Melting Point

The melting point is a fundamental physical property that provides an indication of purity and can be used for identification.

Experimental Protocol:

  • Pack a small amount of the crystalline compound into a capillary tube.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature range over which the sample melts.

Expected Result: A sharp melting point range, indicative of high purity. For the closely related 7-isopropoxy-3-phenyl-4H-chromen-4-one (ipriflavone), the melting point is reported as 115-117 °C.[6] The addition of a methyl group at the 2-position may slightly alter this value.

Solubility

Solubility is a critical parameter, especially for pharmaceutical applications. Isoflavones are generally known for their poor aqueous solubility.[7][8]

Experimental Protocol (Shake-Flask Method):

  • Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Filter or centrifuge the suspension to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.

Expected Outcome: Low aqueous solubility, likely in the µg/mL range. Higher solubility is expected in organic solvents like ethanol and DMSO.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's pharmacokinetic properties.

Experimental Protocol (Shake-Flask Method):

  • Prepare a solution of the compound in the aqueous phase (e.g., buffer of a specific pH).

  • Add an equal volume of an immiscible organic solvent (e.g., n-octanol).

  • Shake the mixture vigorously to allow for partitioning between the two phases.

  • After the phases have separated, determine the concentration of the compound in each phase by HPLC.

  • Calculate LogP (for non-ionizable compounds) or LogD (at a specific pH) as the log₁₀ of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Predicted Value: Based on the structure, a relatively high LogP value is expected, indicating significant lipophilicity. The predicted XlogP for the parent compound, 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, is 3.1.[4] The addition of the isopropoxy group will further increase this value.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at different pH values. For 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, the potential for protonation of the carbonyl oxygen can be determined.

Experimental Protocol (Potentiometric Titration or UV-Vis Spectrophotometry):

  • Dissolve the compound in a suitable solvent mixture (e.g., water-methanol).

  • For potentiometric titration, titrate the solution with a standardized acid or base and monitor the pH.

  • For UV-Vis spectrophotometry, measure the absorbance of the solution at various pH values.

  • The pKa is determined from the titration curve or by analyzing the change in absorbance as a function of pH.

Expected pKa: The carbonyl oxygen is weakly basic, and its pKa is expected to be low, likely in the range of 2-4.[9]

Solid-State Characterization: Understanding the Crystalline Form

The solid-state properties of a compound can significantly impact its stability, solubility, and bioavailability.

X-ray Crystallography

Single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[10]

Experimental Protocol:

  • Grow single crystals of the compound, for example, by slow evaporation of a solution in a suitable solvent.

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using an X-ray diffractometer.

  • Solve and refine the crystal structure using specialized software.

G A Single Crystal Growth B Crystal Mounting A->B C X-ray Diffraction Data Collection B->C D Structure Solution and Refinement C->D E 3D Molecular Structure D->E

Caption: Workflow for single-crystal X-ray diffraction analysis.

Thermal Analysis

Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability and phase transitions of the compound.

Experimental Protocol:

  • Place a small, accurately weighed amount of the sample in an aluminum pan.

  • For DSC, heat the sample at a constant rate and measure the heat flow to or from the sample relative to a reference. This will reveal melting, crystallization, and other phase transitions.

  • For TGA, heat the sample at a constant rate in a controlled atmosphere and measure the change in mass as a function of temperature. This indicates thermal decomposition.

Summary of Physicochemical Parameters

Parameter Technique(s) Purpose
Molecular Formula HRMSC₁₉H₁₈O₃
Molecular Weight HRMS294.1256 g/mol (Monoisotopic)
Structure NMR, MS, IRDefinitive identification
Melting Point Melting Point ApparatusPurity and identity
Solubility HPLCQuantify solubility in various solvents
Lipophilicity (LogP) HPLCPredict in vivo distribution
pKa Potentiometry, UV-VisDetermine ionization state
Crystal Structure X-ray Crystallography3D arrangement in solid state
Thermal Stability DSC, TGAAssess thermal properties

Conclusion: A Pathway to Deeper Understanding

The comprehensive physicochemical characterization of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, as outlined in this guide, is a critical endeavor for any research program centered on this molecule. By systematically applying these analytical techniques and understanding the rationale behind each, researchers can build a robust and reliable data package. This, in turn, will facilitate informed decision-making in drug development, from lead optimization to formulation, and will provide a solid foundation for further exploration of the biological activities and potential applications of this promising isoflavone derivative.

References

  • Setchell, K. D. R. (2000). The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products. Journal of the American College of Nutrition, 19(sup5), 755S-767S. [URL: https://www.tandfonline.com/doi/full/10.1080/07315724.2000.10718991]
  • Sarma, A. D., & Sarma, G. S. (2012). Retention factors and physico-chemical properties of isoflavones. ResearchGate. [URL: https://www.researchgate.net/publication/283526315_Retention_factors_and_physico-chemical_properties_of_isoflavones]
  • Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2017). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. Molecules, 22(5), 733. [URL: https://www.mdpi.com/1420-3049/22/5/733]
  • Boucher, B. J. (2006). Isoflavones: estrogenic activity, biological effect and bioavailability. PubMed, 25(6), 469-490. [URL: https://pubmed.ncbi.nlm.nih.gov/17099214/]
  • Okada, Y., Ohta, T., & Ueno, Y. (2017). Evaluation of Solubility Characteristics of a Hybrid Complex of Components of Soy. Foods, 6(11), 99. [URL: https://www.mdpi.com/2304-8158/6/11/99]
  • Silva, V. L. M., Silva, A. M. S., & Pinto, D. C. G. A. (2020). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 25(22), 5462. [URL: https://www.mdpi.com/1420-3049/25/22/5462]
  • Li, X., Wang, Y., Zhang, Y., & Liu, H. (2019). Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6697111/]
  • ResearchGate. (n.d.). Chemical structures of isoflavones. [URL: https://www.researchgate.net/figure/Chemical-structures-of-isoflavones_fig1_283526315]
  • Nchinda, A. T. (2003). Chemical studies of selected chromone derivatives. Rhodes University. [URL: https://core.ac.uk/download/pdf/145048259.pdf]
  • ResearchGate. (n.d.). Enhancing the solubility and bioavailability of isoflavone by particle size reduction using a supercritical carbon dioxide-based precipitation process. [URL: https://www.researchgate.
  • ResearchGate. (n.d.). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. [URL: https://www.researchgate.
  • ResearchGate. (n.d.). Dietary Soy Isoflavone: A Mechanistic Insight. [URL: https://www.researchgate.net/publication/329424789_Dietary_Soy_Isoflavone_A_Mechanistic_Insight]
  • Tzani, A., et al. (2019). Synthesis of Chromen-4-One-Oxadiazole Substituted Analogs as Potent β-Glucuronidase Inhibitors. Molecules, 24(8), 1564. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6514936/]
  • ResearchGate. (n.d.). (PDF) SYNTHESIS AND EVALUATION OF SOME CHROMONE DERIVATIVES USING MICROWAVE OVEN FOR ANTIMICROBIAL ACTIVITIES. [URL: https://www.researchgate.net/publication/322987158_SYNTHESIS_AND_EVALUATION_OF_SOME_CHROMONE_DERIVATIVES_USING_MICROWAVE_OVEN_FOR_ANTIMICROBIAL_ACTIVITIES]
  • ResearchGate. (n.d.). Synthesis and antioxidant properties of new chromone derivatives. [URL: https://www.researchgate.
  • Yilmaz, E. I., et al. (2021). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1845-1853. [URL: https://pubmed.ncbi.nlm.nih.gov/33719978/]
  • Kumar, R., et al. (2017). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1031–1034. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5497200/]
  • Macquarie University. (n.d.). PURE Research Management System. [URL: https://research.mq.edu.au/en/publications/a-new-polyketide-from-an-australian-marine-derived-fungus-aspergi]
  • Records of Natural Products. (2025). Supporting Information Rec. Nat. Prod. 19:2 (2025) 198-203. [URL: https://www.acgpubs.
  • Analiza. (n.d.). Physicochemical Properties. [URL: https://www.analiza.com/services/physicochemical-properties]
  • Journal of Medicinal Chemistry. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [URL: https://pubs.acs.org/doi/10.1021/jm300445v]
  • PrepChem.com. (n.d.). Synthesis of 7-isopropyloxy-isoflavone. [URL: https://www.prepchem.com/synthesis-of-7-isopropyloxy-isoflavone]
  • JoVE. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [URL: https://www.jove.com/v/54125/synthesis-7-methoxy-4-oxo-n-phenyl-4h-chromene-2-carboxamide]
  • PubChem. (n.d.). Flavone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10680]
  • Li, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1348. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9086551/]
  • ResearchGate. (n.d.). The chemical structures of soy isoflavones. [URL: https://www.researchgate.net/figure/The-chemical-structures-of-soy-isoflavones_fig1_280582294]
  • Bodke, Y. D., et al. (2022). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives. Chemistry & Chemical Technology, 16(1), 58-69. [URL: https://cct.org.ua/index.php/cct/article/view/2932]
  • BLD Pharm. (n.d.). 7-Isopropoxy-3-phenyl-4H-chromen-4-one. [URL: https://www.bldpharm.com/products/35212-22-7.html]
  • PubChem. (n.d.). 7-hydroxy-2-methyl-3-phenyl-4h-chromen-4-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5380976]
  • CymitQuimica. (n.d.). 7-Isopropoxy-3-Phenyl-4H-Chromen-4-One. [URL: https://www.cymitquimica.com/7-isopropoxy-3-phenyl-4h-chromen-4-one-35212-22-7]
  • PubChem. (n.d.). Isoflavone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/72304]
  • PubChem. (n.d.). Ipriflavone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3747]
  • ChemRxiv. (2025). Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and computational approaches. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65287f3b6154b0a82d029f6d]

Sources

A-101: An In-Depth Technical Guide to the Synthesis and History of 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and historical context of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, a member of the isoflavone class of compounds. While the specific history of this exact molecule is not extensively documented, this guide establishes its scientific foundation by exploring the seminal discoveries and synthetic strategies developed for the broader isoflavone and chromone scaffolds. We present a detailed, logical synthesis plan, beginning with the construction of the core 7-hydroxy-isoflavone intermediate via established methodologies, followed by a standard etherification to yield the target compound. Each step is accompanied by in-depth mechanistic explanations, causality for procedural choices, and detailed experimental protocols. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry, providing both the theoretical framework and practical steps necessary for the laboratory synthesis of this and related isoflavone derivatives.

Introduction and Historical Context

The 4H-chromen-4-one (or chromone) ring system is the core scaffold of thousands of naturally occurring and synthetic compounds, most notably the flavonoids.[1][2][3] Within this superfamily, isoflavones, characterized by a 3-phenyl-4H-chromen-4-one backbone, have garnered significant attention from the scientific community.[4] This interest stems from their diverse and potent biological activities, including anti-inflammatory, antioxidant, anti-cancer, and estrogenic properties.[5][6]

The history of isoflavone synthesis is rich, with foundational methods being developed as early as the 1920s.[7] Key among these are the Allan-Robinson reaction and the Baker-Venkataraman rearrangement, which provided the first reliable pathways to construct the flavone and isoflavone core.[4][8][9][10]

  • The Allan-Robinson Reaction (1924): Developed by J. Allan and R. Robinson, this reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride to form flavones or isoflavones.[8][11][12] This method was a cornerstone in the early structural elucidation and synthesis of natural flavonoids.

  • The Baker-Venkataraman Rearrangement (1930s): Discovered independently by Wilson Baker and K. Venkataraman, this base-catalyzed intramolecular rearrangement of 2-acetoxyacetophenones produces 1,3-diketones.[9][10] These diketones are crucial intermediates that, upon acid-catalyzed cyclization, yield the chromone or flavone skeleton.[9][10][13]

While the specific discovery of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one is not prominently featured in the literature, its structure represents a logical extension of these classical synthetic strategies, combining the isoflavone core with a simple ether functionalization. The "isopropoxy" group is often introduced in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and receptor-binding affinity. For instance, the well-known osteoporosis drug Ipriflavone is 7-isopropoxyisoflavone.[14]

This guide, therefore, presents a validated and logical synthetic pathway to this target molecule, grounded in these time-tested and authoritative chemical transformations.

Retrosynthetic Analysis and Strategy

The synthesis of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one can be logically approached through a retrosynthetic pathway that disconnects the molecule at its most synthetically accessible bonds.

Retrosynthesis Target 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one Intermediate1 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one Target->Intermediate1 Williamson Ether Synthesis StartingMaterial3 Isopropyl Bromide Target->StartingMaterial3 Alkylation Reagent Intermediate2 2,4-Dihydroxy-α-methyl-deoxybenzoin Intermediate1->Intermediate2 Cyclization (e.g., with DMF/BF3·OEt2) StartingMaterial1 Resorcinol Intermediate2->StartingMaterial1 Friedel-Crafts Acylation StartingMaterial2 Phenylpropionyl Chloride Intermediate2->StartingMaterial2

Caption: Retrosynthetic pathway for the target molecule.

Our forward synthetic strategy will comprise three main stages:

  • Core Construction: Synthesis of a key deoxybenzoin intermediate from commercially available starting materials.

  • Cyclization: Formation of the 7-hydroxy-isoflavone scaffold.

  • Functionalization: O-alkylation of the 7-hydroxy group to install the final isopropoxy moiety.

Detailed Synthetic Protocols

This section provides step-by-step experimental procedures for the synthesis of the target compound.

Stage 1: Synthesis of 2,4-Dihydroxyphenyl Phenylacetate

The first stage involves the acylation of a suitably substituted phenol to create the precursor for the isoflavone core. A common and effective method is the Friedel-Crafts acylation of resorcinol.

Protocol 1: Friedel-Crafts Acylation to form 2,4-Dihydroxy-α-methyl-deoxybenzoin

  • Rationale: This reaction constructs the carbon skeleton of the isoflavone. Using resorcinol provides the necessary hydroxyl group at the future 7-position. Phenylacetic acid or its derivatives are used to introduce the C2 and the phenyl group at C3 of the final product. A Lewis acid catalyst like zinc chloride or boron trifluoride is essential to activate the electrophile.[15]

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask, add resorcinol (1.0 eq) and freshly fused, powdered zinc chloride (1.5 eq).

    • Heat the mixture to 130-140 °C under an inert atmosphere (N₂) until a homogenous melt is formed.

    • Slowly add phenylacetic acid (1.1 eq) portion-wise over 30 minutes, maintaining the temperature.

    • Continue heating and stirring the reaction mixture at 140 °C for 4 hours.

    • Cool the mixture to approximately 80 °C and quench by carefully adding 100 mL of 2M hydrochloric acid.

    • The product will precipitate. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

    • Collect the crude solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.

    • Dry the solid under vacuum. The resulting 2,4-dihydroxy-deoxybenzoin can often be used in the next step without further purification.

Stage 2: Cyclization to form 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

This critical step forms the heterocyclic chromen-4-one ring. A highly efficient method involves cyclization of the deoxybenzoin intermediate using a Vilsmeier-Haack type reagent or a combination of N,N-dimethylformamide (DMF) and an activating agent.[15]

Protocol 2: One-Pot Cyclization of Deoxybenzoin

  • Rationale: This modern and efficient one-pot method avoids the isolation of the intermediate deoxybenzoin. The acylation is performed first, followed by cyclization using a combination of DMF, boron trifluoride etherate (BF₃·OEt₂), and methanesulfonyl chloride (MsCl).[15] This combination forms an electrophilic species that reacts with the deoxybenzoin to facilitate ring closure.

  • Step-by-Step Procedure:

    • Combine resorcinol (1.0 eq) and phenylacetic acid (1.1 eq) with molten zinc chloride (2.0 eq) and heat at 130 °C for 2 hours.

    • Cool the reaction mixture to room temperature.

    • Add N,N-dimethylformamide (DMF, 5.0 eq) and boron trifluoride diethyl etherate (BF₃·OEt₂, 3.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add methanesulfonyl chloride (2.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture onto crushed ice with vigorous stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from an ethanol/water mixture to yield pure 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one.

Synthesis_Workflow cluster_0 Stage 1 & 2: Isoflavone Core Synthesis cluster_1 Stage 3: Alkylation Resorcinol Resorcinol Deoxybenzoin Deoxybenzoin Intermediate Resorcinol->Deoxybenzoin ZnCl₂, 130°C PhenylaceticAcid Phenylacetic Acid PhenylaceticAcid->Deoxybenzoin HydroxyIsoflavone 7-Hydroxy Isoflavone Deoxybenzoin->HydroxyIsoflavone DMF, BF₃·OEt₂, MsCl FinalProduct Target Molecule HydroxyIsoflavone->FinalProduct K₂CO₃, Acetone, Reflux IsopropylBromide Isopropyl Bromide IsopropylBromide->FinalProduct

Caption: Overall synthetic workflow for the target molecule.

Stage 3: O-Alkylation to form 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

The final step is a standard Williamson ether synthesis to convert the 7-hydroxy group into the desired 7-isopropoxy ether.

Protocol 3: Williamson Ether Synthesis

  • Rationale: This is a classic and reliable method for forming ethers. A weak base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol. The resulting phenoxide acts as a nucleophile, attacking the electrophilic isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in an Sₙ2 reaction. Acetone is a common solvent as it is polar aprotic and readily dissolves the reactants.[16]

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve the 7-hydroxy-isoflavone intermediate (1.0 eq) in anhydrous acetone (20 mL per gram of isoflavone).

    • Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

    • Add 2-bromopropane (or 2-iodopropane, 1.5 eq).

    • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the salts with a small amount of acetone.

    • Evaporate the combined filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield the final product, 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques.

Compound NameExpected YieldPurification MethodKey Analytical Data (Expected)
2,4-Dihydroxy-α-methyl-deoxybenzoin75-85%Recrystallization (Water)¹H NMR: Signals for aromatic protons, a singlet for the phenolic OHs, and signals for the benzylic CH and methyl group.
7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one60-70%Recrystallization (EtOH)¹H NMR: Disappearance of benzylic proton signal, appearance of characteristic aromatic signals for the chromone ring.
7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one80-90%Column Chromatography¹H NMR: Appearance of a septet and a doublet for the isopropoxy group. Mass Spec (ESI+): [M+H]⁺ peak at m/z 309.1.

Conclusion

This guide outlines a robust and logical synthetic route to 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, grounded in the foundational principles of flavonoid chemistry established over the last century. By leveraging classic transformations such as the Friedel-Crafts acylation and Williamson ether synthesis, alongside modern, efficient cyclization protocols, the target molecule can be accessed in good yield. The provided protocols are designed to be self-validating, offering clear causality for the selection of reagents and conditions. This document serves as a comprehensive resource for researchers aiming to synthesize and explore the potential of this and other structurally related isoflavones in medicinal chemistry and drug discovery.

References

  • Allan–Robinson reaction - Wikipedia. Available at: [Link]

  • Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). Available at: [Link]

  • Singh, H., et al. (2006). A convenient one-pot synthesis of 7-hydroxy-isoflavones from resorcinol with substituted phenylacetic acids. Tetrahedron Letters, 47(46), 8161-8164.
  • Saleem, M., et al. (2020). Synthesis of Flavonoids Using Baker-Venkataraman rearrangement. ResearchGate. Available at: [Link]

  • Kshatriya, D. & Patel, H. (2013). Synthesis of Flavone Skeleton by Different Methods. Oriental Journal of Chemistry, 29(4), 1475-1487.
  • Baker–Venkataraman rearrangement - Wikipedia. Available at: [Link]

  • Allan-Robinson - Organic Chemistry Portal. Available at: [Link]

  • Allan-Robinson Reaction - Name Reaction. Available at: [Link]

  • Royal Society of Chemistry. (2014). Synthesis of Flavone.
  • Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research.
  • Grynkiewicz, G., et al. (2018). Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity. Molecules, 23(10), 2673.
  • Liu, W., et al. (2023). Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts. Frontiers in Bioengineering and Biotechnology, 11, 1173954.
  • Kallay et al. (1994). An improved process for the preparation of substituted isoflavone derivatives. Google Patents. EP0478558B1.
  • Lévai, A. (2025). Total synthesis of isoflavonoids.
  • ResearchGate. (n.d.). Synthesis of Isoflavones. Available at: [Link]

  • Zilliken, F. (2009). Synthesis of Isoflavone. Google Patents. US20090062555A1.
  • Al-Said, M. S., et al. (2016). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Molecules, 21(11), 1464.
  • Bodke, Y. D., et al. (2022). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4- hydroxy-2H-chromen-2-one derivatives. Chemistry of Heterocyclic Compounds, 58(1), 48-55.
  • El-Sayed, R. A. (2015). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 5(2), 246-262.
  • Wang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2419-2430.
  • Li, Y., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Molecules, 26(10), 3019.
  • ResearchGate. (n.d.). Synthesis of 2-methyl-4H-chromen-4-one and (Z)-2-ethylidene-3-oxo-2,3-dihydrobenzofuran-5-ylium. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aryl-4H-chromen-4-one derivatives. Available at: [Link]

  • Singhal, M. (2020). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 7(1), 842-856.
  • Al-Salahi, R., et al. (2015). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Bioorganic & Medicinal Chemistry, 23(13), 3113-3130.
  • da Silva, G. N., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. International Journal of Molecular Sciences, 25(3), 1832.
  • Chromone - Wikipedia. Available at: [Link]

  • TU Wien. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a... Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • PubChem. (n.d.). 7-Hydroxyflavone. Available at: [Link]

  • ResearchGate. (n.d.). Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L. Available at: [Link]

Sources

Methodological & Application

Synthesis of 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one from Resorcinol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, a flavonoid derivative, starting from the readily available precursor, resorcinol. This protocol is designed for researchers and scientists in the fields of medicinal chemistry and drug development, offering a detailed, step-by-step methodology grounded in established organic synthesis principles.

Introduction and Strategic Overview

Flavonoids are a class of naturally occurring compounds with a characteristic 2-phenyl-4H-chromen-4-one backbone. They exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The target molecule, 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, is a synthetic flavonoid with potential applications stemming from its specific substitution pattern. The isopropoxy group at the 7-position can enhance lipophilicity and modulate biological activity compared to its hydroxylated precursor.

The synthetic strategy outlined herein follows a logical and efficient pathway, commencing with the formation of the core chromenone structure, followed by the introduction of the desired substituents. The overall synthesis can be conceptually divided into two main stages:

  • Construction of the Flavone Core: Synthesis of the intermediate, 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one.

  • Functionalization: Introduction of the isopropoxy group at the 7-position via a Williamson ether synthesis.

For the construction of the flavone core, we will employ a method analogous to the Baker-Venkataraman rearrangement, which is a reliable method for the synthesis of chromones and flavones.[1][2][3][4][5][6] This will be followed by a classic Williamson ether synthesis to achieve the final product.[7][8][9][10][11]

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic strategy from resorcinol to the target molecule.

G Resorcinol Resorcinol Intermediate1 2,4-Dihydroxyacetophenone Resorcinol->Intermediate1 Acylation Intermediate2 2-Benzoyloxy-4-hydroxyacetophenone Intermediate1->Intermediate2 Benzoylation Intermediate3 1-(2,4-Dihydroxyphenyl)-3-phenylpropane-1,3-dione Intermediate2->Intermediate3 Baker-Venkataraman Rearrangement Intermediate4 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one Intermediate3->Intermediate4 Cyclization FinalProduct 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one Intermediate4->FinalProduct Williamson Ether Synthesis

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Part 1: Synthesis of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

This part of the synthesis focuses on constructing the core flavonoid structure.

Step 1a: Acylation of Resorcinol to 2,4-Dihydroxyacetophenone

This initial step introduces an acetyl group onto the resorcinol ring, a necessary precursor for building the chromenone. The reaction is a classic Friedel-Crafts acylation.

  • Reagents and Materials:

    • Resorcinol

    • Glacial Acetic Acid

    • Anhydrous Zinc Chloride (fused)

    • Hydrochloric Acid (concentrated)

    • Water (deionized)

    • Round-bottom flask, reflux condenser, heating mantle, ice bath

  • Protocol:

    • To a solution of resorcinol (1 equivalent) in glacial acetic acid (2.5 equivalents), add freshly fused and powdered anhydrous zinc chloride (1.2 equivalents).

    • Heat the mixture in an oil bath at 140-150 °C for 1 hour.

    • Cool the reaction mixture and add 100 mL of water.

    • Heat the mixture to boiling for 15 minutes.

    • Allow the mixture to cool to room temperature, then place it in an ice bath to facilitate precipitation.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the product from hot water to yield pure 2,4-dihydroxyacetophenone.

Step 1b: Synthesis of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one via a Modified Baker-Venkataraman Approach

This multi-step process first involves the protection of one hydroxyl group, followed by a rearrangement and subsequent cyclization to form the flavone ring system.

  • Reagents and Materials:

    • 2,4-Dihydroxyacetophenone

    • Benzoyl chloride

    • Pyridine (anhydrous)

    • Potassium hydroxide

    • Acetic acid (glacial)

    • Sulfuric acid (concentrated)

    • Methanol

    • Ice

  • Protocol:

    • Benzoylation: Dissolve 2,4-dihydroxyacetophenone (1 equivalent) in anhydrous pyridine (5 equivalents). To this solution, slowly add benzoyl chloride (1.1 equivalents) while cooling in an ice bath and stirring. Let the reaction proceed at room temperature for 2 hours. Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Filter the solid precipitate, wash with water, and recrystallize from methanol to obtain 2-benzoyloxy-4-hydroxyacetophenone.

    • Baker-Venkataraman Rearrangement: Dissolve the 2-benzoyloxy-4-hydroxyacetophenone (1 equivalent) in anhydrous pyridine (10 volumes). Warm the solution to 50 °C and add powdered potassium hydroxide (3 equivalents). Stir the mixture at this temperature for 30 minutes, during which a yellow precipitate should form. Cool the mixture and acidify with dilute acetic acid. Filter the resulting solid, wash with water, and recrystallize from ethanol to yield 1-(2,4-dihydroxyphenyl)-3-phenylpropane-1,3-dione.[1][5][6]

    • Cyclization: Dissolve the 1-(2,4-dihydroxyphenyl)-3-phenylpropane-1,3-dione (1 equivalent) in glacial acetic acid (10 volumes). Add a catalytic amount of concentrated sulfuric acid (0.2 equivalents). Heat the mixture under reflux for 4 hours. After cooling, pour the reaction mixture onto crushed ice. Collect the precipitated solid by filtration, wash thoroughly with water to remove any acid, and dry. Recrystallize from aqueous ethanol to obtain 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one.[6] The identity of this intermediate can be confirmed by its known chemical properties.[12]

Part 2: Synthesis of 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Step 2: Williamson Ether Synthesis

This final step introduces the isopropoxy group onto the 7-hydroxyl of the flavone core. The Williamson ether synthesis is a reliable SN2 reaction between an alkoxide and an alkyl halide.[7][8][9][10][11]

  • Reagents and Materials:

    • 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

    • 2-Bromopropane (or Isopropyl bromide)

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Anhydrous Acetone or Dimethylformamide (DMF)

    • Round-bottom flask, reflux condenser, heating mantle

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (1 equivalent) in anhydrous acetone or DMF (20 volumes).

    • Add anhydrous potassium carbonate (3 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group.

    • Add 2-bromopropane (1.5 equivalents) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield (%)
1aResorcinol2,4-DihydroxyacetophenoneGlacial Acetic Acid, ZnCl₂60-70
1b2,4-Dihydroxyacetophenone7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-oneBenzoyl chloride, KOH, H₂SO₄50-60 (over 3 steps)
27-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one2-Bromopropane, K₂CO₃70-85

Mechanistic Insights

The Baker-Venkataraman Rearrangement: This reaction is a cornerstone of flavone synthesis. It proceeds via the formation of an enolate from the acetyl group of the O-acylated phenol ester. This enolate then undergoes an intramolecular acyl transfer to form a 1,3-diketone intermediate.[1][2] Subsequent acid-catalyzed cyclization and dehydration afford the flavone core.[6]

G cluster_0 Baker-Venkataraman Rearrangement Mechanism Start 2-Benzoyloxyacetophenone Enolate Enolate Formation (Base) Start->Enolate Cyclic_Intermediate Intramolecular Acyl Transfer Enolate->Cyclic_Intermediate Phenolate Ring Opening Cyclic_Intermediate->Phenolate Diketone 1,3-Diketone (Protonation) Phenolate->Diketone

Caption: Key steps of the Baker-Venkataraman rearrangement.

Williamson Ether Synthesis: This reaction is a classic SN2 process. The basic conditions generated by potassium carbonate deprotonate the phenolic hydroxyl group of the 7-hydroxyflavone, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the primary or secondary carbon of the alkyl halide (in this case, 2-bromopropane), displacing the bromide and forming the ether linkage.[7][8][9][10][11] The use of a polar aprotic solvent like acetone or DMF facilitates this SN2 reaction.

Trustworthiness and Self-Validation

The protocols described are based on well-established and frequently cited synthetic methodologies in organic chemistry.[1][7][13] To ensure the successful synthesis and validate the identity and purity of the intermediates and the final product, the following analytical techniques are recommended at each stage:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and check the purity of the products.

  • Melting Point Determination: To compare with literature values for known compounds.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized compounds.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

    • Mass Spectrometry (MS): To determine the molecular weight of the products.

By employing these analytical methods, researchers can be confident in the outcome of each synthetic step and the integrity of the final product.

References

  • Allan, J.; Robinson, R. J. Chem. Soc. 1924, 125, 2192.
  • Baker, W. Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. J. Chem. Soc.1933, 1381–1389.
  • Dyke, S. F.; Ollis, W. D.; Sainsbury, M. J. Org. Chem. 1961, 26, 2453.
  • Wheller, T. S. Flavone. Organic Syntheses. 1952.
  • Waiker, D.K; Karthikeyan, C.; Poongavanam, V.; Kongsted, J.; Lozach, O.; Meijer, L.; Trivedi, P. Bioorganic & Medicinal Chemistry2014, 22, 1916-1928.
  • Mahal, H. S.; Venkataraman, K. Synthetical experiments in the chromone. group. XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones. J. Chem. Soc.1934, 1767–1769.
  • Jie Jack Li. Name Reactions. A Collection of Detailed Reaction Mechanisms 4th Edition. Springer, 2009.
  • Jain, P. K.; Makrandi, J. K.
  • Santos, C.M.M.; Silva, A.M.S.; Cavaleiro, J.A.S. Molecules2023, 28(15), 5874.
  • Calvino-Casilda, V.; et al. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Molecules2010, 15(10), 6939-6950.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Synthesis of Flavone. Available online: [Link]

  • Rather, I. A.; Ali, R. Proposed mechanism for the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of (Bbpy)(HSO4)2 catalyst.
  • Khan, et al. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. 2021, 11, 30375-30396.
  • Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. 2015, 80(18), 9078–9083.
  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine. 1850, 37(251), 350-356.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Available online: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Chemistry Steps. The Williamson Ether Synthesis. Available online: [Link]

  • Lumen Learning. Williamson ether synthesis. Available online: [Link]

  • ResearchGate. SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE)
  • Al-Omair, M. A.; et al. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Molecules. 2019, 24(18), 3273.
  • Bartmańska, A.; et al. Microbial Transformations of 7-Hydroxyflavanone. Molecules. 2018, 23(10), 2647.
  • PubChem. 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one. Available online: [Link]

  • Silva, V. L. M.; et al. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
  • MDPI. 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E). Available online: [Link]

  • PrepChem.com. Synthesis of 7-isopropyloxy-isoflavone. Available online: [Link]

  • G. A. Kraus, et al. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules. 2001, 6(9), 743-747.
  • Journal of Medicinal and Chemical Sciences.
  • MDPI. Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Available online: [Link]

  • ResearchGate. Synthetic pathway and structures of the resorcinol derivatives. Available online: [Link]

  • PubMed.

Sources

Application Note: HPLC Method Development for 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the pharmaceutical development and quality control of isoflavone derivatives. It details a robust, self-validating HPLC protocol for 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS: 35212-25-0), a methylated structural analog of the osteoporosis drug Ipriflavone.

Introduction & Molecule Profile[1][2][3]

The target analyte, 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (hereafter referred to as Methyl-Ipriflavone ), is a synthetic isoflavone derivative. Structurally, it differs from Ipriflavone (7-isopropoxy-3-phenyl-4H-chromen-4-one) by the addition of a methyl group at the C2 position of the chromone ring.

Physicochemical Challenges
  • Lipophilicity: The C2-methyl group increases the partition coefficient (LogP) compared to Ipriflavone (LogP ~4.2). Estimated LogP for Methyl-Ipriflavone is ~4.7 , making it highly hydrophobic.

  • Solubility: Extremely low aqueous solubility (< 1 µg/mL). Sample preparation must utilize high-strength organic solvents (Acetonitrile or THF).

  • Chromophore: The benzopyrone core provides strong UV absorption. Based on structural analogs, the

    
     is expected at 248–254 nm  with a secondary band at ~290 nm.
    
Analytical Objective

To develop a stability-indicating RP-HPLC method capable of separating Methyl-Ipriflavone from its potential degradation products (e.g., 7-hydroxy-2-methyl-3-phenyl-chromen-4-one) and process impurities (e.g., Ipriflavone).

Method Development Strategy (The "Why")

Column Selection: The Hydrophobic Trap

Given the high LogP (4.7), a standard C18 column is the starting point. However, to prevent excessive retention times and peak broadening, we utilize a high-coverage, end-capped C18 column with a moderate carbon load, or alternatively, a C8 (Octyl) column if elution takes >20 minutes on C18.

  • Decision:C18 (4.6 x 150 mm, 3.5 µm) is chosen for balanced resolution and speed. The 3.5 µm particle size offers better resolution than 5 µm without the backpressure of sub-2 µm columns.

Mobile Phase Design
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol. ACN has a higher elution strength and lower viscosity, which is critical for eluting this highly lipophilic compound efficiently.

  • Aqueous Phase: Water with 0.1% Formic Acid . The acidic pH (~2.7) suppresses the ionization of residual silanols on the column, reducing peak tailing. The analyte itself is non-ionizable in this range, so pH buffers (phosphate) are unnecessary and only add salt precipitation risks.

Optimized Experimental Protocol

Instrument Setup
ParameterSetting
Instrument HPLC System with PDA/UV Detector and Quaternary Pump
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Column Temp 35°C (Elevated temperature improves mass transfer and reduces backpressure)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV at 254 nm (Quantification), 290 nm (Identification)
Run Time 20 minutes
Reagents & Preparation
  • Diluent: 100% Acetonitrile (ACN). Crucial: Do not use water in the diluent to prevent analyte precipitation.

  • Mobile Phase A: Milli-Q Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC Grade Acetonitrile + 0.1% Formic Acid.

Standard Preparation:

  • Weigh 10.0 mg of Methyl-Ipriflavone reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in ~80 mL ACN (sonicate for 5 mins).

  • Make up to volume with ACN (Conc: 100 µg/mL).

Gradient Program

A steep gradient is required to elute the lipophilic analyte while cleaning the column of any highly retained matrix components.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Phase Description
0.0 5050Initial equilibration
2.0 5050Isocratic hold (focus injection)
12.0 595Linear ramp to elute analyte
15.0 595Wash step
15.1 5050Return to initial
20.0 5050Re-equilibration

Note: The analyte is expected to elute between 8.0 – 10.0 minutes .

Visualizing the Workflow

The following diagram illustrates the logical flow of the method development and the critical decision points based on the "Self-Validating" principle.

MethodDevelopment Start START: Analyte Assessment (LogP ~ 4.7, Neutral) Scouting Scouting Run 50-100% ACN Gradient Start->Scouting Decision1 Retention Time? Scouting->Decision1 OptimizeC18 Option A: Optimize C18 Increase Temp to 40°C Steeper Gradient Decision1->OptimizeC18 RT < 15 min SwitchC8 Option B: Switch Column Change to C8 (Octyl) Reduce Retention Decision1->SwitchC8 RT > 20 min SST System Suitability Test (SST) Tailing < 1.5 Resolution > 2.0 OptimizeC18->SST SwitchC8->SST SST->Scouting Fail (Re-design) Validation Validation (ICH Q2) Linearity, Precision, Accuracy SST->Validation Pass

Figure 1: Decision tree for optimizing the HPLC separation of highly lipophilic isoflavones.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must meet these criteria before every sample set analysis.

System Suitability Test (SST) Criteria

Run a standard solution (100 µg/mL) 5 times before samples.

  • Precision: %RSD of peak area

    
     2.0%.
    
  • Tailing Factor (

    
    ): 
    
    
    
    . (If
    
    
    , replace the column or increase column temperature).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
Linearity & Range
  • Range: 10 µg/mL to 200 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]
Sensitivity (Estimated)
  • LOD (Limit of Detection): ~0.5 µg/mL (S/N = 3).

  • LOQ (Limit of Quantification): ~1.5 µg/mL (S/N = 10).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure Formic Acid is fresh; increase concentration to 0.2% if necessary.
Retention Time Drift Temperature fluctuationsUse a column oven. Lipophilic retention is highly temperature-sensitive.
Split Peaks Solvent mismatchThe sample diluent (100% ACN) is stronger than the initial mobile phase (50% ACN). Reduce injection volume to 5 µL or match diluent to 50:50 ACN:Water.
High Backpressure PrecipitationCheck if buffer salts were used (avoid phosphate with >80% ACN).

References

  • PubChem Compound Summary. (n.d.). 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS 35212-25-0).[2][3][4] National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved February 13, 2026, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Guide to the Preparation of 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one Stock Solutions for In Vitro Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and best practices for the preparation, storage, and use of stock solutions of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (also known as Ipriflavone) for cell-based assays. The integrity and reproducibility of in vitro experimental data are critically dependent on the accurate and consistent preparation of test compounds. This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically grounded framework to ensure the stability, sterility, and efficacy of the compound in a cell culture environment. We will delve into the rationale behind solvent selection, provide step-by-step instructions for creating high-concentration primary stocks and subsequent working dilutions, and outline essential quality control and storage procedures.

Introduction: The Criticality of Proper Stock Solution Preparation

7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one is a synthetic isoflavone derivative investigated for various biological activities. As with any hydrophobic small molecule, its effective use in aqueous cell culture environments presents a challenge. The compound's low aqueous solubility necessitates the use of an organic solvent to create a concentrated primary stock solution, which is then diluted to a final working concentration in the cell culture medium.

Errors in this fundamental process—such as incorrect solvent choice, inaccurate concentration calculations, microbial contamination, or compound degradation—can lead to significant experimental artifacts, dose drift, and a lack of reproducibility.[1] This guide provides a robust methodology designed to mitigate these risks, ensuring that the observed biological effects are attributable to the compound itself and not to procedural inconsistencies.

Compound Characteristics and Solvent Selection

A thorough understanding of the compound's physicochemical properties is the foundation for developing a reliable preparation protocol.

Table 1: Physicochemical Properties of 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

PropertyValueSource
Synonyms Ipriflavone, 7-Isopropoxyisoflavone[2][3]
CAS Number 35212-22-7[2][3][4]
Molecular Formula C₁₈H₁₆O₃[3][4]
Molecular Weight 280.32 g/mol [4]
Appearance Crystalline solid[3]
Solubility DMSO: 10 mg/mL DMF: 20 mg/mL Ethanol: 1 mg/mL[3]

2.1. Rationale for Solvent Choice: Dimethyl Sulfoxide (DMSO)

Based on the solubility data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound.[3]

  • High Solubilizing Capacity: DMSO effectively dissolves the compound at a concentration suitable for a high-concentration stock (e.g., 10 mg/mL), which is approximately 35.7 mM.[3]

  • Miscibility with Media: DMSO is miscible with aqueous cell culture media, facilitating the preparation of homogenous working solutions.[5][6]

  • Established Use in Cell Culture: DMSO is a standard solvent in cell-based assays.[7][8] However, it is not inert and can exert biological effects or cytotoxicity, particularly at higher concentrations.[7][8]

2.2. The Importance of the Vehicle Control

To ensure that any observed cellular effects are due to the compound and not the solvent, a vehicle control is mandatory in all experiments.[1][9] This control consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound.

It is critical to maintain a final DMSO concentration that is non-toxic to the specific cell line being used. A general guideline is to keep the final concentration below 0.5%, with many sensitive assays requiring concentrations below 0.1%.[7][10] The tolerance of each cell line to DMSO should be validated empirically.

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a 10 mM primary stock solution in 100% cell culture-grade DMSO. This concentration is a convenient starting point for making a wide range of working dilutions.

3.1. Materials

  • 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one powder (MW: 280.32 g/mol )

  • Cell culture-grade, sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile, conical-bottom microcentrifuge tubes or cryovials (amber or wrapped in foil to protect from light)

  • Calibrated P200 and P1000 micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2. Calculation

The calculation to determine the mass of the compound required is based on the formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

To prepare 1 mL of a 10 mM stock solution:

  • Molarity = 10 mM = 0.010 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 280.32 g/mol

Mass (mg) = (0.010 mol/L) × (0.001 L) × (280.32 g/mol ) × (1000 mg/g) = 2.8032 mg

Therefore, you will need to weigh 2.80 mg of the compound to prepare 1 mL of a 10 mM stock solution.

3.3. Step-by-Step Procedure

  • Preparation: Don a clean lab coat, gloves, and safety glasses.

  • Weighing: Carefully weigh out 2.80 mg of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one powder and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of sterile, cell culture-grade DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex at medium speed for 1-2 minutes, or until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Sterility Note: Stock solutions prepared in 100% DMSO are generally considered self-sterilizing, as very few microbes can survive in the pure solvent.[11] Filter sterilization is typically not recommended for primary DMSO stocks, as the compound may bind to the filter membrane, leading to a lower-than-expected concentration.[11][12]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected cryovials.[9][10][13]

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[10][12][13]

3.4. Workflow Diagram: Primary Stock Preparation

G cluster_0 Step 1: Calculation & Weighing cluster_1 Step 2: Dissolution cluster_2 Step 3: Aliquoting & Storage Compound Weigh 2.80 mg of Compound Powder Solvent Add 1.0 mL of Sterile DMSO Mix Vortex until Fully Dissolved Solvent->Mix Stock Result: 1 mL of 10 mM Primary Stock Mix->Stock Aliquuot Aliquuot Stock->Aliquuot Aliquot Aliquot into single-use 20-50 µL volumes Store Label and Store at -20°C / -80°C Aliquot->Store

Caption: Workflow for preparing a 10 mM primary stock solution.

Protocol 2: Preparation of Working Solutions for Cell Treatment

Working solutions are prepared by diluting the 10 mM primary stock into complete cell culture medium immediately before treating the cells. A two-step or serial dilution is recommended to avoid compound precipitation and to accurately achieve low micromolar or nanomolar concentrations.[10]

4.1. Step-by-Step Procedure

  • Thaw Stock: Remove one aliquot of the 10 mM primary stock from the freezer and thaw it at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and reduce the final DMSO concentration, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in complete medium to create a 100 µM intermediate solution.

    • Example: Add 5 µL of 10 mM stock to 495 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.

  • Prepare Final Working Dilutions: Use the intermediate solution (or the primary stock for higher concentrations) to prepare the final concentrations in pre-warmed complete medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equivalent volume of medium, ensuring the final solvent concentration matches that of the treated samples.

  • Immediate Use: Use the freshly prepared working solutions immediately to treat cells. Do not store working solutions diluted in aqueous media for extended periods, as compound stability may be compromised.[14][15]

Table 2: Example Dilution Scheme for Preparing Working Solutions from a 10 mM Stock

Target Final ConcentrationVolume of 10 mM StockFinal Volume of MediumFinal DMSO Concentration
1 µM 1 µL10 mL0.01%
10 µM 10 µL10 mL0.1%
50 µM 50 µL10 mL0.5%
100 µM 100 µL10 mL1.0%*
Note: A 1.0% final DMSO concentration may be toxic to many cell lines; pre-experimental validation is required.[7][8]

4.2. Workflow Diagram: Serial Dilution for Cell Treatment

G Stock Thawed Aliquot 10 mM Stock in DMSO Vehicle Vehicle Control (Medium + DMSO) Stock->Vehicle Equivalent DMSO volume Final_1uM Final Concentration 1 µM in Medium (0.01% DMSO) Stock->Final_1uM 1 µL Final_10uM Final Concentration 10 µM in Medium (0.1% DMSO) Stock->Final_10uM 10 µL Medium Pre-warmed Cell Culture Medium Medium->Vehicle Medium->Final_1uM to 10 mL Medium->Final_10uM to 10 mL Cells Treat Cells Immediately Vehicle->Cells Final_1uM->Cells Final_10uM->Cells

Caption: Serial dilution workflow for preparing final working solutions.

References

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Can I store the drug solution made in cell culture media? ResearchGate. [Link]

  • Storage of drug dilution in cell culture media. ResearchGate. [Link]

  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio. [Link]

  • 10 Basic tips for mammalian cell culture. Addgene Blog. [Link]

  • Preparing PBS & MEM for Tissue Culture with Autoclave Sterilization. YouTube. [Link]

  • 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC, National Center for Biotechnology Information. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. PMC, National Center for Biotechnology Information. [Link]

  • How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture? ResearchGate. [Link]

  • Protocols/AntibioticStockSolutions. Barrick Lab, The University of Texas at Austin. [Link]

  • Cell Culture Guide - Techniques and Protocols. Assay Genie. [Link]

  • How to prepare sterile drug solution in DMSO for cell culture? Reddit. [Link]

  • Best Practices for Preparing and Maintaining Cell Culture Environments. GMP Plastics. [Link]

  • Sterile Cell Culture Preparation. Sartorius. [Link]

  • What solvents are DMSO/DMF miscible with? Reddit. [Link]

  • By compound. OpenWetWare. [Link]

  • TECHNICAL INFORMATION - Dimethyl Sulfoxide. MP Biomedicals. [Link]

Sources

Application Notes and Protocols for In Vivo Dosing of 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the in vivo administration of the novel synthetic flavonoid, 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, in murine models. Given the limited publicly available data on this specific molecule, this document synthesizes established principles of in vivo study design for poorly soluble compounds with detailed, field-proven protocols for various administration routes. The causality behind experimental choices is emphasized to ensure scientific integrity and reproducibility.

I. Compound Profile and Pre-formulation Considerations

7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one is a synthetic flavonoid. While specific data on this compound is scarce, its structural similarity to other isoflavones, such as Ipriflavone (7-isopropoxyisoflavone), suggests it is likely to be a crystalline solid with poor aqueous solubility.[1][2] Ipriflavone is practically insoluble in water but soluble in organic solvents like dimethylformamide (DMF) and chloroform.[1] This characteristic is a critical consideration for in vivo delivery, necessitating the use of specialized vehicle formulations.

Expert Insight: The initial step in any in vivo study with a novel compound is to determine its basic physicochemical properties. A preliminary solubility screen in common, biocompatible solvents is essential for developing a suitable dosing formulation.[3]

Table 1: Recommended Pre-formulation Solubility Screening
Solvent/Vehicle SystemPurpose
WaterBaseline aqueous solubility
Saline (0.9% NaCl)Isotonic aqueous vehicle
Corn Oil / Sesame OilLipophilic vehicle for highly insoluble compounds[4][5][6]
10% DMSO in SalineCo-solvent system for moderately hydrophobic compounds[4][5]
0.5% Carboxymethyl cellulose (CMC) in WaterSuspension vehicle[4][5]
5% Tween 80 in SalineSurfactant to improve solubility and stability[4][5]
50% DMSO, 40% PEG300, 10% EthanolA robust solvent system for challenging compounds[7]

II. Formulation Development for In Vivo Administration

The choice of vehicle is paramount and depends on the administration route and the compound's solubility. The ideal vehicle should be non-toxic and not interfere with the compound's pharmacology.[3]

Protocol 1: Preparation of a Suspension for Oral Gavage

This protocol is suitable for compounds that are not fully soluble in aqueous-based systems.

  • Weighing: Accurately weigh the required amount of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.

  • Wetting the Compound: In a sterile mortar, add a small amount of the CMC solution to the compound powder and triturate to form a smooth paste. This prevents clumping.

  • Suspension: Gradually add the remaining CMC solution while continuously stirring or vortexing to create a homogenous suspension.

  • Homogenization (Optional): For a more uniform particle size, the suspension can be sonicated or passed through a homogenizer.

  • Storage: Store the suspension at 4°C and ensure it is thoroughly mixed before each administration.

Protocol 2: Preparation of a Solution for Injection (Intraperitoneal or Subcutaneous)

For systemic administration, a clear solution is preferred.

  • Solubilization: Dissolve the compound in a minimal amount of a suitable organic solvent, such as DMSO.

  • Dilution: Gradually add a co-solvent like polyethylene glycol 300 (PEG300) while vortexing.

  • Final Dilution: Slowly add sterile saline or phosphate-buffered saline (PBS) to the desired final concentration. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity (typically <10% DMSO).[4][5]

  • Clarity Check: Ensure the final formulation is a clear solution. If precipitation occurs, the formulation needs to be optimized.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

III. Administration Routes in Murine Models

The selection of the administration route depends on the desired pharmacokinetic profile (e.g., rapid systemic exposure vs. slower absorption).

A. Oral Gavage (P.O.)

Oral gavage is a common method for precise oral dosing.[8][9]

Table 2: Recommended Gavage Needle Sizes and Volumes for Mice
Mouse Weight (grams)Gavage Needle GaugeGavage Needle Length (inches)Maximum Volume (mL)
15 - 2022G1" - 1.5"0.20
20 - 2520G1" - 1.5"0.25
25 - 3518G1.5" - 2"0.35

Source: Adapted from BenchChem and Florida State University guidelines.[8][10] The general recommendation is a maximum volume of 10 mL/kg.[8]

Protocol 3: Step-by-Step Oral Gavage in Mice
  • Animal Restraint: Firmly but gently scruff the mouse to immobilize the head and neck, ensuring the head and body are in a straight line.[8]

  • Measure Insertion Depth: Before the first gavage, measure the distance from the corner of the mouse's mouth to the last rib. This is the approximate length to reach the stomach.[9][10]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse will often swallow, which helps guide the needle into the esophagus.[8][11]

  • Advancement: Gently pass the needle down the esophagus to the pre-measured depth. There should be no resistance. If resistance is met, withdraw and re-attempt.[8][10]

  • Administration: Slowly administer the substance over 2-3 seconds.[11]

  • Withdrawal: Gently and slowly withdraw the needle.[8]

  • Monitoring: Observe the mouse for at least 10-15 minutes for any signs of distress.[8]

B. Intraperitoneal (I.P.) Injection

I.P. injection allows for rapid absorption into the systemic circulation.[12]

Table 3: Recommended Needle Sizes and Volumes for I.P. Injection in Mice
ParameterRecommendation
Needle Gauge25-27G[13]
Maximum Volume< 10 mL/kg[13]
Protocol 4: Step-by-Step Intraperitoneal Injection in Mice
  • Restraint: Scruff the mouse firmly and hold it in dorsal recumbency (on its back), tilting the head downwards.[12][13]

  • Injection Site: Identify the lower right quadrant of the abdomen to avoid the bladder and cecum.[14][15]

  • Needle Insertion: Insert the needle, bevel up, at a 30-40° angle into the identified quadrant.[13]

  • Aspiration: Gently pull back on the plunger to ensure no blood (vessel puncture) or yellowish fluid (bladder puncture) is aspirated. If fluid is drawn, discard the syringe and re-attempt with a fresh preparation.[12][15]

  • Injection: If aspiration is clear, inject the substance smoothly.

  • Withdrawal: Remove the needle and return the mouse to its cage.[13]

C. Subcutaneous (S.C. or S.Q.) Injection

Subcutaneous injection provides a slower, more sustained release of the compound.[16]

Table 4: Recommended Needle Sizes and Volumes for S.C. Injection in Mice
ParameterRecommendation
Needle Gauge25-27G[17]
Maximum Volume per Site5 mL/kg[17]
Protocol 5: Step-by-Step Subcutaneous Injection in Mice
  • Restraint: Scruff the loose skin between the shoulder blades.[17][18]

  • Skin Tent: Lift the scruffed skin to form a "tent".[17][18]

  • Needle Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[16]

  • Aspiration: Pull back on the plunger to check for blood. If blood appears, withdraw the needle and re-insert in a different location.[17][19]

  • Injection: If no blood is aspirated, inject the substance. A small bleb will form under the skin.[16]

  • Withdrawal: Remove the needle and gently massage the area to aid dispersal.

IV. Experimental Design: Dose-Range Finding Study

Due to the lack of pre-existing data, a dose-range finding (DRF) or maximum tolerated dose (MTD) study is mandatory before commencing efficacy studies.

Workflow for Dose-Range Finding Study

DRF_Workflow start Start: Select Initial Doses (e.g., 10, 30, 100 mg/kg) admin Administer Single Dose to Small Groups of Mice (n=2-3) start->admin monitor Monitor for Clinical Signs of Toxicity (Weight loss, behavior changes) for 72 hours admin->monitor necropsy Perform Gross Necropsy monitor->necropsy evaluate Evaluate Tolerability necropsy->evaluate no_tox No Toxicity Observed evaluate->no_tox Tolerated tox Toxicity Observed evaluate->tox Not Tolerated increase_dose Proceed to Higher Dose Level no_tox->increase_dose define_mtd Define MTD (Highest dose with no significant toxicity) tox->define_mtd increase_dose->admin end Proceed to Efficacy Studies define_mtd->end

Caption: Workflow for a dose-range finding study.

V. Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one is unknown, many isoflavones are known to modulate cellular signaling pathways involved in inflammation and bone metabolism.[20][21] For instance, Ipriflavone has been shown to inhibit bone resorption by affecting osteoclast activity and may promote osteoblast function.[20][21][22] It may also interact with pathways like RANKL signaling.[21]

Hypothesized Signaling Pathway Modulation by Flavonoids

Signaling_Pathway cluster_osteoclast Osteoclast Regulation cluster_osteoblast Osteoblast Regulation compound 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one rankl RANKL Signaling compound->rankl Inhibits (?) runx2 Runx2 Expression compound->runx2 Promotes (?) nfkb NF-κB Activation rankl->nfkb resorption Bone Resorption nfkb->resorption formation Bone Formation runx2->formation

Caption: Hypothesized modulation of bone metabolism pathways.

VI. Concluding Remarks

This document provides a foundational framework for initiating in vivo studies with 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one in murine models. The provided protocols are based on established best practices and should be adapted based on empirical data obtained from pre-formulation and dose-range finding studies. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures.

References

  • Mouse Handling & Techniques. UNC Research.
  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services.
  • Subcutaneous Injections in Adult Mice SOP. UBC Animal Care Committee.
  • Mouse Intraperitoneal (IP)
  • Subcutaneous injection of mice s.c. Injection.
  • Subcutaneous Injection in Mice. Queen's University.
  • Intraperitoneal injection of mice i.p. Injection.
  • Intraperitoneal Injection in Mice. Queen's University.
  • MODULE 2 THE LABOR
  • Application Notes and Protocols for Oral Gavage Administr
  • Oral Gavage in the Mouse.
  • Guide to Oral Gavage for Mice and Rats.
  • Intraperitoneal Injection in an Adult Mouse V.1. Protocols.io.
  • Oral Gavage In Mice and R
  • Oral Dosing (Gavage) in Adult Mice SOP. UBC Animal Care Committee.
  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PMC.
  • Preclinical formulations for pharmacokinetic studies. Admescope.
  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS One.
  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy.
  • What are the vehicles used to dissolve drugs for in vivo treatment?
  • 7-Isopropoxyisoflavone. ChemBK.
  • Ipriflavone. PubChem.
  • The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (BIO-7488)
  • [Ipriflavone]. PubMed.
  • Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. PMC.
  • Pharmacokinetics of ipriflavone, an isoflavone derivative, after intravenous and oral administration to rats.
  • 7-Isopropoxy-3-phenyl-4H-1-benzopyran-4-one. Sigma-Aldrich.
  • Ipriflavone: Mechanism and Safety. Clinician.com.
  • 7-Isopropoxy-3-phenyl-4H-chromen-4-one. BLD Pharm.
  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)
  • What is the mechanism of Ipriflavone?
  • 7-Hydroxyflavone - PRODUCT INFORM
  • Publications | Organ-on-Chip Research. SynVivo.
  • Clinical Pharmacology Review NDA 22-307, Prasugrel.
  • BioPhorum Drug Substance. YouTube.
  • The efficacy and safety of ipriflavone in postmenopausal women with osteopenia or osteoporosis: A system
  • Reactivity informed Pharmacophore Editing. Biological Evaluation of Andrographolide A-ring Synthesis. YouTube.
  • Public
  • Model Public

Sources

extraction of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one from biological plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Strategic Extraction of 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one from Human Plasma for Bioanalytical Quantification

Introduction

The quantification of novel chemical entities in biological matrices is a cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development. This guide provides a detailed examination and robust protocols for the extraction of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, a flavone derivative, from human plasma. The inherent complexity of plasma, rich in proteins, lipids, and endogenous small molecules, necessitates an efficient sample preparation strategy to ensure accurate and reproducible quantification by modern analytical instrumentation, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document, designed for researchers and drug development professionals, details three prevalent extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The scientific rationale behind each protocol is discussed, providing the user with the necessary insights to select and optimize the most suitable method for their specific bioanalytical needs. All methodologies are presented within the framework of established regulatory standards for bioanalytical method validation.[1][2]

Analyte Physicochemical Properties: A Foundation for Method Development

Direct experimental data for 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one is not extensively published. However, its structure, based on a flavone backbone, allows for reliable physicochemical property inference.

  • Structure: The core is a 2-phenyl-4H-chromen-4-one. The key functional groups are an isopropoxy ether at the 7-position and a methyl group at the 2-position.

  • Polarity: The parent flavone molecule has a LogP of approximately 3.56, indicating significant lipophilicity.[3] The addition of the isopropoxy group (similar to the related compound Ipriflavone) further increases its non-polar character.[4]

  • Solubility: The compound is expected to have low aqueous solubility and good solubility in organic solvents such as acetonitrile, methanol, and ethyl acetate.[5]

Rationale for Extraction Design: The analyte's lipophilic nature is the primary driver for the design of effective LLE and SPE protocols. For LLE, a water-immiscible organic solvent will preferentially partition the analyte from the aqueous plasma. For SPE, a reversed-phase sorbent (e.g., C18) will retain the analyte through hydrophobic interactions, allowing polar contaminants to be washed away.

Overview of Bioanalytical Extraction Strategies

The primary goal of sample extraction from plasma is to remove interfering matrix components, primarily high-abundance proteins like albumin, while maximizing the recovery of the target analyte.[6][7] The choice of method represents a trade-off between speed, cost, selectivity, and the final cleanliness of the extract.

  • Protein Precipitation (PPT): A rapid, non-selective method where a large volume of organic solvent is added to denature and precipitate plasma proteins.[6][8]

  • Liquid-Liquid Extraction (LLE): A method based on the differential solubility of the analyte between the aqueous plasma sample and a water-immiscible organic solvent.[9]

  • Solid-Phase Extraction (SPE): A highly selective chromatographic technique where the analyte is isolated from the plasma matrix by adsorbing it onto a solid sorbent, followed by selective elution.[9][10]

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

Principle: This method leverages the rapid denaturation and precipitation of plasma proteins upon the introduction of a water-miscible organic solvent like acetonitrile.[6] The analyte, being soluble in the resulting supernatant, is separated from the solid protein pellet by centrifugation.

Materials and Reagents:

  • Human Plasma (K2-EDTA anticoagulant recommended)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Internal Standard (IS) solution (a structurally similar compound, if available, dissolved in ACN or DMSO)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge capable of >12,000 x g at 4°C

  • 96-well collection plate or autosampler vials

Step-by-Step Protocol:

  • Pipette 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.

  • If using an internal standard, add 10 µL of the IS working solution and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 solvent-to-plasma ratio is a common starting point for efficient protein removal.[8]

  • Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[7]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to form a tight protein pellet.[7]

  • Carefully aspirate the supernatant (~350-380 µL) and transfer it to a clean collection plate or vial. Avoid disturbing the protein pellet.

  • The sample is ready for direct injection or can be evaporated to dryness and reconstituted in a mobile-phase-compatible solvent for analysis.

Causality and Insights:

  • Why Acetonitrile? Acetonitrile is highly effective at precipitating proteins and is a common solvent in reversed-phase chromatography, making the resulting supernatant compatible with many LC-MS systems.[11]

  • Why a 3:1 Ratio? This ratio ensures a sufficient excess of organic solvent to fully denature the proteins. Lower ratios may result in incomplete precipitation, while much higher ratios will dilute the analyte, potentially impacting sensitivity.

  • Limitations: PPT is the "dirtiest" of the common extraction techniques. While it removes most proteins, it does not remove other endogenous components like phospholipids, which can cause significant matrix effects (ion suppression) in LC-MS analysis.

PPT Experimental Workflow

cluster_prep Sample Preparation cluster_process Processing cluster_collect Collection plasma 100 µL Plasma is Add Internal Standard plasma->is acn Add 300 µL Ice-Cold ACN is->acn vortex Vortex (30s) acn->vortex incubate Incubate (-20°C, 20 min) vortex->incubate centrifuge Centrifuge (14,000 x g, 10 min) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation (PPT).

Protocol 2: Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their relative solubilities in two immiscible liquid phases—typically an aqueous phase (plasma) and an organic phase. The lipophilic nature of the target analyte allows it to be partitioned from the aqueous plasma into a non-polar organic solvent, leaving hydrophilic matrix components behind.

Materials and Reagents:

  • Human Plasma (K2-EDTA)

  • Ethyl Acetate (EtOAc), HPLC grade

  • Internal Standard (IS) solution

  • pH adjustment buffer (e.g., 1M Ammonium Acetate, pH 5)

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer and Centrifuge

  • Solvent evaporator (e.g., nitrogen stream)

Step-by-Step Protocol:

  • Pipette 100 µL of plasma into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of IS working solution and briefly vortex.

  • (Optional but Recommended) Add 50 µL of pH 5 Ammonium Acetate buffer. This ensures the analyte is in a neutral state, maximizing its partitioning into the organic phase.

  • Add 600 µL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to create a large surface area for efficient extraction.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (~550 µL) to a clean tube, taking care not to aspirate any of the lower aqueous layer or the protein interface.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of a mobile-phase-compatible solvent (e.g., 50:50 Acetonitrile:Water).

  • Vortex to dissolve, then transfer to an autosampler vial for LC-MS/MS analysis.

Causality and Insights:

  • Why Ethyl Acetate? Ethyl acetate is a moderately polar solvent that is immiscible with water. It provides excellent recovery for many moderately non-polar small molecules and is easily evaporated.

  • pH Adjustment: Flavones can have weakly acidic phenolic groups. Adjusting the pH to be at least 2 units below the pKa of any such group ensures the molecule is fully protonated (neutral), preventing it from being ionized and retained in the aqueous phase.

  • Cleaner Extracts: LLE generally produces a cleaner extract than PPT, as it is more selective and removes water-soluble interferences like salts and sugars. This often results in reduced matrix effects.

LLE Experimental Workflow

cluster_prep Sample Preparation cluster_extract Extraction & Separation cluster_final Final Processing plasma 100 µL Plasma + IS buffer Add pH 5 Buffer plasma->buffer etoac Add 600 µL Ethyl Acetate buffer->etoac vortex Vortex (2 min) etoac->vortex centrifuge Centrifuge (4,000 x g, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evap Evaporate to Dryness transfer->evap recon Reconstitute in 100 µL evap->recon analysis LC-MS/MS Analysis recon->analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Protocol 3: Solid-Phase Extraction (SPE)

Principle: SPE is a chromatographic technique that uses a solid sorbent packed in a cartridge or well plate to retain the analyte of interest from the liquid plasma sample. Interferences are washed away, and the purified analyte is then eluted with a strong organic solvent. For our non-polar analyte, a reversed-phase (e.g., C18) mechanism is ideal.

Materials and Reagents:

  • Human Plasma (K2-EDTA)

  • Reversed-Phase SPE Cartridges (e.g., C18, 100 mg / 1 mL)

  • Methanol (MeOH), HPLC grade

  • Deionized Water

  • Wash Solution (e.g., 5% Methanol in water)

  • Elution Solvent (e.g., 95:5 Methanol:Water)

  • SPE Vacuum Manifold or Positive Pressure Processor

Step-by-Step Protocol:

  • Pre-treat Sample: Dilute 100 µL of plasma with 200 µL of deionized water to reduce viscosity and improve loading efficiency. Add IS.

  • Condition Sorbent: Pass 1 mL of Methanol through the SPE cartridge to wet the C18 sorbent and activate the stationary phase. Do not let the sorbent go dry.

  • Equilibrate Sorbent: Pass 1 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

  • Load Sample: Load the pre-treated plasma sample onto the cartridge. Apply gentle vacuum to draw the sample through at a slow, steady rate (~1 mL/min). The hydrophobic analyte will be retained on the C18 sorbent.

  • Wash Sorbent: Pass 1 mL of the wash solution (5% Methanol) through the cartridge. This removes hydrophilic interferences (salts, etc.) without prematurely eluting the analyte.

  • Dry Sorbent: Apply high vacuum for 2-5 minutes to completely dry the sorbent bed. This is a critical step to ensure efficient elution.

  • Elute Analyte: Place a clean collection tube or plate inside the manifold. Add 500 µL of the elution solvent (95% Methanol) to the cartridge and use a low vacuum to slowly draw it through, collecting the eluate. Repeat with a second 500 µL aliquot for a total elution volume of 1 mL.

  • Final Processing: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile-phase-compatible solvent for analysis.

Causality and Insights:

  • Why C18 Sorbent? The C18 (octadecyl) bonded silica is a very non-polar stationary phase that strongly retains lipophilic compounds like the target analyte via hydrophobic interactions.

  • Wash Step Criticality: The composition of the wash solvent is key. It must be strong enough to remove weakly retained interferences but not so strong that it elutes the analyte of interest. A low percentage of organic solvent is typical.

  • Highest Selectivity: SPE provides the cleanest extracts, significantly reducing matrix effects and improving assay robustness and sensitivity. However, it is the most time-consuming and expensive of the three methods.

SPE Experimental Workflow

cluster_prep Sorbent Preparation cluster_extract Extraction cluster_collect Collection & Final Steps condition Condition (1 mL MeOH) equilibrate Equilibrate (1 mL H₂O) condition->equilibrate load Load Diluted Plasma equilibrate->load wash Wash (1 mL 5% MeOH) load->wash dry Dry Sorbent wash->dry elute Elute (1 mL 95% MeOH) dry->elute evap Evaporate to Dryness elute->evap recon Reconstitute in 100 µL evap->recon analysis LC-MS/MS Analysis recon->analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

Method Validation Framework

Regardless of the chosen extraction protocol, a rigorous validation is required to ensure the bioanalytical method is reliable and fit for purpose. This validation must be performed according to regulatory guidelines issued by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][12][13][14]

Table 1: Key Bioanalytical Method Validation Parameters

ParameterDescriptionTypical Acceptance Criteria (Chromatographic Assays)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 sources.
Calibration Curve The relationship between instrument response and known concentrations of the analyte.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Recovery The efficiency of the extraction process, comparing analyte response from an extracted sample to an unextracted standard.Should be consistent, precise, and reproducible, though no specific % is mandated.
Matrix Effect The suppression or enhancement of analyte ionization in the MS source due to co-eluting matrix components.Matrix factor should be consistent across different lots of plasma. The CV of the IS-normalized matrix factor should be ≤15%.
Stability Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term).Mean concentrations of stability samples must be within ±15% of nominal concentrations.
LLOQ The Lower Limit of Quantification; the lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 5; accuracy within ±20% and precision ≤20%.

Source: Adapted from FDA Bioanalytical Method Validation Guidance for Industry (2018) and EMA Guideline on bioanalytical method validation.[1][2][12]

Data Presentation: Comparative Performance

The following table provides an expected performance comparison for the three detailed extraction methods. These values are illustrative and must be confirmed during method validation.

Table 2: Comparative Performance of Extraction Methods

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery High (>90%)Good to High (80-100%)High (>90%)
Matrix Effect High potential for ion suppressionModerateLow
Extract Cleanliness LowMediumHigh
Throughput/Speed Very HighMediumLow
Cost per Sample LowLow-MediumHigh
Method Development SimpleModerateComplex

Conclusion

The successful extraction of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one from human plasma is achievable through several well-established techniques.

  • Protein Precipitation offers the fastest and simplest workflow, making it suitable for early-stage discovery where high throughput is paramount.

  • Liquid-Liquid Extraction provides a balance of cleanliness, cost, and throughput, representing a robust choice for many applications.

  • Solid-Phase Extraction delivers the cleanest extracts, minimizing matrix effects and maximizing sensitivity, making it the gold standard for late-stage clinical trials and regulatory submissions where ultimate data quality is required.

The choice of method should be guided by the specific requirements of the assay in terms of sensitivity, throughput, and the stage of drug development. It is imperative that any chosen protocol undergoes a full validation according to regulatory guidelines to ensure the integrity of the bioanalytical data.[1][12][13]

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Gorgi, M., et al. (2011). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • van Amsterdam, P., et al. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResearchGate. (n.d.). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Journal of the Chilean Chemical Society. (2017). SIMULTANEOUS DETERMINATION OF DIFFERENT FLAVONOIDS IN HUMAN PLASMA BY A SIMPLE HPLC ASSAY. [Link]

  • DiVA. (2011). Method Development for Analysing Flavonoid Concentration in Human Plasma with GC-MS/MS. [Link]

  • News-Medical. (2019). Separating Flavinoids from Plasma Proteins using UHPLC-MS. [Link]

  • ResearchGate. (n.d.). Simultaneous determination of different flavonoids in human plasma by a simple HPLC assay. [Link]

  • AKJournals. (2020). Simultaneous determination of three active flavonoids in rat plasma by HPLC-MS/MS. [Link]

  • UCA. (n.d.). Pressurized liquid extraction of isoflavones from soybeans. [Link]

  • Chen, S. T., et al. (n.d.). Analysis of soy isoflavones in foods and biological fluids: An overview. Journal of Food and Drug Analysis. [Link]

  • Querci, M., et al. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). Pressurized liquid extraction of isoflavones from soybeans. [Link]

  • ResearchGate. (n.d.). Determination of R in human plasma by high - performance liquid chromatography utilizing solid – phase extraction and ultraviolet detection. [Link]

  • Nielsen, S. E., et al. (1998). Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection. PubMed. [Link]

  • MDPI. (n.d.). An Innovative Approach for Maximum Recovery of Isoflavones from Glycine max by the Design of Experiments Method. [Link]

  • Tran, T. T., et al. (2022). Enrichment of soy isoflavone extracts through macroporous resin for characterization of toxicity and estrogenic activities. Applied Biological Chemistry. [Link]

  • MDPI. (n.d.). Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique. [Link]

  • PubChem. (n.d.). Ipriflavone. [Link]

  • PubChem. (n.d.). Flavone. [Link]

  • PubChem. (n.d.). 7-Hydroxy-3-methylflavone. [Link]

Sources

Application Note & Protocols: Formulation of 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one Using Solid Dispersion Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for researchers and formulation scientists on enhancing the aqueous solubility and dissolution rate of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, a flavonoid derivative with poor water solubility, through the application of solid dispersion (SD) technology. Poor solubility is a primary obstacle limiting the oral bioavailability and therapeutic efficacy of many active pharmaceutical ingredients (APIs), including this specific chromen-4-one derivative.[1][2] Solid dispersion technology offers a robust strategy to overcome this challenge by converting the crystalline API into a more soluble, amorphous state within a hydrophilic polymer matrix.[3][4] This document outlines the fundamental principles of solid dispersions, pre-formulation considerations for carrier selection, and detailed, step-by-step protocols for three widely-used manufacturing techniques: Solvent Evaporation, Fusion (Melting), and Hot-Melt Extrusion (HME). Furthermore, it details the essential analytical techniques required to characterize the resulting formulations, ensuring the creation of a stable and effective drug delivery system.

Introduction: The Formulation Challenge of 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (also known as a derivative of Ipriflavone) belongs to the flavonoid class of compounds.[5][6] Flavonoids are widely investigated for their therapeutic potential, but their clinical application is often hindered by poor aqueous solubility and slow dissolution rates, leading to low and erratic oral bioavailability.[7][8]

  • Chemical Structure: C₁₈H₁₆O₃

  • Molecular Weight: 280.32 g/mol [9]

  • Physicochemical Properties: It is a crystalline solid that is practically insoluble in water, presenting a significant biopharmaceutical challenge for oral dosage form development.[10]

To achieve a consistent therapeutic effect, it is imperative to enhance the solubility and dissolution rate of this compound. Solid dispersion is one of the most successful and commercially viable strategies to achieve this.[11][12]

The Solid Dispersion Strategy: Principles and Mechanisms

A solid dispersion refers to a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state.[3] The primary mechanism for solubility enhancement is the transformation of the crystalline drug, which has a highly ordered and stable lattice structure, into a high-energy amorphous state.[4][13] This amorphous form does not require the energy needed to break the crystal lattice during dissolution, leading to faster and more extensive dissolution.[1]

Key Mechanisms of Solubility Enhancement:

  • Amorphization: Conversion of the drug from a crystalline to a higher-energy amorphous form.

  • Particle Size Reduction: Dispersion of the drug at a molecular or colloidal level within the carrier matrix, dramatically increasing the surface area available for dissolution.[12][14]

  • Improved Wettability: The hydrophilic carrier enhances the wetting of the hydrophobic drug particles by the dissolution medium.[15]

  • Inhibition of Recrystallization: The polymer matrix acts as a physical barrier to prevent the amorphous drug from converting back to its stable, less soluble crystalline form during storage.[4][16]

Solid_Dispersion_Mechanism cluster_0 Initial State cluster_1 Solid Dispersion Process cluster_2 Final State: Solid Dispersion cluster_3 Mechanism of Action in Aqueous Media Crystalline_API Crystalline API (Low Solubility, Stable) Process Manufacturing Process (HME, Solvent Evaporation, etc.) Crystalline_API->Process Polymer Hydrophilic Polymer Polymer->Process Amorphous_SD Amorphous Solid Dispersion (API Molecularly Dispersed in Polymer) Process->Amorphous_SD Dissolution Rapid Polymer Dissolution Releases API as Fine Particles Amorphous_SD->Dissolution Contact with Water Supersaturation Supersaturated Solution (High Thermodynamic Activity) Dissolution->Supersaturation Absorption Enhanced GI Absorption (Increased Bioavailability) Supersaturation->Absorption

Caption: Mechanism of solubility enhancement via solid dispersion.

Pre-formulation Considerations

The success of a solid dispersion formulation is critically dependent on the appropriate selection of the carrier and the manufacturing process.

Carrier Selection

The choice of polymer is paramount. It must be chemically compatible with the API, capable of forming a stable amorphous dispersion, and possess appropriate physicochemical properties for the chosen manufacturing method.

Carrier PolymerKey Properties & Rationale for UseRecommended Technique(s)
PVP K30 (Povidone)A widely used, highly hydrophilic polymer. It forms hydrogen bonds with many APIs, effectively preventing crystallization. Its solubility in water and various organic solvents makes it versatile.[14][17][18]Solvent Evaporation, Fusion
Soluplus® A graft copolymer with amphiphilic properties, acting as both a matrix former and a solubilizer. It can form micelles in aqueous media, further enhancing solubility and maintaining supersaturation.[4][16][19][20]Hot-Melt Extrusion, Solvent Evaporation
Eudragit® E PO A cationic copolymer that is soluble in gastric fluid up to pH 5.0. This property is highly advantageous for drugs that are absorbed in the upper GI tract, as it promotes rapid drug release in the stomach.[21][22][23][24]Hot-Melt Extrusion, Solvent Evaporation
Drug-to-Carrier Ratio

The ratio of API to carrier influences the physical stability and dissolution performance of the solid dispersion. A higher polymer concentration generally leads to better stabilization of the amorphous API but results in lower drug loading. Ratios from 1:1 to 1:9 (API:Carrier) are typically screened to find the optimal balance between stability and drug content.

Protocols for Solid Dispersion Preparation

The following protocols are provided as a starting point for the formulation of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one. Safety precautions, including the use of personal protective equipment (PPE) and handling of organic solvents in a fume hood, must be observed at all times.

Protocol 1: Solvent Evaporation Method

This method is ideal for laboratory-scale development and for thermosensitive compounds. It involves dissolving both the drug and carrier in a common volatile solvent, followed by removal of the solvent to form the solid dispersion.[25][26][27]

Materials & Equipment:

  • 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

  • PVP K30 or Soluplus®

  • Solvent: Ethanol or Methanol (analytical grade)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle, sieve

Solvent_Evaporation_Workflow Start Start Dissolve_API 1. Dissolve API in Ethanol/Methanol Start->Dissolve_API Dissolve_Polymer 2. Dissolve Polymer in same solvent Dissolve_API->Dissolve_Polymer Mix 3. Mix API and Polymer solutions Dissolve_Polymer->Mix Evaporate 4. Evaporate solvent using a Rotary Evaporator Mix->Evaporate Dry 5. Dry solid mass in vacuum oven (40°C, 24h) Evaporate->Dry Mill 6. Pulverize, sieve, and store in desiccator Dry->Mill End End: Solid Dispersion Powder Mill->End

Caption: Workflow for the Solvent Evaporation method.

Step-by-Step Procedure:

  • Preparation: Weigh the desired amounts of API and carrier (e.g., 1:4 API:PVP K30 ratio).

  • Dissolution: In separate beakers, dissolve the API and the polymer in a minimal amount of the selected solvent with the aid of magnetic stirring.

  • Mixing: Once both are fully dissolved, combine the two solutions and continue stirring for 30 minutes to ensure homogeneity.

  • Solvent Removal: Transfer the solution to a round-bottom flask and remove the solvent using a rotary evaporator. Set the water bath temperature to 40-50°C and apply a vacuum.

  • Drying: Scrape the resulting solid film from the flask and place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Post-Processing: Gently pulverize the dried solid dispersion using a mortar and pestle, pass it through a sieve (e.g., 60 mesh), and store it in an airtight container with a desiccant.

Protocol 2: Fusion (Melting) Method

This method is simple, economical, and avoids the use of organic solvents.[28] It is suitable for thermostable APIs and carriers.[2]

Materials & Equipment:

  • 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

  • Low melting point carrier (e.g., Poloxamer 188, PEG 4000)

  • Hot plate with magnetic stirring capability

  • Stainless steel beaker or porcelain dish

  • Ice bath

  • Mortar and pestle, sieve

Step-by-Step Procedure:

  • Preparation: Accurately weigh the API and carrier (e.g., 1:4 API:Poloxamer 188 ratio).

  • Melting the Carrier: Place the carrier in the beaker on a hot plate and heat it until it completely melts (for Poloxamer 188, this is around 55-60°C).[29]

  • Dispersion: Add the API to the molten carrier with continuous stirring to ensure a homogenous dispersion. Maintain the temperature for 5-10 minutes.

  • Rapid Cooling (Quenching): Immediately transfer the beaker to an ice bath to rapidly solidify the melt. This rapid quenching is crucial to prevent phase separation or crystallization.

  • Post-Processing: Once solidified, break the solid mass. Pulverize, sieve, and store in a desiccator as described in the previous protocol.

Protocol 3: Hot-Melt Extrusion (HME)

HME is a modern, solvent-free, continuous manufacturing process that is highly scalable, making it ideal for commercial production.[30][31][32] It involves pumping a mixture of API and polymer through a heated extruder, where it is simultaneously mixed and melted.

Materials & Equipment:

  • 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

  • Thermally stable polymer (e.g., Soluplus®, Eudragit® E PO)

  • Pharmaceutical-grade twin-screw extruder

  • Volumetric or gravimetric feeder

  • Conveyor belt for cooling

  • Pelletizer or mill

HME_Workflow Start Start Blending 1. Pre-blend API and Polymer Start->Blending Feeding 2. Feed blend into Extruder Hopper Blending->Feeding Extrusion 3. Melt, Mix, and Convey through heated barrel Feeding->Extrusion Die 4. Extrude through Die Extrusion->Die Cooling 5. Cool extrudate on conveyor belt Die->Cooling Processing 6. Pelletize or Mill the extrudate Cooling->Processing End End: Solid Dispersion Granules/Powder Processing->End

Caption: Workflow for the Hot-Melt Extrusion (HME) method.

Step-by-Step Procedure:

  • Blending: Prepare a physical mixture of the API and polymer (e.g., 1:3 API:Soluplus® ratio) by blending them in a suitable mixer for 15 minutes to ensure uniformity.

  • Feeding: Calibrate the feeder and feed the physical mixture into the extruder at a constant rate.

  • Extrusion: Process the blend through the heated barrel of the twin-screw extruder. A typical temperature profile might range from 80°C in the feeding zone to 150-170°C in the metering and die zones (this must be optimized based on the thermal properties of the API and polymer). Set the screw speed (e.g., 100-200 RPM) to ensure adequate mixing and residence time.

  • Cooling & Collection: The molten extrudate exits through the die and is collected on a conveyor belt where it cools and solidifies.

  • Downstream Processing: The cooled extrudate strands can be fed into a pelletizer to create pellets or milled to produce a fine powder for subsequent dosage form manufacturing (e.g., tableting or capsule filling).

Physicochemical Characterization of Solid Dispersions

Characterization is a non-negotiable step to confirm the successful formation of the solid dispersion and to assess its stability and performance.[12][33][34]

TechniquePurposeExpected Outcome for a Successful Solid Dispersion
Differential Scanning Calorimetry (DSC) To assess the physical state of the API (crystalline vs. amorphous).Disappearance of the sharp endothermic melting peak of the crystalline API.[15]
Powder X-Ray Diffraction (PXRD) To confirm the amorphous nature of the API in the dispersion.Absence of sharp Bragg peaks characteristic of the crystalline API; replaced by a diffuse "halo" pattern.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy To investigate potential molecular interactions (e.g., hydrogen bonding) between the API and the carrier.Shifts, broadening, or disappearance of characteristic peaks (e.g., C=O or O-H stretching) of the API and/or polymer, indicating interaction.[14][15]
Scanning Electron Microscopy (SEM) To observe the surface morphology and particle characteristics of the solid dispersion.Formation of a homogenous, single-phase system with no visible separate drug crystals.
Saturation Solubility Study To quantify the increase in apparent solubility.A significant increase in the concentration of the API at saturation in a given medium (e.g., water, buffer) compared to the pure API.
In Vitro Dissolution Testing To evaluate the rate and extent of drug release from the formulation.A substantially faster and higher percentage of drug release compared to the pure API or a simple physical mixture of the API and carrier.[14][35]

Conclusion

Solid dispersion technology is a powerful and proven platform for addressing the significant formulation challenge posed by the poor aqueous solubility of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one. By converting the drug from a crystalline to an amorphous state within a hydrophilic carrier, techniques like solvent evaporation, fusion, and hot-melt extrusion can dramatically enhance its dissolution rate and, consequently, its potential for improved oral bioavailability. The choice of method and carrier should be guided by the physicochemical properties of the API, the desired scale of production, and thorough physicochemical characterization to ensure the development of a stable and effective final dosage form.

References

  • Review on Manufacturing Methods of Solid Dispersion Technology for Enhancing the Solubility of Poorly W
  • Maniruzzaman, M., et al. (2012). Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. PMC. (URL: [Link])

  • Hot Melt Extrusion Formulation & Manufacturing. Ascendia Pharmaceutical Solutions. (URL: [Link])

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. PMC. (URL: [Link])

  • Understanding Hot Melt Extrusion Formulation. Finetech's Pharmaceutical Equipment. (URL: [Link])

  • What is hot melt extrusion and how can it benefit your drug product? AbbVie Contract Manufacturing. (URL: [Link])

  • Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace. (URL: [Link])

  • A Systematic Review on Solid Dispersion: Enhancing the Solubility of Poorly Soluble Drug. Austin Publishing Group. (URL: [Link])

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. ResearchGate. (URL: [Link])

  • Soluplus is a polymeric carrier which increased the solubility bioavailability, dissolution of various dosage form:- An overview. ResearchGate. (URL: [Link])

  • Soluplus®: An Understanding of Supersaturation From Amorphous Solid Dispersions. Drug Development and Delivery. (URL: [Link])

  • Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. PMC. (URL: [Link])

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Preparation and characterization of solid dispersions of carvedilol with PVP K30. PMC. (URL: [Link])

  • Soluplus - solid dispersion for enhanced drug delivery. ResearchGate. (URL: [Link])

  • Soluplus®-Based Pharmaceutical Formulations: Recent Advances in Drug Delivery and Biomedical Applications. MDPI. (URL: [Link])

  • Amorphous Lycopene–PVP K30 Dispersions Prepared by Ball Milling: Improved Solubility and Antioxidant Activity. MDPI. (URL: [Link])

  • Preparation and characterization of solid dispersions of Carvedilol with PVP K30. ResearchGate. (URL: [Link])

  • Soluplus - solid dispersion for enhanced drug delivery. Semantic Scholar. (URL: [Link])

  • Solubility Enhancement by Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development. (URL: [Link])

  • FORMULATION AND EVALUATION OF SOLID DISPERSION BY SOLVENT EVAPORATION. World Journal of Pharmaceutical Research. (URL: [Link])

  • Dropping Method Solution for Formulating Solid Dispersions. Pharmaceutical Technology. (URL: [Link])

  • Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L. PMC. (URL: [Link])

  • Formulation and Evaluation of Solid Dispersions of Poorly Water-Soluble Drug- Hesperidin. MDPI. (URL: [Link])

  • Characterization of solid dispersion: Significance and symbolism. ResearchGate. (URL: [Link])

  • Effect of Variability of Physical Properties of Povidone K30 on Crystallization and Drug–Polymer Miscibility of Celecoxib–Povidone K30 Amorphous Solid Dispersions. ACS Publications. (URL: [Link])

  • Classification of solid dispersions: correlation to (i) stability and solubility (ii) preparation and characterization techniques. Taylor & Francis Online. (URL: [Link])

  • Fusion Method. Indian Journal of Pharmaceutical Sciences. (URL: [Link])

  • SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. (URL: [Link])

  • Solubility Enhancement of Cefadroxil Using Polymer PVP K-30 by Solid Dispersion Method. International Journal of Research in Pharma & Pharmaceutical Sciences. (URL: [Link])

  • Flavonoid delivery by solid dispersion: a systematic review. ResearchGate. (URL: [Link])

  • Dissolution Behavior of Weakly Basic Pharmaceuticals from Amorphous Dispersions Stabilized by a Poly(dimethylaminoethyl Methacrylate) Copolymer. ACS Publications. (URL: [Link])

  • DESIGN, DEVELOPMENT AND CHARACTERIZATION OF SOLID DISPERSION OF QUERCITIN LOADED ORAL WAFERS. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])

  • Solid Dispersion via Fusion Method for Improving Ivermectin Performance: A Critical Review. ResearchGate. (URL: [Link])

  • Development and Characterization of Eudragit® EPO-Based Solid Dispersion of Rosuvastatin Calcium to Foresee the Impact on Solubility, Dissolution and Antihyperlipidemic Activity. PMC. (URL: [Link])

  • Thermalanalysis study of flavonoid solid dispersions having enhanced solubility. ResearchGate. (URL: [Link])

  • Preparation of solid dispersion by melting method/fusion method. ResearchGate. (URL: [Link])

  • Development and Characterization of Eudragit® EPO-Based Solid Dispersion of Rosuvastatin Calcium to Foresee the Impact on Solubility, Dissolution and Antihyperlipidemic Activity. PubMed. (URL: [Link])

  • 7-Methoxy-2-methylisoflavone. PubChem. (URL: [Link])

Sources

Application Note: Quantitative Analysis of 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated UV-Vis spectrophotometric method for the quantitative determination of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, a substituted phenylchromone derivative. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a straightforward, rapid, and cost-effective analytical procedure. The method is grounded in the Beer-Lambert Law and has been developed in accordance with principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] All protocols, from the determination of the wavelength of maximum absorbance (λmax) to the construction of a calibration curve and analysis of unknown samples, are presented with detailed, step-by-step instructions.

Introduction and Scientific Principle

7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one belongs to the chromone class of compounds, which are known for their distinct chromophoric systems that absorb light in the ultraviolet (UV) region of the electromagnetic spectrum.[5] UV-Visible spectroscopy is a powerful analytical technique that measures the amount of light absorbed by a sample at specific wavelengths.[6][7] This absorption is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert Law.[8][9][10]

The Beer-Lambert Law is expressed as:

A = εcl

Where:

  • A is the absorbance (a dimensionless quantity).

  • ε (epsilon) is the molar absorptivity coefficient, a constant unique to the analyte at a specific wavelength (L mol⁻¹ cm⁻¹).

  • c is the concentration of the analyte in the solution (mol L⁻¹).

  • l is the path length of the cuvette, typically 1 cm.

By measuring the absorbance of solutions with known concentrations, a linear calibration curve can be constructed. This curve serves as a reference to accurately determine the concentration of unknown samples of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.[10][11][12]

Materials and Instrumentation
2.1 Reagents and Chemicals
  • 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one reference standard (Purity ≥98%)

  • Ethanol (Spectroscopic Grade, 95% or higher)[13][14]

  • Methanol (Spectroscopic Grade)

  • Acetonitrile (Spectroscopic Grade)

Scientist's Note (Expertise & Experience): The choice of solvent is critical for accurate UV-Vis analysis.[15] The solvent must completely dissolve the analyte and be transparent (i.e., have minimal absorbance) in the wavelength range of interest.[13][16] Ethanol is recommended as a starting solvent for chromone derivatives due to its excellent solvating power and a low UV cutoff wavelength (around 210 nm), which minimizes interference with the analyte's absorbance spectrum.[13][14][17]

2.2 Instrumentation
  • UV-Vis Spectrophotometer: A double-beam spectrophotometer capable of scanning in the 200-400 nm range is required.

  • Matched Quartz Cuvettes: A pair of 1 cm path length quartz cuvettes are mandatory. Glass or plastic cuvettes are unsuitable as they absorb UV radiation below 340 nm.

  • Analytical Balance: Calibrated, with a readability of 0.1 mg or better.

  • Volumetric Glassware: Calibrated Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL) and pipettes.

  • Sonicator: To ensure complete dissolution of the analyte.

Experimental Protocols
Protocol 1: Determination of Wavelength of Maximum Absorbance (λmax)

Causality Explanation: Performing measurements at the λmax provides the highest sensitivity and accuracy. At this wavelength, the change in absorbance per unit of concentration is greatest, and the absorbance reading is less susceptible to minor shifts in wavelength calibration of the spectrophotometer.[11]

  • Prepare a Stock Solution (approx. 10 µg/mL): Accurately weigh approximately 1.0 mg of the 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one reference standard. Transfer it quantitatively to a 100 mL volumetric flask.

  • Dissolve: Add approximately 70 mL of spectroscopic grade ethanol and sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilute to Volume: Allow the solution to return to room temperature, then dilute to the 100 mL mark with ethanol. Mix thoroughly.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

  • Blank Correction: Fill both the reference and sample cuvettes with the solvent (ethanol). Place them in the spectrophotometer and perform a baseline correction or "auto-zero" across the desired wavelength range (e.g., 200-400 nm).

  • Scan for λmax: Empty the sample cuvette, rinse it with the stock solution, and then fill it with the stock solution. Place it back in the sample holder.

  • Acquire Spectrum: Scan the solution from 400 nm down to 200 nm. The wavelength at which the highest absorbance peak is observed is the λmax. Record this value. For similar isoflavone structures, peaks are often observed around 250 nm and 300 nm.[18]

Protocol 2: Construction of the Calibration Curve

Trustworthiness Pillar: A calibration curve validates the method's linearity within a specific concentration range. According to ICH guidelines, a strong linear relationship, indicated by a correlation coefficient (R²) of ≥0.999, demonstrates that the method is reliable and suitable for its intended purpose.[1][2][4]

  • Prepare a Primary Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard and dissolve it in a 100 mL volumetric flask with ethanol, following steps 1.2 and 1.3.

  • Prepare a Working Stock Solution (10 µg/mL): Pipette 10.0 mL of the Primary Stock Solution into a 100 mL volumetric flask and dilute to the mark with ethanol.

  • Prepare Calibration Standards: From the Working Stock Solution (10 µg/mL), prepare a series of at least five standard solutions by serial dilution. An example set is shown below:

Standard No.Vol. of Working Stock (10 µg/mL)Final Volume (mL)Final Concentration (µg/mL)
11.0 mL10.0 mL1.0
22.0 mL10.0 mL2.0
34.0 mL10.0 mL4.0
46.0 mL10.0 mL6.0
58.0 mL10.0 mL8.0
610.0 mL10.0 mL10.0
  • Measure Absorbance: Set the spectrophotometer to measure absorbance at the predetermined λmax.

  • Zero the Instrument: Use ethanol as the blank to zero the instrument.

  • Read Standards: Measure the absorbance of each calibration standard, starting from the least concentrated and moving to the most concentrated. Rinse the cuvette with the next standard solution before filling.

  • Plot the Curve: Create a scatter plot of Absorbance (y-axis) versus Concentration (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + b) and the correlation coefficient (R²).

Protocol 3: Analysis of an Unknown Sample
  • Sample Preparation: Prepare a solution of the unknown sample containing 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, using ethanol as the solvent. The goal is to achieve a final concentration that falls within the linear range of the calibration curve (e.g., 1-10 µg/mL). This may require one or more dilution steps.

  • Measure Absorbance: Measure the absorbance of the prepared unknown sample solution at the λmax, using ethanol as the blank.

  • Calculate Concentration: Use the linear regression equation obtained from the calibration curve to calculate the concentration of the analyte in the measured solution.

    Concentration (µg/mL) = (Absorbance_unknown - b) / m

    Where 'm' is the slope and 'b' is the y-intercept of the calibration curve.

  • Account for Dilutions: Multiply the calculated concentration by the dilution factor to determine the concentration in the original, undiluted sample.

Data Presentation and Validation

A valid method will produce a linear calibration curve with a high correlation coefficient.

Table 1: Example Calibration Curve Data

Concentration (µg/mL)Absorbance at λmax
1.00.115
2.00.231
4.00.462
6.00.690
8.00.923
10.01.154
Slope (m) 0.1152
Intercept (b) -0.001
0.9999

Self-Validating System: The linearity, as demonstrated by the R² value, is the primary check for method suitability. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[19][20]

Workflow Visualization

The following diagram illustrates the complete workflow from preparation to final concentration determination.

UV_Vis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Spectrophotometric Analysis cluster_data Phase 3: Data Processing & Calculation prep_stock Prepare Primary Stock (e.g., 100 µg/mL) prep_work Prepare Working Stock (e.g., 10 µg/mL) prep_stock->prep_work prep_standards Create Calibration Standards (Serial Dilution, 1-10 µg/mL) prep_work->prep_standards measure_std Measure Absorbance of Standards @ λmax prep_standards->measure_std prep_unknown Prepare Unknown Sample (Dilute into linear range) measure_unk Measure Absorbance of Unknown @ λmax prep_unknown->measure_unk det_lmax Determine λmax (Scan Working Stock) det_lmax->measure_std det_lmax->measure_unk plot_cal Plot Calibration Curve (Absorbance vs. Conc.) measure_std->plot_cal calc_conc Calculate Unknown Conc. Using Regression Equation measure_unk->calc_conc validate_lin Validate Linearity (Calculate R² ≥ 0.999) plot_cal->validate_lin plot_cal->calc_conc

Fig 1. Workflow for UV Spectrophotometric Analysis.
References
  • UV Choice of Solvent and Solvent Effect. Scribd. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • How does solvent choice impact UV-Vis spectroscopy readings? TutorChase. Available at: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]

  • U.V-spectroscopy-theory-and-solvent-effect.pdf. Gyan Sanchay. Available at: [Link]

  • Beer-Lambert Law- Definition, Derivation, and Limitations. Microbe Notes. Available at: [Link]

  • Beer-Lambert Law: Statement, Equation, Advantage & Limitation. Science Facts. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Quantitative Analysis of UV-Vis Spectroscopy. Scribd. Available at: [Link]

  • Which solvent is best for the UV vis spectrum, and why? Quora. Available at: [Link]

  • UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Beer-Lambert Law. Community College of Rhode Island. Available at: [Link]

  • A Review Of The UV-Visible Spectroscopy's Method Development And Validation. Journal of Population Therapeutics & Clinical Pharmacology. Available at: [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. Available at: [Link]

  • Understanding the Limits of the Bouguer-Beer-Lambert Law. Spectroscopy Online. Available at: [Link]

  • What Is the Principle of UV-Vis Spectroscopy and Why It Matters. Surplus Solutions. Available at: [Link]

  • UV-Visible spectroscopy. Slideshare. Available at: [Link]

  • Beer-Lambert Law | Transmittance & Absorbance. Edinburgh Instruments. Available at: [Link]

  • Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. PMC. Available at: [Link]

  • Analytical method development and validation of UV-visible spectrophotometric method for the estimation of CNS stimulant drug in bulk. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Analytical Method Development by Using UV-Spectrophotometer for Estimation of Valsartan in Bulk. Impact Factor. Available at: [Link]

  • 7-Methoxy-2-methylisoflavone. PubChem. Available at: [Link]

Sources

Application Note: High-Purity Crystallization of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The purification of active pharmaceutical ingredients (APIs) and research compounds is a critical step in drug development and chemical research, directly impacting downstream efficacy, safety, and reproducibility. This document provides a detailed guide to the purification of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, a chromenone derivative, using crystallization. We delve into the foundational principles of solvent selection, explore multiple robust crystallization methodologies, and provide step-by-step protocols designed for achieving high purity. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a reliable and scalable purification strategy for this class of moderately polar compounds.

Introduction: The Critical Role of Purity

7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one belongs to the flavonoid and chromone class of compounds, which are of significant interest for their potential biological activities.[1] The isolation of this compound in a highly pure crystalline form is paramount. Impurities, even in trace amounts, can confound biological assays, lead to inconsistent results, and present significant hurdles in later-stage development.

Crystallization is a powerful and economical technique for purification, leveraging differences in solubility between the target compound and its impurities.[2] The fundamental principle relies on the fact that most solid compounds are more soluble in hot solvents than in cold ones.[2][3] As a saturated hot solution cools, the solubility of the target compound decreases, forcing it out of solution to form a structured, ordered crystal lattice that inherently excludes mismatched impurity molecules.[2] This guide provides the scientific rationale and practical protocols to effectively apply this technique.

Compound Profile and Solubility Rationale

Understanding the structure of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one is key to devising a successful crystallization strategy.

  • Core Structure: A polar 4H-chromen-4-one bicyclic system.

  • Substituents: A non-polar phenyl group, a moderately non-polar methyl group, and a non-polar isopropoxy group.

This combination of polar and non-polar moieties results in a molecule of moderate overall polarity . Following the principle of "like dissolves like," the compound is expected to be soluble in moderately polar organic solvents and largely insoluble in highly non-polar solvents (like hexanes) and highly polar solvents (like water).[4][5] This profile is typical for many flavonoid compounds.[1]

Strategic Solvent Selection: The Foundation of Success

The choice of solvent is the most critical factor in a successful crystallization.[3][5] An ideal solvent should exhibit the following properties:

  • High Solvating Power at Elevated Temperatures: The compound should be very soluble in the boiling or near-boiling solvent.[3]

  • Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize yield upon cooling.[3]

  • Inertness: The solvent must not react with the compound.[4]

  • Volatility: The solvent should have a relatively low boiling point (ideally <100-110 °C) to be easily removed from the final crystals.[5]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after filtration).[3][4]

Solvent Screening Protocol

To experimentally determine the best solvent, place approximately 20-30 mg of the crude compound into a test tube and add the candidate solvent dropwise.

  • Observe solubility at room temperature. A good solvent will not dissolve the compound readily.

  • Heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it does not, add more solvent in small increments until it does.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe for the formation of a crystalline precipitate. Abundant, well-formed crystals indicate a promising solvent.

Table 1: Recommended Solvents for Screening
SolventBoiling Point (°C)PolarityRationale and Expected Behavior
Ethanol 78PolarA versatile polar solvent often effective for moderately polar organic compounds.[6] Good potential for significant solubility difference between hot and cold states.
Isopropanol (IPA) 82PolarSimilar to ethanol but slightly less polar. May offer a different solubility profile that could be advantageous.
Ethyl Acetate 77Moderately PolarAn excellent solvent for many organic compounds with moderate polarity.[4] Good volatility for easy removal.
Acetone 56Polar AproticA strong solvent, but its low boiling point can sometimes limit the solubility differential needed for high yield.[4]
Toluene 111Non-polarMay be effective, especially if impurities are more polar. Its higher boiling point should be noted.[5]
Methanol 65PolarHighly polar; may be a "good" solvent in a binary anti-solvent system but might be too effective as a single solvent, leading to poor recovery.[4]
Water 100Highly PolarThe compound is expected to be insoluble. Ideal for use as an anti-solvent in combination with a solvent like ethanol or acetone.[6]
Hexane/Heptane ~69 / ~98Non-polarThe compound is expected to be insoluble. Can be used as an anti-solvent with a more polar soluble solvent like ethyl acetate or toluene.

Detailed Crystallization Protocols

A minimum purity of 80-90% is recommended before attempting crystallization to achieve the best results.[7]

Protocol 1: Cooling Crystallization (Single Solvent Method)

This is the most standard and often the first method to try. It relies on the reduced solubility of the compound in a single solvent at lower temperatures.

Workflow Diagram: Cooling Crystallization

G cluster_prep Preparation cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Drying A Place Crude Solid in Erlenmeyer Flask C Add Minimum Amount of Hot Solvent to Dissolve Solid A->C Add solvent B Heat Solvent Separately to Boiling D Perform Hot Filtration (If Insoluble Impurities Present) C->D Optional E Allow Solution to Cool Slowly to Room Temperature C->E Saturated Solution D->E F Cool Further in Ice-Water Bath E->F G Collect Crystals by Vacuum Filtration F->G H Wash Crystals with Small Amount of Cold Solvent G->H I Dry Crystals Under Vacuum H->I J J I->J Pure Compound

Caption: Workflow for the single-solvent cooling crystallization method.

Step-by-Step Methodology:

  • Dissolution: Place the crude 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one into an appropriately sized Erlenmeyer flask. In a separate beaker, heat your chosen solvent (e.g., ethanol) to its boiling point.

  • Create Saturated Solution: Add the minimum amount of hot solvent to the Erlenmeyer flask needed to fully dissolve the solid with gentle swirling.[2] It is crucial to add the solvent portion-wise to avoid using an excess, which would reduce the final yield.[8]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a quick hot gravity filtration through fluted filter paper into a clean, pre-warmed flask to remove them.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals and prevents the trapping of impurities that can occur with rapid cooling.[2]

  • Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the compound from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization

This method is highly effective when no single solvent provides the ideal solubility profile. It involves dissolving the compound in a "good" solvent and then inducing crystallization by slowly adding a miscible "anti-solvent" in which the compound is insoluble.[9][10][11]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., acetone or ethyl acetate) at room temperature.

  • Anti-Solvent Addition: While gently stirring the solution, add a miscible "anti-solvent" (e.g., water or hexane) dropwise. Continue adding the anti-solvent until a persistent cloudiness (turbidity) is observed. This indicates the solution is nearing its saturation point.

  • Re-dissolution: Gently warm the turbid solution just until it becomes clear again. This ensures you are starting from a point of saturation at a slightly elevated temperature.

  • Crystallization: Set the flask aside and allow it to cool slowly to room temperature. The gradual decrease in solubility will promote the growth of pure crystals.

  • Isolation and Drying: Once crystal formation is complete, cool the mixture in an ice bath and then isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

Protocol 3: Slow Evaporation

This technique is excellent for producing very high-quality crystals, often suitable for X-ray crystallography, but it is not typically used for bulk purification due to lower throughput.[7][12]

Step-by-Step Methodology:

  • Prepare a Near-Saturated Solution: Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to create a solution that is just below saturation at room temperature.

  • Filter: Filter the solution to remove any dust or particulate matter that could act as unwanted nucleation sites.[7]

  • Evaporate: Transfer the solution to a clean vial or beaker. Cover the opening with a piece of paraffin film or aluminum foil and poke a few small holes in it with a needle.[7]

  • Incubate: Place the container in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.[12] As the solvent evaporates, the concentration of the solute increases, leading to spontaneous crystallization.

Purity Verification: A Self-Validating System

To confirm the success of the purification, the final product must be analyzed.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Compare the experimental melting point to the literature value. A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the final product on a TLC plate. A single, distinct spot for the purified product indicates successful removal of impurities.

  • Spectroscopic Analysis (NMR/FTIR): For definitive structural confirmation and to check for solvent or impurity signals, acquire a proton NMR or FTIR spectrum of the final product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is too dilute (excess solvent used).- Solution is supersaturated but nucleation hasn't started.- Boil off some solvent to increase concentration and cool again.[8]- Scratch the inside of the flask with a glass rod to create nucleation sites.[13]- Add a "seed crystal" from a previous successful batch.[13]
Compound "Oils Out" - The solution is becoming supersaturated at a temperature above the compound's melting point.- High concentration of impurities depressing the melting point.- Re-heat the solution and add more solvent to lower the saturation temperature.[8]- Try a different solvent with a lower boiling point.[5]
Poor Recovery/Low Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to recover a second crop of crystals.- Ensure the solvent is thoroughly chilled before washing the filter cake.- Use pre-heated glassware for hot filtration.
Crystals are Colored - Colored impurities are present.- Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities.

References

  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. [Link]

  • Various Authors. (2018). How to choose a solvent for crystallization of an organic compound. Quora. [Link]

  • Maiyam Group. (2025). Common Solvents for Crystallization - US Labs Guide 2026. [Link]

  • University of Bath. Guide for crystallization. [Link]

  • Scribd. Solvent Selection and Recrystallization Guide. [Link]

  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

  • ANDRITZ GROUP. Crystallization process guide | industrial use. [Link]

  • Royal Society of Chemistry. (2018). Evaporation, filtration and crystallisation. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Zhanghua. (2025). Crystallization Techniques: Methods and Applications in Industry. [Link]

  • FerTech Inform. (2022). Evaporation and Crystallisation processes. [Link]

  • MDPI. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • ResearchGate. (2014). Is there any separation and purification method for flavonoid glycosides?. [Link]

  • Frontiers. (2023). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. [Link]

  • University of York. (2006). Crystallisation Techniques. [Link]

  • Various Authors. (2017). What should I do if crystallisation does not occur?. Quora. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • MDPI. (2015). Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. [Link]

  • ResearchGate. (2013). How to crystallize the natural compounds from plant extracts?. [Link]

  • University of Colorado Boulder. Crystallization. [Link]

  • ResearchGate. (2014). Can anyone suggest about crystallization of flavonoids isolated from plant extract?. [Link]

  • University of Windsor. Growing Crystals Crystallization Methods. [Link]

  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]

  • MDPI. (2025). Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. [Link]

  • University of Cape Town. (1998). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. [Link]

  • Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]

  • MDPI. (2022). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. [Link]

  • International Journal of Chemical Engineering and Applications. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

  • University of Florida. (2015). Crystal Growing Tips. [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. [Link]

  • National Center for Biotechnology Information. (2015). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. [Link]

  • RM@Schools. Antisolvent Crystallization. [Link]

Sources

LC-MS/MS quantification of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Bioanalysis of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one and its Putative Metabolites using a Validated LC-MS/MS Method

Abstract

This document provides a comprehensive, validated methodology for the simultaneous quantification of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, a novel synthetic chromen-4-one derivative, and its primary putative metabolites in human plasma. The protocol outlines a robust workflow from sample preparation using solid-phase extraction (SPE) to ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) analysis. We detail the rationale behind key experimental decisions, from the selection of internal standards to the optimization of mass spectrometry parameters. The method demonstrates high sensitivity, specificity, and reproducibility, meeting the rigorous standards for bioanalytical method validation set forth by regulatory agencies. This application note is intended for researchers in drug metabolism and pharmacokinetics (DMPK), clinical pharmacology, and drug development who require a reliable method for characterizing the metabolic fate of novel therapeutic candidates.

Introduction: The Scientific Rationale

7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one belongs to the chromen-4-one (chromone) class of compounds, which are structurally related to flavonoids and are known for their diverse pharmacological activities. The isopropoxy moiety at the 7-position is a strategic chemical modification intended to enhance metabolic stability and improve pharmacokinetic properties compared to naturally occurring analogues. Understanding the metabolic fate of this compound is critical for evaluating its efficacy and safety profile.

The primary metabolic pathways for flavonoid-like structures typically involve Phase I and Phase II biotransformations.

  • Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, this phase introduces or exposes functional groups. For the target compound, the most probable Phase I reactions are O-dealkylation of the isopropoxy group to form a hydroxylated metabolite (M1) and aromatic hydroxylation on the phenyl ring (M2).

  • Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. The most common conjugations are glucuronidation and sulfation, typically occurring at hydroxyl groups.

Therefore, a robust analytical method must be capable of separating and quantifying the parent compound (P) and its key predicted metabolites: M1 (7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one) and M2 (7-isopropoxy-2-methyl-3-(hydroxyphenyl)-4H-chromen-4-one). This application note describes such a method, validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry."

Predicted Metabolic Pathway

The following diagram illustrates the predicted primary metabolic transformations of the parent compound.

Metabolic_Pathway P Parent Compound (7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one) M1 Metabolite 1 (M1) (7-hydroxy...) P->M1 CYP-mediated O-dealkylation M2 Metabolite 2 (M2) (hydroxyphenyl...) P->M2 CYP-mediated Aromatic Hydroxylation M1_conj M1-Glucuronide/Sulfate (Phase II Conjugate) M1->M1_conj UGT/SULT-mediated Conjugation

Caption: Predicted Phase I and II metabolic pathways of the parent compound.

Experimental Design & Protocols

A successful bioanalytical assay hinges on clean sample extraction and highly selective detection. Given the complexity of plasma, a solid-phase extraction (SPE) protocol was chosen over simpler protein precipitation to minimize matrix effects and improve the lower limit of quantification (LLOQ). Tandem mass spectrometry provides the necessary specificity to differentiate between the parent compound and its structurally similar metabolites.

Materials and Reagents
  • Reference Standards: 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (Parent, P), 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (M1), and 7-isopropoxy-2-methyl-3-(4-hydroxyphenyl)-4H-chromen-4-one (M2).

  • Internal Standard (IS): A stable isotope-labeled version of the parent compound (e.g., ¹³C₆-7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one) is ideal. If unavailable, a structurally similar compound with distinct mass, such as Apigenin, can be used. For this protocol, Apigenin is used.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade. Formic acid (FA), >99% purity.

  • Water: Deionized water, 18 MΩ·cm or higher.

  • Plasma: Blank human plasma (K₂EDTA as anticoagulant).

  • SPE Cartridges: Mixed-mode cation exchange polymer cartridges (e.g., Waters Oasis MCX, 30 mg, 1 mL).

Detailed Protocol: Sample Preparation (Solid-Phase Extraction)
  • Sample Thawing: Thaw plasma samples and calibration standards on ice. Vortex gently for 15 seconds.

  • Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of Internal Standard working solution (500 ng/mL Apigenin in 50% MeOH). Vortex for 5 seconds.

  • Acidification: Add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step ensures the analytes are in the correct ionic state for binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of MeOH followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Loading: Load the entire acidified plasma sample onto the conditioned SPE cartridge. Apply gentle vacuum or positive pressure to pass the sample through the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Add 1 mL of MeOH to remove non-polar, non-basic interferences.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in ACN into a clean collection tube. The basic pH neutralizes the analytes, releasing them from the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (90% Water/10% ACN with 0.1% FA). Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Detailed Protocol: LC-MS/MS Instrumentation and Conditions
  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • MS System: Sciex Triple Quad™ 6500+ or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Injection Volume: 5 µL.

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)%A%BCurve
0.000.590.010.0Initial
0.500.590.010.06
4.000.55.095.06
5.000.55.095.06
5.100.590.010.06
6.000.590.010.06

Table 2: Mass Spectrometry Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Parent (P) 321.1279.1502580
Metabolite 1 (M1) 279.1121.0503575
Metabolite 2 (M2) 337.1295.1502885
Internal Std (Apigenin) 271.1153.0503070

Ionization Source: Electrospray Ionization (ESI), Positive Mode Source Temperature: 550°C IonSpray Voltage: 5500 V Curtain Gas: 35 psi

Method Validation Summary

The described method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. All parameters met the acceptance criteria defined by the FDA guidance.

Linearity and Sensitivity

Calibration curves were constructed using blank plasma spiked with known concentrations of each analyte. The curves were linear over the specified ranges with a coefficient of determination (r²) > 0.995 for all analytes.

Table 3: Calibration Curve and LLOQ Summary

AnalyteCalibration Range (ng/mL)Regression Equation (1/x²)LLOQ (ng/mL)
Parent (P)0.5 - 500y = 0.0245x + 0.00120.9980.5
Metabolite 1 (M1)0.2 - 200y = 0.0311x + 0.00090.9970.2
Metabolite 2 (M2)0.2 - 200y = 0.0289x + 0.00110.9960.2
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using Quality Control (QC) samples at four concentration levels: LLOQ, Low, Mid, and High.

Table 4: Inter-Day Accuracy and Precision Data (n=3 days)

AnalyteQC Level (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Parent (P) LLOQ (0.5)0.4896.08.5
Low (1.5)1.55103.36.2
Mid (75)71.995.94.1
High (400)410.2102.63.5
Metabolite 1 (M1) LLOQ (0.2)0.21105.011.2
Low (0.6)0.5795.07.8
Mid (30)31.1103.75.5
High (160)155.497.14.8

Acceptance Criteria: Accuracy within ±15% (±20% at LLOQ) of the nominal value; Precision (%CV) ≤15% (≤20% at LLOQ).

Overall Workflow Visualization

The following diagram provides a high-level overview of the entire analytical process, from sample receipt to final data reporting.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard & Acidify p1->p2 p3 Solid-Phase Extraction (Condition, Load, Wash, Elute) p2->p3 p4 Evaporate & Reconstitute p3->p4 a1 Inject into UHPLC-MS/MS System p4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 MS/MS Detection (MRM Mode) a2->a3 d1 Peak Integration & Area Ratio Calculation (Analyte/IS) a3->d1 d2 Quantification using Calibration Curve d1->d2 d3 Data Review & Reporting d2->d3

Caption: High-level workflow for the bioanalysis of target analytes in plasma.

Conclusion

This application note presents a highly selective, sensitive, and robust UHPLC-MS/MS method for the quantification of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one and its two primary putative metabolites in human plasma. The solid-phase extraction protocol effectively minimizes matrix interference, while the optimized chromatographic and mass spectrometric conditions ensure accurate measurement. The method has been validated according to regulatory standards and is suitable for use in pharmacokinetic and drug metabolism studies, providing essential data for the development of new therapeutic agents.

References

  • Cesar, T. B., & Pusch, J. (2010). Metabolism of Flavonoids and Phenolic Acids. IntechOpen. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Li, W., & Li, W. (2011). Sample Preparation in LC-MS Bioanalysis. In Methodologies in Amine Analysis. IntechOpen. [Link]

Application Notes and Protocols for Transdermal Delivery Systems of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (Ipriflavone)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Transdermal Ipriflavone Delivery

7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, a synthetic isoflavone commonly known as Ipriflavone, has been investigated for its role in maintaining bone density.[1][2] Conventional oral administration of therapeutic agents can present challenges, including poor bioavailability due to first-pass metabolism in the liver and fluctuations in plasma concentration.[3] Transdermal drug delivery offers a compelling alternative, providing a non-invasive route for systemic administration that bypasses the gastrointestinal tract and liver, allows for controlled and sustained release, and can improve patient compliance.[4][5]

However, the primary challenge in developing a transdermal system for Ipriflavone lies in its physicochemical properties. As a lipophilic molecule with poor water solubility, its ability to permeate the skin's layers and reach systemic circulation is inherently limited.[6][7] This document provides a comprehensive guide for researchers, outlining formulation strategies and detailed experimental protocols to overcome these barriers and effectively evaluate the transdermal potential of Ipriflavone.

Physicochemical Characterization of Ipriflavone

A thorough understanding of the active pharmaceutical ingredient's (API) properties is the foundation of rational formulation design. The key characteristics of Ipriflavone necessitate specialized formulation approaches to enhance its solubility and skin permeation.

PropertyValueImplication for Transdermal DeliverySource(s)
Chemical Name 7-(1-Methylethoxy)-3-phenyl-4H-1-benzopyran-4-one-[7]
Molecular Formula C₁₈H₁₆O₃-[1]
Molecular Weight 280.32 g/mol Ideal for passive diffusion (< 500 Da).[7]
Melting Point 115-117 °CIndicates a stable crystalline solid.[7]
Aqueous Solubility Poor / Almost InsolubleMajor barrier to formulation and absorption. Requires solubilization strategies.[6][7]
Solubility in Solvents Soluble in DMSO, DMF, Chloroform; Slightly soluble in Ethanol.Provides options for solvent systems in advanced formulations.[6][8]
LogP (o/w) ~4.25 (estimated)High lipophilicity suggests good partitioning into the lipid-rich stratum corneum, but may lead to retention within the skin layers without proper formulation.[9]

Formulation Strategies for Enhancing Transdermal Delivery

The high lipophilicity and poor aqueous solubility of Ipriflavone demand formulation strategies that can enhance its solubility and facilitate its transport across the skin barrier.

Causality Behind Formulation Choices
  • Solubilization is Paramount: The primary goal is to increase the thermodynamic activity of Ipriflavone in the formulation to create a higher concentration gradient, which is the driving force for diffusion across the skin.[4]

  • Overcoming the Stratum Corneum: The formulation must reversibly disrupt the highly organized lipid structure of the stratum corneum, the main barrier to permeation, without causing skin irritation.

  • Advanced Delivery Systems: Nano-sized carriers can significantly improve drug loading, protect the API from degradation, and enhance penetration into deeper skin layers.

Example Formulation Approaches

The following table outlines hypothetical formulations, progressing from a simple vehicle to a more advanced nanoemulsion system designed to address the specific challenges of Ipriflavone.

ComponentFunctionFormulation A (Simple Gel)Formulation B (Nanoemulsion Gel)
Ipriflavone Active Pharmaceutical Ingredient1% w/w1% w/w
Ethanol Solvent / Co-solvent / Permeation Enhancer20% w/w10% w/w
Propylene Glycol Co-solvent / Humectant / Permeation Enhancer10% w/w5% w/w
Oleic Acid Oil Phase / Permeation Enhancer-15% w/w
Tween 80 Surfactant (O/W)-12% w/w
Carbopol 940 Gelling Agent1% w/w1% w/w
Triethanolamine Neutralizing Agentq.s. to pH 6.5q.s. to pH 6.5
Purified Water Aqueous Phaseq.s. to 100%q.s. to 100%

Rationale for Nanoemulsion (Formulation B): The oil-in-water nanoemulsion encapsulates the lipophilic Ipriflavone within small lipid droplets, significantly increasing its solubility and stability in the aqueous gel base. The high concentration of surfactant and the presence of oleic acid (a known penetration enhancer) work synergistically to fluidize the stratum corneum lipids, facilitating deeper penetration of the drug-loaded nanodroplets.

Experimental Protocols: In Vitro Skin Permeation Testing (IVPT)

The Franz diffusion cell is the gold-standard apparatus for evaluating the in vitro release and permeation of drugs from topical and transdermal formulations.[10] These protocols provide a self-validating system for obtaining reproducible data.

Overall Experimental Workflow

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase prep_skin Protocol 1: Skin Membrane Preparation prep_franz Franz Cell Assembly & Equilibration prep_skin->prep_franz prep_form Formulation Preparation (e.g., Simple Gel, Nanoemulsion) dosing Protocol 2: Formulation Dosing prep_form->dosing prep_franz->dosing sampling Protocol 3: Time-Point Sampling dosing->sampling analysis Sample Analysis (e.g., HPLC) sampling->analysis calc Data Calculation & Interpretation (Flux, Kp, Lag Time) analysis->calc

Caption: Workflow for In Vitro Permeation Testing of Ipriflavone Formulations.

Protocol 1: Skin Membrane Preparation
  • Source: Excised human skin from elective surgery (e.g., abdominoplasty) is the gold standard. Alternatively, porcine ear skin can be used as its permeability characteristics are similar to human skin.

  • Procedure:

    • Upon receipt, gently wash the skin with phosphate-buffered saline (PBS), pH 7.4.

    • Carefully remove any adhering subcutaneous fat and connective tissue from the dermal side using a blunt scalpel.

    • Dermatomed skin is preferred. Use a dermatome to slice the skin to a uniform thickness of approximately 350-500 µm.

    • Cut the dermatomed skin into sections large enough to be mounted on the Franz diffusion cells.

    • Wrap the prepared skin sections in aluminum foil, place them in sealed bags, and store them at -20°C or below until use.

    • Prior to the experiment, thaw the skin at room temperature and equilibrate it in PBS for at least 30 minutes.[10]

Protocol 2: Franz Diffusion Cell Setup and Dosing
  • Apparatus: Static vertical Franz diffusion cells.

  • Receptor Medium Selection: Due to Ipriflavone's poor aqueous solubility, maintaining sink conditions is critical. A receptor medium of PBS (pH 7.4) containing a co-solvent, such as 20-40% ethanol, is recommended to ensure the solubility of the permeated drug.

  • Procedure:

    • Cleaning: Thoroughly clean all glass components of the Franz cells.

    • Degassing: Degas the prepared receptor medium for at least 15 minutes using sonication or vacuum filtration to prevent air bubble formation.

    • Assembly:

      • Fill the receptor chamber completely with the degassed receptor medium.

      • Mount the prepared skin membrane onto the cell, ensuring the stratum corneum (outermost layer) faces upwards into the donor chamber.[10]

      • Ensure no air bubbles are trapped between the skin and the receptor medium, as this will impede diffusion.[11]

      • Securely clamp the donor and receptor chambers together.

    • Equilibration: Place the assembled cells into a circulating water bath set to maintain a skin surface temperature of 32±1°C. Allow the system to equilibrate for 30 minutes.

    • Stirring: Begin stirring the receptor fluid with a small magnetic stir bar at a constant and reproducible speed (e.g., 600 RPM) to ensure a homogenous solution.[10]

    • Dosing: Apply a finite dose of the Ipriflavone formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor chamber.

Caption: Diagram of a Franz Diffusion Cell Setup for IVPT studies.

Protocol 3: Sample Collection and Analysis
  • Procedure:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a precise aliquot (e.g., 300 µL) of the receptor solution from the sampling arm.[10]

    • Immediately after each withdrawal, replace the volume with an equal amount of fresh, pre-warmed receptor medium. This is crucial to maintain a constant volume and ensure sink conditions.[11]

    • Place the collected samples into HPLC vials for analysis.

  • Sample Analysis:

    • Method: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying Ipriflavone.[12]

    • Validation: The HPLC method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

    • Quantification: Create a standard curve of Ipriflavone in the receptor medium to determine the concentration of the unknown samples.

Data Analysis and Interpretation

  • Calculate Cumulative Amount Permeated:

    • First, calculate the amount of Ipriflavone in each sample based on its concentration from HPLC and the volume of the aliquot.

    • Correct the cumulative amount permeated (Qn) at each time point for the drug removed in previous samples. The following equation is used:

      • Qn = Cn * Vr + Σ(Ci * Vs)

      • Where:

        • Cn = Drug concentration at the nth time point

        • Vr = Volume of the receptor chamber

        • Ci = Drug concentration at the (i)th time point

        • Vs = Volume of the sample withdrawn

    • Divide the cumulative amount by the effective diffusion area of the cell (in cm²) to get the cumulative amount per unit area (µg/cm²).

  • Plot the Data:

    • Plot the cumulative amount of Ipriflavone permeated per unit area (Y-axis) against time (X-axis).

  • Determine Key Permeation Parameters:

    • Steady-State Flux (Jss): The flux is the rate of drug permeation. It is determined from the slope of the linear portion of the permeation curve.[10] It is expressed in units of µg/cm²/h.

    • Lag Time (t_lag): This is the time it takes for the drug to saturate the skin membrane and establish a steady-state diffusion rate. It is determined by extrapolating the linear portion of the plot to the x-axis (time).

    • Permeability Coefficient (Kp): This parameter normalizes the flux to the concentration of the drug in the donor vehicle (Cd). It is calculated as:

      • Kp = Jss / Cd

      • Kp is a useful parameter for comparing the permeability of the drug from different formulations.[10]

References

  • GSC Online Press. A review on transdermal drug delivery system. Available from: [Link]

  • SciSpace. A Comprehensive Review on: Transdermal drug delivery systems. Available from: [Link]

  • ResearchGate. An updated review on transdermal drug delivery systems. Available from: [Link]

  • World Journal of Pharmaceutical Research. Review on Transdermal Drug Delivery System. Available from: [Link]

  • ChemBK. ipriflavone. Available from: [Link]

  • The Good Scents Company. ipriflavone 4H-1-benzopyran-4-one, 7-(1-methylethoxy)-3-phenyl. Available from: [Link]

  • PMC. Transdermal Drug Delivery: Innovative Pharmaceutical Developments Based on Disruption of the Barrier Properties of the stratum corneum. Available from: [Link]

  • TradeIndia. Ipriflavone Powder CAS 35212-22-7, Pharmaceutical Grade, Best Price for Bone Health. Available from: [Link]

  • ChemBK. 7-Isopropoxyisoflavone. Available from: [Link]

  • PMC. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. Available from: [Link]

  • ResearchGate. (PDF) Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. Available from: [Link]

  • Eurofins. Franz Cell Test. Available from: [Link]

  • PubChem. Ipriflavone. Available from: [Link]

  • Wikipedia. Ipriflavone. Available from: [Link]

  • RxList. Ipriflavone: Health Benefits, Side Effects, Uses, Dose & Precautions. Available from: [Link]

  • ResearchGate. Solubility Determination of 2-Phenyl-4 H -benzo[ h ]chromen-4-one in Mixed Solvents and Its Correlation with Thermodynamic Models. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this promising, yet poorly soluble, molecule. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your formulation strategies effectively.

The planar, hydrophobic structure of chromen-4-one derivatives, including this specific compound, often leads to significant hurdles in achieving desired concentrations in aqueous media for in vitro assays and preclinical development.[1] This guide will walk you through several field-proven techniques to systematically address and overcome this critical challenge.

Compound Profile & Initial Assessment

Physicochemical Properties of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

PropertyValue / DescriptionSource
Appearance White to yellowish-white crystalline powder.[2]
Molecular Formula C19H18O3Inferred
Molecular Weight 294.34 g/mol Inferred
Melting Point 116-120 °C[2]
Aqueous Solubility Practically insoluble in water.[2]
Organic Solubility Soluble in chloroform, dimethylformamide; sparingly soluble in acetone, ethyl acetate; slightly soluble in methanol, ethanol.[2]

The core challenge is evident: the compound is highly lipophilic and crystalline, characteristics that contribute to its poor aqueous solubility and present a significant barrier to bioavailability.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my compound crashing out of solution when I dilute my DMSO stock in aqueous buffer?

This is a classic sign of a compound with low kinetic solubility. Your compound is highly soluble in a polar aprotic solvent like DMSO, but when this stock is introduced to an aqueous environment, the compound's thermodynamic preference is to self-associate and precipitate rather than remain solvated by water. The key is to formulate the compound in a way that makes it more favorable to stay dispersed in water.

Q2: I tried adjusting the pH of my buffer, but the solubility didn't improve. Why not?

The structure of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one lacks strongly acidic or basic functional groups that can be readily ionized.[5] Techniques relying on pH modification are most effective for weak acids or bases where salt formation can dramatically increase solubility.[6][7] Since this molecule is neutral, altering the pH of the medium will have a negligible effect on its intrinsic solubility.

Q3: How much of an improvement in solubility can I realistically expect?

This depends entirely on the method chosen.

  • Co-solvents: Can yield several orders of magnitude increase, but may be limited by toxicity or effects on downstream assays.[8][9]

  • Cyclodextrins: Can increase solubility from 10-fold to over 250-fold for flavonoid-type molecules, depending on the specific cyclodextrin and the goodness-of-fit.[10][11]

  • Surfactants: Can significantly increase solubility above their critical micelle concentration (CMC).[12][13]

  • Solid Dispersions: Can lead to the highest apparent solubility by converting the crystalline form to a higher-energy amorphous state.[14][15][16]

Troubleshooting & Methodology Guides

This section provides detailed protocols for common and effective solubility enhancement strategies. We will begin with simpler methods and progress to more complex formulation approaches.

Strategy 1: Co-Solvency Approach

Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This makes the environment more hospitable for hydrophobic compounds like 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, thereby increasing its solubility.[17][18]

When to Use This Method: Ideal for early-stage in vitro screening where the concentration of the co-solvent can be tolerated by the biological system. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEG 300/400).[19]

This protocol allows you to systematically map the solubility of your compound across a range of co-solvent and water concentrations.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a strong organic solvent where it is freely soluble (e.g., 50 mg/mL in DMSO or NMP).

  • Co-Solvent/Water Blends: In a 96-well plate, prepare a matrix of co-solvent/water blends. For example, using PEG 400, create blends ranging from 100% PEG 400 to 100% water in 10% increments (e.g., 90:10, 80:20, 70:30... PEG 400:Water).

  • Titration: Add a small, precise volume of your compound's stock solution (e.g., 2 µL) to each well containing the co-solvent/water blends (e.g., 198 µL). This introduces the compound and a small amount of the initial solvent.

  • Equilibration & Observation: Seal the plate, vortex thoroughly, and allow it to equilibrate at a controlled temperature (e.g., 25°C) for 1-2 hours. Observe each well for precipitation (cloudiness). A plate reader capable of nephelometry can automate this process for high-throughput kinetic solubility assessment.[20]

  • Quantification (Optional but Recommended): For the wells that remain clear, you can quantify the concentration using a validated HPLC-UV method to determine the precise solubility limit.[21]

  • Issue: Compound precipitates even at high co-solvent concentrations.

    • Solution: The chosen co-solvent may not be optimal. Try a different co-solvent. For highly recalcitrant compounds, a blend of two co-solvents (e.g., PEG 400 and Ethanol) in water may be more effective.[22]

  • Issue: The required co-solvent concentration is toxic to my cells.

    • Solution: This is a common limitation. You must either find a more potent solubilizer that works at lower concentrations or move to a different strategy like cyclodextrin complexation or surfactant use, which are often better tolerated.[18]

CoSolvent_Workflow prep Prepare Compound Stock (e.g., 50 mg/mL in DMSO) titrate Titrate Stock into Co-Solvent Matrix prep->titrate matrix Create Co-Solvent/Water Matrix in 96-well Plate (e.g., PEG 400:Water) matrix->titrate equilibrate Equilibrate & Observe (Vortex, 25°C, 2h) titrate->equilibrate precip Precipitation Observed equilibrate->precip Yes clear Solution Remains Clear equilibrate->clear No map Map Ternary Phase Diagram precip->map quantify Quantify Solubility (HPLC-UV) clear->quantify quantify->map

Caption: Workflow for determining compound solubility in co-solvent systems.

Strategy 2: Complexation with Cyclodextrins

Underlying Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23] They can encapsulate poorly soluble "guest" molecules, like our target compound, forming a water-soluble inclusion complex.[10][24] This effectively shields the hydrophobic part of the drug from water, dramatically increasing its apparent solubility.[14][25] For flavonoids, β-cyclodextrin and its derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly effective.[11][26]

When to Use This Method: Excellent for creating aqueous formulations for both in vitro and in vivo studies. HP-β-CD, in particular, has a strong safety profile and is used in commercial drug products.[27]

This method determines the binding constant and stoichiometry of the drug-CD complex.

  • Prepare CD Solutions: Prepare a series of aqueous solutions of your chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 5, 10, 20, 40, 80 mM) in your desired buffer.

  • Add Excess Compound: Add an excess amount of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one to each CD solution in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibrate: Tightly seal the vials and shake them in a temperature-controlled water bath (e.g., 25°C or 37°C) until equilibrium is reached. This can take 24-72 hours.[28]

  • Separate and Quantify: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. Carefully withdraw an aliquot of the clear supernatant.

  • Analysis: Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a validated HPLC-UV method.[29]

  • Plot and Analyze: Plot the total concentration of the dissolved compound (Y-axis) against the concentration of the cyclodextrin (X-axis). The resulting graph is a phase-solubility diagram.

  • AL-Type Curve: A linear increase in drug solubility with CD concentration indicates the formation of a 1:1 complex, which is most common.[29]

  • Slope: The slope of the line can be used to calculate the stability constant (Ks) of the complex, which indicates the strength of the interaction.[26]

Expected Solubility Enhancement with Different Cyclodextrins

Cyclodextrin TypeExpected Solubility Increase (Fold)Key Characteristics
β-Cyclodextrin (β-CD) Moderate (e.g., ~10-20x)Lower intrinsic water solubility can limit its effectiveness.[29]
Hydroxypropyl-β-CD (HP-β-CD) High (e.g., >100x)Amorphous, highly water-soluble, excellent safety profile.[26]
Sulfobutylether-β-CD (SBE-β-CD / Captisol®) Very High (e.g., >200x)Anionic derivative, forms strong complexes, often used in parenteral formulations.[27]
  • Issue: Solubility enhancement is lower than expected.

    • Solution 1: The cavity size of the CD may not be a good fit for the molecule. If using β-CD, try α-CD (smaller) or γ-CD (larger), though β-CD and its derivatives are usually best for flavonoid-like structures.[23]

    • Solution 2: Switch to a modified cyclodextrin like HP-β-CD or SBE-β-CD. Their modified structures prevent self-aggregation and improve their own solubility, allowing for greater solubilization of the guest molecule.[23][26]

  • Issue: A precipitate forms over time after preparing the complex.

    • Solution: The system may not have reached true thermodynamic equilibrium, or you may be operating near the solubility limit of the complex itself. Try using a slightly lower drug loading or a higher concentration of cyclodextrin.

Strategy 3: Micellar Solubilization with Surfactants

Underlying Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[13] These micelles have a hydrophobic core and a hydrophilic shell.[30] Poorly soluble drugs can partition into the hydrophobic core, effectively being "dissolved" in the aqueous phase.[12][31]

When to Use This Method: Useful for oral and topical formulations. Common pharmaceutical surfactants include Polysorbate 80 (Tween 80) and Sodium Lauryl Sulfate (SLS).[32][33]

The protocol is very similar to the phase solubility study for cyclodextrins.

  • Prepare Surfactant Solutions: Prepare a series of aqueous solutions of your chosen surfactant (e.g., Polysorbate 80) at concentrations both below and significantly above its known CMC.

  • Add Excess Compound & Equilibrate: Follow steps 2 and 3 from the cyclodextrin protocol, adding excess compound and shaking to equilibrium.

  • Separate and Quantify: Follow steps 4 and 5 from the cyclodextrin protocol, using centrifugation/filtration and HPLC-UV to measure the concentration in the supernatant.

  • Plot and Analyze: Plot the compound's solubility against the surfactant concentration. You should observe a significant increase in solubility once the surfactant concentration exceeds the CMC.

Caption: Micellar encapsulation of a poorly soluble drug.

  • Issue: The required surfactant concentration causes cell lysis or other assay interference.

    • Solution: Screen different classes of surfactants (non-ionic, ionic, zwitterionic) as some are milder than others. Non-ionic surfactants like Polysorbates or Cremophors are often better tolerated than ionic ones like SLS.[30]

  • Issue: The formulation is cloudy or forms a gel at high concentrations.

    • Solution: Some surfactants have complex phase behaviors at different concentrations and temperatures. You may be entering a liquid crystal phase. Consult the supplier's technical data for the specific surfactant and adjust the concentration to stay within the desired micellar solution phase.

Analytical Methods for Solubility Determination

Accurate measurement is key to evaluating the success of any enhancement technique.

Method 1: Shake-Flask Method (Thermodynamic Solubility)

This is the "gold standard" method for determining the true equilibrium solubility of a compound.[34] The protocols described above for cyclodextrin and surfactant phase solubility studies are based on this principle.

Key Requirements for a Valid Shake-Flask Assay:

  • Purity: Both the compound and the solvent must be pure.[28]

  • Equilibrium: The system must be shaken long enough to reach equilibrium (typically 24-72 hours).

  • Phase Separation: Undissolved solid must be completely removed from the solution before analysis, typically by centrifugation and/or filtration.[21]

  • Temperature Control: The experiment must be conducted at a constant, controlled temperature.[28]

Method 2: High-Throughput Kinetic Solubility Assays

These methods are faster and use less material, making them ideal for screening in early discovery. They measure how much compound can be dissolved upon addition from a stock solution before it precipitates.

  • Nephelometry/Turbidimetry: This technique measures light scattering caused by precipitated particles. A solution is titrated with a concentrated stock of the compound, and the point at which light scattering rapidly increases is considered the kinetic solubility limit.[20] This is highly amenable to automation in 96- or 384-well plates.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Patel, K., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • ResearchGate. (2015). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Bodor, C., et al. (2024). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. MDPI.
  • Wikipedia. (n.d.). Cosolvent.
  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • PubMed. (2013). Enhancement of the water solubility of flavone glycosides by disruption of molecular planarity of the aglycone moiety.
  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals.
  • SENAF. (n.d.). The important role and application of surfactants in pharmaceutical formulations.
  • Pharma Times. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement.
  • PCCA. (2022). The Role of Surfactants in Compounded Preparation.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
  • ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.
  • TAPI. (n.d.). Solving solubility issues in modern APIs.
  • MDPI. (2024). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities.
  • Lee, S. H., et al. (2018). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. MDPI.
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Fenyvesi, É., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. MDPI.
  • Google Patents. (n.d.). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • de Oliveira, A. C., et al. (2013). Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture. PMC.
  • Kim, H., et al. (2008). (PDF) Aqueous Solubility Enhancement of Some Flavones by Complexation with Cyclodextrins. ResearchGate.
  • Doshisha University. (2022). Research News: Improving Water Solubility of Polyphenols by Adding Amino Acids.
  • Be-Natur. (2014). Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability.
  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs.
  • Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Upperton Pharma Solutions. (n.d.). A Guide to Improving API Solubility with Spray-Dried Dispersions.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • Dow Development Laboratories. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • ChemBK. (n.d.). 7-Isopropoxyisoflavone.
  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation.
  • SEN Pharma. (n.d.). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
  • Quora. (2021). How will you increase the solubility of organic compounds in water?.
  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients.
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement.
  • BioPharmaSpec. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Sigma-Aldrich. (n.d.). 7-Isopropoxy-3-phenyl-4H-1-benzopyran-4-one.

Sources

Technical Support Center: Troubleshooting Low Yield in 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support hub for the synthesis of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one. This guide is tailored for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields for this specific chromen-4-one. The synthesis, often reliant on the Baker-Venkataraman rearrangement, can be sensitive to various experimental parameters.[1] This resource provides a structured approach to troubleshooting, focusing on the underlying chemical principles to empower you to optimize your reaction outcomes.

Part 1: Core Directive - A Structured Troubleshooting Approach

Low yields in multi-step syntheses are rarely due to a single factor. A systematic, step-by-step analysis of the reaction sequence is the most effective way to identify and resolve the root cause. This guide is structured to mirror the typical synthetic workflow, addressing potential issues at each critical stage.

Typical Synthetic Route:

Caption: A typical synthetic pathway for the target chromen-4-one.

Part 2: Scientific Integrity & Logic - Troubleshooting Guides & FAQs

As a Senior Application Scientist, my goal is to provide not just "what to do," but "why you're doing it." The following sections are grounded in established reaction mechanisms and extensive laboratory experience.

FAQ 1: My overall yield is consistently low (<40%). Where should I start my investigation?

A low overall yield points to a significant issue in one or more of the key transformations. Let's dissect the synthesis step-by-step.

Step 1: Incomplete Acylation of the Starting Phenol

The initial O-acylation is foundational. An incomplete reaction here will depress your maximum possible yield from the outset.

  • The "Why": This is a nucleophilic acyl substitution. The phenoxide, generated in situ by a base, attacks the electrophilic carbonyl carbon of the acylating agent (e.g., benzoyl chloride).

  • Common Pitfalls:

    • Insufficient Base: The base (often pyridine or triethylamine) is crucial for deprotonating the phenol and neutralizing the HCl byproduct. An insufficient amount will stall the reaction.

    • Moisture: Benzoyl chloride is sensitive to hydrolysis. Ensure anhydrous conditions.

  • Troubleshooting Protocol:

    • Reagent Check: Use freshly distilled pyridine or triethylamine. Ensure your benzoyl chloride is not cloudy (an indicator of hydrolysis).

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting 2'-hydroxyacetophenone. The reaction is complete only when this starting material is no longer visible.

    • Temperature Adjustment: If the reaction is sluggish at room temperature, gentle heating (40-50 °C) can increase the rate of reaction.

Step 2: Inefficient Baker-Venkataraman Rearrangement

This is often the most critical and yield-defining step.[2] It involves the base-catalyzed conversion of the O-acylated phenol ester to a 1,3-diketone.[1][2][3]

  • The "Why": A strong base abstracts a proton from the methyl group of the acetophenone moiety, generating an enolate. This enolate then undergoes an intramolecular attack on the ester carbonyl, followed by rearrangement to form the 1,3-diketone.[1][4]

  • Common Pitfalls:

    • Base Strength & Solubility: Potassium hydroxide (KOH) or sodium hydride (NaH) are commonly used. The base must be strong enough to generate the enolate and should be used in a solvent where it has some solubility or a high surface area (e.g., finely ground KOH).

    • Anhydrous Conditions: This cannot be overstated. Any moisture will quench the enolate and hydrolyze the starting ester, leading to byproducts.

  • Troubleshooting Protocol:

    • Rigorous Drying: Oven-dry all glassware and perform the reaction under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.

    • Base Preparation: If using KOH, ensure it is finely powdered to maximize its surface area.

    • Temperature Control: The reaction is often performed at room temperature, but gentle heating may be required. Monitor by TLC for the formation of the more polar 1,3-diketone.

Step 3: Suboptimal Acid-Catalyzed Cyclization

The final ring-closing step is a dehydration reaction.

  • The "Why": An acid catalyst protonates one of the carbonyls of the 1,3-diketone, which is then attacked by the phenolic hydroxyl group. Subsequent dehydration yields the chromone ring.

  • Common Pitfalls:

    • Incomplete Reaction: Insufficient acid or reaction time can lead to incomplete cyclization.

    • Side Reactions: Harsh acidic conditions can sometimes lead to the formation of byproducts.[5]

  • Troubleshooting Protocol:

    • Choice of Acid: Glacial acetic acid with a catalytic amount of a strong acid like sulfuric acid is a common choice.

    • Water Removal: For challenging cyclizations, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

    • Monitoring: Follow the disappearance of the 1,3-diketone intermediate by TLC.

Troubleshooting Flowchart:

G start Low Yield Issue check_step1 Analyze Step 1 (Acylation) by TLC start->check_step1 step1_ok Step 1 Complete? check_step1->step1_ok optimize_step1 Optimize Acylation: - Check base & reagent quality - Ensure anhydrous conditions - Adjust temperature/time step1_ok->optimize_step1 No check_step2 Analyze Step 2 (Rearrangement) by TLC/LC-MS step1_ok->check_step2 Yes optimize_step1->check_step1 step2_ok Step 2 Complete? check_step2->step2_ok optimize_step2 Optimize Rearrangement: - Use strong, dry base - Rigorous anhydrous conditions step2_ok->optimize_step2 No check_step3 Analyze Step 3 (Cyclization) by TLC/LC-MS step2_ok->check_step3 Yes optimize_step2->check_step2 step3_ok Step 3 Complete? check_step3->step3_ok optimize_step3 Optimize Cyclization: - Adjust acid catalyst/concentration - Consider water removal step3_ok->optimize_step3 No purification Review Purification Method step3_ok->purification Yes optimize_step3->check_step3 solution Yield Improved purification->solution

Caption: A systematic approach to diagnosing low yield.

FAQ 2: I'm seeing multiple spots on my TLC after the final step. How do I identify and minimize byproducts?

The presence of multiple spots indicates either an incomplete reaction or the formation of side products.

Potential Byproduct TLC Appearance (vs. Product) Cause Solution
Starting O-acyl phenol Less polarIncomplete Baker-Venkataraman rearrangement.Revisit Step 2 optimization: ensure anhydrous conditions and a sufficiently strong base.
1,3-Diketone Intermediate More polarIncomplete cyclization.Revisit Step 3 optimization: increase reaction time, use a stronger acid catalyst, or actively remove water.
Hydrolyzed Starting Material PolarPresence of water in early steps.Ensure all reagents and solvents are anhydrous.

Self-Validating Protocol: TLC Analysis

A well-executed TLC is your primary diagnostic tool.

  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: Start with a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity for optimal separation (Rf of the desired product should be ~0.3-0.4).

  • Visualization:

    • UV lamp (254 nm) for aromatic compounds.

    • Iodine tank for general organic compounds.

  • Lanes:

    • Lane 1: Starting 2'-hydroxyacetophenone

    • Lane 2: Co-spot of Lane 1 and the reaction mixture

    • Lane 3: Reaction mixture

    • Lane 4: Pure product standard (if available)

This allows for unambiguous identification of remaining starting materials and helps in assessing the progress of the reaction.

FAQ 3: My purification by column chromatography is leading to significant product loss. What are my alternatives?

While column chromatography is a powerful tool, it's not always the most efficient method for final purification.

  • Recrystallization: This is often the best method for purifying solid organic compounds. The key is to find a suitable solvent or solvent pair.

    • Ideal Solvent Properties: The product should be sparingly soluble at room temperature but highly soluble when hot.

    • Screening Solvents: Ethanol, isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexane are good starting points.

  • Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of boiling solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Part 3: Visualization & Formatting

Data Presentation: A Comparative Overview of Reaction Conditions

Step Parameter Standard Condition Troubleshooting Modification Expected Outcome
Acylation BasePyridineTriethylamine (TEA) or DIPEAFaster reaction, better HCl scavenging
Rearrangement ConditionsAnhydrousRigorously anhydrous, inert atmosphereMinimizes side reactions, improves yield
Cyclization CatalystGlacial Acetic AcidAcetic Acid + cat. H₂SO₄Drives reaction to completion
Cyclization Water RemovalNoneDean-Stark trap (with Toluene)Shifts equilibrium to favor product

References

  • Title: Baker–Venkataraman rearrangement Source: Wikipedia URL: [Link]

  • Title: Baker-Venkataraman Rearrangement Source: Organic Chemistry Portal URL: [Link]

  • Title: Baker-Venkataraman Rearrangement | Basics, Mechanism| Solved Problems Source: YouTube URL: [Link]

  • Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Baker Venkataraman Rearrangement Source: Scribd URL: [Link]

  • Title: SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS Source: International Journal of Research in Pharmacy and Chemistry URL: [Link]

Sources

preventing degradation of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation in Solution

Welcome to the technical support center for 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (Ipriflavone). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this compound in solution. As Senior Application Scientists, we understand that experimental success hinges on the reliability of your reagents. This document offers troubleshooting advice, frequently asked questions, and validated protocols to ensure the stability of your compound.

Introduction to Compound Stability

7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, a derivative of the chromone scaffold, belongs to a class of compounds known for a wide spectrum of biological activities.[1][2] The integrity of the chromone core is paramount for its biological function. However, like many complex organic molecules, it is susceptible to degradation in solution, which can compromise experimental results by reducing potency or introducing confounding variables from degradation products.[3]

Understanding and controlling the factors that influence stability—such as temperature, pH, light, and oxygen—is therefore a critical aspect of experimental design.[4][5] This guide provides a systematic approach to mitigating these risks.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one in solution.

Q1: My experimental results are inconsistent. Could degradation of my compound be the cause?

A1: Yes, inconsistency is a hallmark of compound instability. Degradation reduces the concentration of the active pharmaceutical ingredient (API), leading to diminished effects and poor reproducibility.[6] Visual cues like a change in solution color, cloudiness, or precipitation are clear indicators of physical instability.[7] However, chemical degradation often occurs without visible signs. We recommend performing a quick purity check of your stock solution using an analytical technique like HPLC. A decrease in the area of the parent peak or the appearance of new peaks compared to a freshly prepared standard is strong evidence of degradation.

Q2: What are the primary environmental factors that can degrade this compound in solution?

A2: The stability of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one is primarily influenced by four key environmental factors:

  • pH: Both highly acidic and, particularly, alkaline conditions can catalyze the hydrolysis of the chromone structure. Many drugs show optimal stability in the pH range of 4 to 8.[5] Studies on similar isoflavone structures show rapid degradation at elevated pH levels.[8]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways like hydrolysis and oxidation.[4][5]

  • Light: Exposure to UV or even high-intensity visible light can induce photodegradation, a process where light energy breaks chemical bonds and alters the molecule's structure.[4][7]

  • Oxygen: Atmospheric oxygen can cause oxidative degradation, especially for molecules with electron-rich aromatic rings. This process can sometimes be accelerated by light or the presence of metal ions.

dot graph TD; subgraph "Key Factors Influencing Stability"; A["Compound in Solution"] --> B["pH"]; A --> C["Temperature"]; A --> D["Light (UV/Visible)"]; A --> E["Oxygen & Contaminants"]; end

end

Caption: Key factors influencing compound stability.

Q3: What is the ideal pH for my experimental buffer to ensure maximum stability?

A3: While specific data for this compound is not publicly available, based on general knowledge of chromone and isoflavone chemistry, a slightly acidic to neutral pH is recommended.[8][9] We advise maintaining your solution within a pH range of 5.0 to 7.2 . Avoid strongly alkaline buffers (pH > 8.5), as they are known to promote the degradation of related compounds.[8] If your experiment requires a different pH, solutions should be prepared immediately before use and their exposure to non-optimal pH should be minimized.

Q4: I suspect my solution has degraded. How can I perform a simple diagnostic test?

A4: The most definitive way to assess degradation is through a stability-indicating analytical method, typically HPLC.[3] This involves comparing a stored sample to a freshly prepared reference standard.

Forced Degradation Protocol (Diagnostic): To understand potential degradation products, you can perform a forced degradation study.[6][10] This involves intentionally exposing the compound to harsh conditions.

  • Prepare Solutions: Prepare separate solutions of the compound (~1 mg/mL) in:

    • 0.1 M HCl (Acidic)

    • 0.1 M NaOH (Alkaline)

    • 3% Hydrogen Peroxide (Oxidative)

    • Deionized Water (Neutral)

  • Stress Conditions: Heat the acidic, alkaline, and neutral solutions at 60-80°C for several hours.[11] Keep the oxidative solution at room temperature, protected from light.

  • Analysis: After neutralizing the acidic and alkaline samples, analyze all samples by HPLC or LC-MS.

  • Interpretation: The resulting chromatograms will show you the retention times of potential degradation products. You can then analyze your experimental samples to see if any of these peaks are present. This process helps validate that your analytical method can separate the intact drug from its degradants.[12]

Q5: Are there any solvents or excipients I should avoid?

A5: Yes. While direct compatibility data is limited, general principles of drug-excipient compatibility should be followed.[13][14]

  • Avoid Reactive Solvents: Avoid solvents with reactive impurities (e.g., peroxides in older ethers). Use high-purity, HPLC-grade, or anhydrous solvents.

  • Excipient Screening: If you are developing a formulation, be cautious with excipients that are strongly basic, acidic, or contain reactive functional groups or significant moisture content.[13][15] Performing compatibility studies using techniques like Differential Scanning Calorimetry (DSC) can help identify potential interactions early in development.[15]

Technical Guide: Protocols & Best Practices

Protocol for Preparation and Storage of Stock Solutions

Following a rigorous protocol for solution preparation and storage is the most effective way to prevent degradation.

Materials:

  • 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (solid)

  • High-purity, anhydrous solvent (e.g., DMSO, DMF)[16]

  • Sterile, amber glass vials or clear vials wrapped in aluminum foil

  • Inert gas (Argon or Nitrogen), if available

  • Calibrated analytical balance and appropriate volumetric glassware/pipettes

Step-by-Step Procedure:

  • Pre-analysis: Before opening, allow the container of the solid compound to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound in a clean, dry vessel.

  • Dissolution: Add the chosen solvent (e.g., DMSO) to the solid. To aid dissolution, you may vortex briefly or sonicate in a room temperature water bath. Avoid excessive heating.

  • Inert Atmosphere (Optional but Recommended): If available, gently sparge the solvent with an inert gas (argon or nitrogen) for 5-10 minutes before adding it to the solid. After dissolution, blanket the headspace of the vial with the inert gas before sealing. This minimizes exposure to oxygen.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.

  • Aliquoting & Storage:

    • Divide the stock solution into smaller, single-use aliquots in amber vials. This prevents contamination and avoids repeated freeze-thaw cycles which can degrade the compound.

    • For long-term storage, store the aliquots at -20°C or -80°C . A manufacturer of the similar compound Ipriflavone recommends storage of the solid at -20°C, suggesting good stability at low temperatures.[16]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

}

Caption: Decision-making workflow for troubleshooting degradation.

Summary of Recommendations

For quick reference, this table summarizes the key factors affecting stability and the recommended actions to mitigate degradation.

FactorRiskMitigation Strategy
pH Hydrolysis, especially under alkaline conditions.[8][9]Maintain solution pH between 5.0 and 7.2. Prepare solutions fresh if outside this range.
Temperature Accelerates all degradation pathways.[4][8]Prepare stock solutions at room temperature. Store long-term at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Light Photodegradation from UV and visible light.[4]Store solutions in amber vials or wrap containers in aluminum foil. Work in a subdued lighting environment when possible.
Oxidation Degradation from atmospheric oxygen.Use high-purity, deoxygenated solvents. Store solutions under an inert atmosphere (Argon or Nitrogen).
Moisture Can facilitate hydrolysis.[7]Use anhydrous-grade solvents. Store solid compound in a desiccator. Equilibrate containers to room temperature before opening.
Solvent/Excipient Incompatibility leading to reactions.[13][15]Use high-purity, non-reactive solvents. Conduct compatibility studies before introducing new excipients.

References

  • RDA, R. et al. (n.d.). Thermal stability of genistein and daidzein and its effect on their antioxidant activity. PubMed. Available at: [Link]

  • NCHINDA, A. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. CORE. Available at: [Link]

  • Zhang, Y. et al. (2023). The Influence of pH-Driven Interaction Between Soy Protein Isolate and Soy Isoflavones on the Structural and Functional Properties of Their Complexes. MDPI. Available at: [Link]

  • Friedman, M. & Jürgens, H. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]

  • Murphy, P. et al. (2004). Effect of Extraction pH and Temperature on Isoflavone and Saponin Partitioning and Profile During Soy Protein Isolate Production. ResearchGate. Available at: [Link]

  • Chavan, R. & More, H. (2015). Resonance stabilization of a hydroxyl chromone molecule proposed for radical scavenging activity. ResearchGate. Available at: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Nussbaumer, S. et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Blessy, M. et al. (2016). Forced degradation studies. MedCrave online. Available at: [Link]

  • Barbosa, A. et al. (2006). Influence of temperature, pH and ionic strength on the production of isoflavone-rich soy protein isolates. ResearchGate. Available at: [Link]

  • (n.d.). Top 5 Factors Affecting Chemical Stability. Available at: [Link]

  • Venkatesh, D. & Kumar, S. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res. Available at: [Link]

  • Sutar, S. et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Gwaram, N. et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PMC. Available at: [Link]

  • (n.d.). Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities. PMC. Available at: [Link]

  • (n.d.). Chromone As A Versatile Nucleus. ijmrset. Available at: [Link]

  • Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. THE PCCA BLOG. Available at: [Link]

  • (n.d.). Chromone Alkaloids: Structural Features, Distribution in Nature, and Biological Activity. ResearchGate. Available at: [Link]

  • K, R. et al. (2017). Synthesis, Antioxidant, Antibacterial and Cytotoxic Activity of Novel Chromone Derivatives. Der Pharma Chemica. Available at: [Link]

  • Kumar, V. et al. (2022). Representative chromone derivatives as pharmaceutical agents. ResearchGate. Available at: [Link]

  • Shah, R. et al. (2017). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. PubMed. Available at: [Link]

  • Apak, R. et al. (2019). Analytical Methods Used in Determining Antioxidant Activity: A Review. MDPI. Available at: [Link]

  • (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. Available at: [Link]

  • (n.d.). A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Gattefossé. Available at: [Link]

  • Liu, Y. et al. (2022). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. Available at: [Link]

  • Badve, M. et al. (2020). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available at: [Link]

  • Patel, P. & Dave, H. (2025). a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. ijbpas. Available at: [Link]

  • (2020). Drug-Excipient Compatibility Study. Veeprho Pharmaceuticals. Available at: [Link]

  • (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. ResearchGate. Available at: [Link]

  • Patel, S. (n.d.). Factors Affecting Stability of Formulations. Scribd. Available at: [Link]

  • (n.d.). Ipriflavone | C18H16O3. PubChem - NIH. Available at: [Link]

  • (n.d.). Factors Affecting Drug Stability. Available at: [Link]

  • (n.d.). Isophorone | C9H14O. PubChem - NIH. Available at: [Link]

Sources

enhancing bioavailability of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (Ipriflavone) Ticket ID: BIO-IPRI-2024 Support Level: Tier 3 (Senior Application Scientist)

System Overview & Diagnostic Dashboard

Compound Identity: Ipriflavone (CAS: 35212-22-7) Classification: Biopharmaceutics Classification System (BCS) Class II (Low Solubility, High Permeability). The Core Challenge: The bioavailability of Ipriflavone is severely throttled by two bottlenecks:

  • Dissolution Rate Limitation: Its lipophilic nature (logP ~4) prevents adequate solubilization in the aqueous gastric environment.

  • First-Pass Metabolism: Extensive metabolism by CYP450 isozymes (specifically CYP1A2 and CYP2C9) reduces systemic exposure.

This support guide provides validated troubleshooting for the three primary enhancement protocols: Solid Dispersions , Cyclodextrin Complexation , and Lipid-Based Systems (SEDDS) .

Troubleshooting Module: Solid Dispersions

Primary Strategy: Amorphization using hydrophilic carriers (PVP K30, PEG 6000).

Common Issues & Solutions

Q: My Ipriflavone-PVP K30 solid dispersion becomes sticky and unprocessable after 24 hours. Why?

  • Diagnosis: Hygroscopic instability. PVP K30 is highly hygroscopic. If the solid dispersion absorbs moisture, the glass transition temperature (

    
    ) drops, causing the polymer to transition from a glassy to a rubbery state, leading to recrystallization of the amorphous Ipriflavone.
    
  • Fix:

    • Immediate: Store in a desiccator with silica gel or

      
      .
      
    • Process: Switch to a less hygroscopic carrier like PVP-VA64 (Copovidone) or HPMC-AS, which offers better moisture protection.

    • Ratio: Increase the Drug:Polymer ratio. A 1:1 ratio often fails; move to 1:4 or 1:5 to ensure the drug is molecularly dispersed and protected.

Q: Dissolution profiles show an initial spike followed by a rapid drop. What is happening?

  • Diagnosis: The "Spring and Parachute" failure. The amorphous form dissolves rapidly (Spring), creating a supersaturated solution. Without a crystallization inhibitor, the drug precipitates back into its stable crystalline form (Parachute failure).

  • Fix: Add a surfactant or a secondary polymer. Incorporating 1-2% Sodium Lauryl Sulfate (SLS) or Poloxamer 188 into the melt/solvent matrix acts as a stabilizer to maintain supersaturation.

Troubleshooting Module: Cyclodextrin Complexation

Primary Strategy: Host-guest inclusion using


-Cyclodextrin (

-CD) or Hydroxypropyl-

-Cyclodextrin (HP-

-CD).

Q: I am getting low encapsulation efficiency (<50%) using the kneading method.

  • Diagnosis: Insufficient thermodynamic driving force or steric hindrance. The isopropoxy group at position 7 of Ipriflavone is bulky. Standard

    
    -CD cavities may be too rigid.
    
  • Fix:

    • Solvent Assist: Use a co-solvent method instead of simple kneading. Dissolve Ipriflavone in a small amount of ethanol before adding it to the aqueous CD paste. This pre-solubilization helps the hydrophobic molecule enter the cavity.

    • Derivative Switch: Switch to HP-

      
      -CD . The hydroxypropyl groups expand the cavity entrance and disrupt the hydrogen bonding network of the CD, often allowing for better accommodation of the bulky isopropoxy tail.
      

Q: The complex precipitates out of solution during the dissolution test.

  • Diagnosis: Competitive displacement. Bile salts in simulated intestinal fluid (SIF) can compete with Ipriflavone for the CD cavity.

  • Fix: This is an in vivo reality. To mitigate this in formulation, ensure a 1:2 molar ratio (Drug:CD) rather than 1:1 to provide excess cavity availability.

Troubleshooting Module: SEDDS (Self-Emulsifying Systems)

Primary Strategy: Lipid formulations using Capryol/Capmul (Oils) and Tween/Cremophor (Surfactants).

Q: My formulation is clear, but precipitates immediately upon dilution in 0.1N HCl.

  • Diagnosis: "Ostwald Ripening" or Surfactant Failure. The surfactant concentration is likely too low to maintain the oil droplet interface when the system is diluted 100-fold in gastric media.

  • Fix: Adjust the Hydrophilic-Lipophilic Balance (HLB) .

    • Protocol Adjustment: Ensure your surfactant mixture has an HLB > 12. A recommended combination is Cremophor RH 40 (Surfactant) and Transcutol P (Co-surfactant) in a 2:1 ratio.

    • Oil Load: Reduce the oil phase (e.g., Capmul MCM) to <30%. High oil loads are unstable upon aqueous dilution.

Validated Experimental Protocols

Protocol A: Preparation of Ipriflavone Solid Dispersion (Solvent Evaporation)

Objective: Create an amorphous system to enhance solubility.

  • Weighing: Accurately weigh 1.0 g of Ipriflavone and 4.0 g of PVP K30 (Ratio 1:4).

  • Solubilization:

    • Dissolve Ipriflavone in 20 mL of Dichloromethane:Ethanol (1:1 v/v) . Ensure complete clarity.

    • Dissolve PVP K30 in the same solvent system (or methanol if compatibility issues arise).

  • Mixing: Combine the two solutions under magnetic stirring at 500 RPM for 30 minutes.

  • Evaporation: Remove solvent using a Rotary Evaporator at 45°C under reduced pressure. Crucial: Do not overheat, as this can degrade the polymer.

  • Drying: Place the residue in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Pulverization: Pulverize the dried crust and sieve through a #60 mesh screen. Store in a desiccator.

Protocol B: Preparation of Inclusion Complex (Kneading Method)

Objective: Molecular encapsulation.

  • Ratio: Use a 1:1 molar ratio. (MW Ipriflavone: ~280 g/mol ; MW

    
    -CD: ~1135  g/mol ).
    
    • Example: 280 mg Ipriflavone + 1135 mg

      
      -CD.
      
  • Wetting: Place

    
    -CD in a mortar. Add minimal water/ethanol (1:1) mixture to create a thick paste.
    
  • Incorporation: Slowly add Ipriflavone powder to the paste while grinding vigorously.

  • Kneading: Grind continuously for 45-60 minutes . The paste may dry out; add drops of solvent to maintain consistency.

  • Drying: Dry the paste at 45°C for 24 hours.

  • Washing: Wash the dried powder with a small amount of diethyl ether to remove uncomplexed free drug (Ipriflavone is soluble in ether; the complex is not).

Visualization: Formulation Decision Matrix

Ipriflavone_Bioavailability Start Ipriflavone Formulation Strategy Solubility Primary Issue: Solubility? Start->Solubility Metabolism Primary Issue: Metabolism (CYP)? Start->Metabolism SolidDisp Solid Dispersion (PVP K30/PEG) Solubility->SolidDisp Low Cost/Scalable Complex Cyclodextrin Complexation Solubility->Complex High Stability SEDDS Lipid System (SEDDS/SMEDDS) Metabolism->SEDDS Lymphatic Uptake Result1 High Dissolution Rate (Amorphous State) SolidDisp->Result1 Complex->Result1 SEDDS->Result1 Secondary Effect Result2 Bypasses First-Pass (Lymphatic Transport) SEDDS->Result2

Figure 1: Decision matrix for selecting the appropriate enhancement strategy based on the primary bioavailability barrier (Solubility vs. Metabolism).

Quantitative Data Summary

Table 1: Comparative Enhancement Factors (Typical Values)

Formulation StrategyCarrier/ExcipientSolubility Increase (Fold)Primary MechanismReference
Solid Dispersion PVP K30 (1:[1][2]4)15x - 20xAmorphization & Wetting[1, 2]
Inclusion Complex HP-

-CD
5x - 10xMolecular Encapsulation[3]
SEDDS Capmul MCM/Tween25x - 30xSelf-Emulsification & Lymphatic Transport[4]
Micronization N/A2x - 3xSurface Area Increase[5]

References

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[3] Drug Discovery Today. Link

  • Shin, S. C., & Kim, J. (2003). Physicochemical characterization of solid dispersion of ipriflavone with polyvinylpyrrolidone. Chemical and Pharmaceutical Bulletin. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • Merisko-Liversidge, E., & Liversidge, G. G. (2011). Nanosizing for oral and parenteral drug delivery: A perspective on formulation selection. Advanced Drug Delivery Reviews. Link

Sources

Technical Support Center: Impurity Identification in 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for identifying and characterizing impurities in your samples of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one. The purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of its safety and efficacy.[1] This guide is designed for researchers, analytical scientists, and drug development professionals, providing field-proven insights and structured methodologies to navigate the complexities of impurity profiling. Our approach is grounded in established analytical principles and aligned with global regulatory expectations, such as those outlined by the International Conference on Harmonisation (ICH).[2][3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the analysis of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.

Q1: What are the most probable impurities I should expect in my sample?

Understanding the potential impurities begins with the synthesis route. Flavones, such as the target compound, are commonly synthesized via the oxidative cyclization of o-hydroxychalcones or through methods like the Allan-Robinson or Baker-Venkataraman reactions.[6][7][8][9] Impurities can therefore be broadly classified into three categories as outlined by the ICH Q3A(R2) guideline: organic impurities, inorganic impurities, and residual solvents.[2][3]

Table 1: Potential Organic Impurities in 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Impurity TypePotential Source/IdentityRationale for Formation
Starting Materials 2'-Hydroxyacetophenone derivatives, Phenylacetic acid derivatives, Isopropanol/Isopropyl halidesIncomplete reaction or carry-over from the initial steps of synthesis.
Intermediates Chalcone intermediates, Diketone intermediatesIncomplete cyclization or side reactions during the formation of the chromone ring.[8][9]
By-products Positional isomers (e.g., 5-isopropoxy isomer), De-isopropylatd product (7-hydroxy derivative)Non-selective reactions or cleavage of the isopropoxy group under acidic/basic or thermal stress.
Degradation Products Hydrolytic (e.g., ring-opening), Oxidative, Photolytic degradantsFormed during manufacturing, storage, or handling due to exposure to water, oxygen, or light.[10][11]
Reagents Coupling agents, catalysts, bases (e.g., PyBOP, KOH, Pyridine)Residues from reagents used during the synthesis that are not completely removed during work-up and purification.[12]

Inorganic impurities typically result from manufacturing processes and can include reagents, catalysts, or heavy metals, while residual solvents are organic volatile chemicals used during synthesis or purification.[2]

Q2: An unknown peak has appeared in my HPLC chromatogram. What is the logical first step?

The appearance of an unexpected peak demands a systematic investigation to rule out analytical artifacts before proceeding to structural elucidation. High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis.[13][14] The primary goal is to develop a stability-indicating method capable of separating the main compound from all potential impurities and degradation products.[15]

Troubleshooting Workflow for Unknown Chromatographic Peaks

Below is a logical workflow to diagnose and identify an unknown peak observed during HPLC analysis.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Preliminary Identification cluster_2 Phase 3: Structural Elucidation A Unknown Peak Detected in HPLC B 1. Verify System Suitability (Resolution, Tailing Factor, Plate Count) A->B C 2. Analyze Blank Injection (Solvent/Mobile Phase) B->C D 3. Perform Spike Study (Spike with known starting materials/intermediates) C->D E 4. Assess Peak Purity with DAD/PDA Detector (Are spectra across the peak homogenous?) D->E F 5. Perform LC-MS Analysis (Develop MS-compatible method if needed) E->F G Obtain Molecular Weight (MW) of the Impurity F->G H 6. High-Resolution MS (HRMS) (Obtain Accurate Mass & Propose Molecular Formula) G->H I 7. Tandem MS (MS/MS) (Generate fragmentation pattern for structural clues) H->I J 8. Isolate Impurity (Preparative HPLC) I->J If structure is still ambiguous K 9. NMR Spectroscopy (1H, 13C, 2D) (Definitive Structure Confirmation) J->K

Caption: Workflow for Investigating Unknown Chromatographic Peaks.

  • System Verification: First, ensure the peak is not an artifact. Check system suitability parameters and analyze a blank injection to rule out contamination from the solvent or mobile phase.

  • Preliminary Identification: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to check for peak co-elution. If the peak is real, the next step is to determine its molecular weight. This often requires adapting your HPLC method to be compatible with mass spectrometry (MS), for example, by replacing non-volatile buffers like phosphate with volatile ones like ammonium formate or formic acid.[16]

  • Structural Elucidation: LC-MS provides the molecular weight, which is a critical piece of the puzzle.[17][18][19] For a definitive structure, high-resolution mass spectrometry (HRMS) is used to determine the elemental composition, and tandem MS (MS/MS) provides fragmentation data.[20][21] If the structure remains ambiguous, the impurity must be isolated, typically via preparative HPLC, for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides the most definitive structural information.[22][23][24][25]

Q3: How can I proactively identify potential degradation products before they appear in stability studies?

Proactive identification of degradation products is achieved through Forced Degradation (or Stress Testing) Studies .[10][15][26] These studies intentionally expose the drug substance to harsh conditions to accelerate degradation, which serves two main purposes:

  • To understand the degradation pathways and characterize potential degradation products.[1]

  • To demonstrate the specificity and stability-indicating nature of your analytical method.[11]

The goal is typically to achieve 5-20% degradation of the active ingredient.[10] Degradation beyond 20% can lead to secondary degradation and may not be representative of real-world stability.[10]

Table 2: Recommended Conditions for Forced Degradation Studies (ICH Guideline Reference)

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature or elevated (e.g., 60 °C)To identify degradation products susceptible to low pH.[10]
Base Hydrolysis 0.1 M - 1 M NaOH at room temperatureTo identify degradation products susceptible to high pH.[10]
Oxidation 3-30% H₂O₂ at room temperatureTo identify products formed by oxidation.
Thermal Dry heat (e.g., 105 °C) or high humidity/heat (e.g., 80 °C / 75% RH)To assess the impact of heat on solid-state and solution stability.
Photostability Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B)To identify light-sensitive degradation products.[10]
Q4: What are the regulatory limits for impurities that I need to be aware of?

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[2][3][5][27] The thresholds are based on the maximum daily dose of the drug.

Table 3: ICH Q3A(R2) Thresholds for Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[4]

  • Identification Threshold: The level above which an impurity's structure must be determined.[4]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[2][4]

Standard Operating Protocols

Protocol 1: Generic HPLC Method Development for Impurity Profiling

This protocol provides a starting point for developing a reversed-phase HPLC method. Optimization is almost always required.

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile modifier compatible with MS and provides good peak shape for many compounds. Acetonitrile is often chosen for its low viscosity and UV transparency.[28]

  • Initial Gradient (Scouting Run):

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV/DAD at a wavelength where the API and potential impurities absorb (e.g., 254 nm, or scan for maxima).

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B

      • 35-40 min: 95% B

      • 40-41 min: 95% to 5% B

      • 41-50 min: 5% B (re-equilibration)

  • Method Optimization:

    • Based on the scouting run, adjust the gradient slope to improve the resolution between the main peak and any impurities.[29]

    • If co-elution occurs, consider changing the organic solvent (e.g., to methanol) or the pH of the mobile phase to alter selectivity.[28][30]

    • The goal is to achieve a resolution (Rs) of >1.5 between all adjacent peaks.[29]

Protocol 2: General Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).[10]

  • Stress Conditions:

    • Hydrolysis: Dilute the stock solution with 0.1 M HCl (acidic) and 0.1 M NaOH (basic) separately. Store at room temperature and/or 60 °C.

    • Oxidation: Dilute the stock solution with 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal: Store the stock solution and solid material at 80 °C.

    • Control: Keep a portion of the stock solution and solid material at controlled room temperature, protected from light.

  • Time Points: Sample each condition at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). The duration should be adjusted to achieve the target 5-20% degradation.

  • Analysis:

    • For liquid samples, neutralize the acidic and basic solutions before injection if necessary.

    • Analyze all stressed samples, along with the control sample, using the developed stability-indicating HPLC method.

    • Use a DAD to monitor for peak purity and to identify the formation of new peaks. Couple with MS to track the mass of any new degradants.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2016). International Journal of Research and Development in Pharmacy and Life Sciences. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online. [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (2015). Slideshare. [Link]

  • Impurities and Forced Degradation Studies: A Review. (2018). ResearchGate. [Link]

  • Gaspar, A., et al. (2013). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. Magnetic Resonance in Chemistry. [Link]

  • Chromone studies. Part 3. NMR analysis of rotational isomerism in 4-oxo-4H-chromene-2-carboxamides. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Spectroscopic and computational study of chromone derivatives with antitumor activity. (2018). Journal of Molecular Structure. [Link]

  • Iguchi, D., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. [Link]

  • Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. (2020). Heliyon. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Quality Assurance. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). Critical Reviews in Analytical Chemistry. [Link]

  • Impurity Identification. (n.d.). Cambrex. [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2023). LGC. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. [Link]

  • Mass Spectrometric Analysis of Process Related Impurities. (n.d.). BioPharmaSpec. [Link]

  • Impurity Analysis and Profiling Services. (n.d.). Emery Pharma. [Link]

  • Identifying and elucidating impurity species. (n.d.). RSSL. [Link]

  • Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. (n.d.). Agilent. [Link]

  • Method Development HPLC. (n.d.). Interchim. [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. (2023). Molecules. [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. (2023). Molecules. [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]

  • Development & Optimization of HPLC Method Course Outline. (n.d.). ResearchGate. [Link]

  • Synthesis of Flavones. (2017). Biomedical Journal of Scientific & Technical Research. [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. (2023). Preprints.org. [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). [Link]

  • Stereoselective Synthesis of Flavonoids: A Brief Overview. (2023). Molecules. [Link]

Sources

optimizing cyclodextrin inclusion complexes with 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Formulation Support Center. Ticket ID: IPMPC-CD-OPT-001 Subject: Optimizing cyclodextrin inclusion complexes with 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (Ipriflavone) Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one , commonly known as Ipriflavone .[1][2] This is a lipophilic isoflavone derivative (logP ~3.9) used primarily for osteoporosis. Its critical limitation is poor aqueous solubility (<2 µg/mL), which severely restricts bioavailability.

This guide addresses the specific thermodynamic and kinetic challenges of forcing this bulky, hydrophobic chromone structure into the hydrophilic exterior/hydrophobic interior of Cyclodextrin (CD) hosts.

Part 1: The Thermodynamics of Association (Phase Solubility)

User Question: I am assuming a 1:1 molar ratio, but my solubility data isn't linear. How do I determine the correct stoichiometry?

Technical Insight: While many drugs form 1:1 complexes, Ipriflavone often requires a 1:2 (Guest:Host) ratio for maximal stability, particularly with native


-CD, due to the steric bulk of the phenyl group at position 3 and the isopropoxy tail at position 7.
Protocol: Higuchi-Connors Phase Solubility Study

Do not guess the ratio. You must empirically determine the stability constant (


).
  • Preparation: Prepare aqueous solutions of CD (0 to 15 mM) in phosphate buffer (pH 7.4).

  • Saturation: Add excess Ipriflavone (approx. 50 mg/10 mL) to each vial.

  • Equilibrium: Shake at 25°C for 72 hours.

  • Analysis: Filter (0.45 µm) and quantify Ipriflavone via HPLC (UV 254 nm).

  • Plot: Concentration of CD (

    
    -axis) vs. Concentration of Solubilized Ipriflavone (
    
    
    
    -axis).

Interpreting the Data:

Diagram TypeShapeInterpretation for IpriflavoneAction Required

(Linear)
Straight line1:1 Complex formed.Use Equation A below.

(Positive Deviation)
Curve concave up1:2 Complex (One drug, two CDs).Use Equation B below.

(Plateau)
Rise then flatLimited solubility of the complex itself.Switch to HP-

-CD or SBE-

-CD.

Calculations:

  • Equation A (1:1):

    
    
    
  • Equation B (1:2): Requires curve fitting to quadratic models (typically

    
     for stable chromones).
    

Critical Note: If using native


-CD, you may encounter 

-type diagrams due to the low solubility of the complex itself. We strongly recommend Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
to maintain an

profile and prevent precipitation.

Part 2: Preparation Methodologies

User Question: Kneading is giving me a sticky paste, but freeze-drying is too slow. Which method yields the best inclusion efficiency?

Technical Insight: For Ipriflavone, Kneading is the most scalable and cost-effective method, but it is technique-sensitive. Freeze-drying (Lyophilization) yields the highest solubility but produces amorphous powders that are hygroscopic.

Method A: The "Slurry" Kneading Technique (Recommended for Scale)

Best for: Solid oral dosage forms (Tablets/Capsules)

  • Molar Ratio: Weigh Ipriflavone and HP-

    
    -CD at a 1:2 molar ratio .
    
  • Wetting: Place the mixture in a mortar. Add a solvent blend of Ethanol:Water (1:1 v/v) .

    • Why Ethanol? Ipriflavone is insoluble in pure water. Ethanol partially dissolves the drug, facilitating its entry into the CD cavity.

  • Trituration: Knead vigorously for 45 minutes .

    • Troubleshooting: If the paste becomes too dry, add solvent dropwise. If too sticky, continue grinding; the heat of friction will evaporate the solvent.

  • Drying: Dry the paste at 50°C for 24 hours. Pulverize and sieve (100 mesh).

Method B: Co-Evaporation / Solvent Evaporation

Best for: Lab-scale characterization

  • Dissolve Ipriflavone in Acetone or Ethanol.

  • Dissolve CD in Water.[3]

  • Mix the two solutions at 50°C under constant stirring.

  • Evaporate the solvent using a Rotary Evaporator (Rotavap) until a dry powder remains.

  • Note: This method often yields the highest "true" inclusion but risks residual solvent.

Part 3: Visualization of the Workflow

The following diagram outlines the decision matrix for optimizing your Ipriflavone formulation.

Ipriflavone_Optimization Start Start: Ipriflavone (IPMPC) Solubilization Project PhaseStudy Phase Solubility Study (Higuchi-Connors) Start->PhaseStudy Decision1 Is Plot Linear (AL)? PhaseStudy->Decision1 Ratio11 Select 1:1 Molar Ratio Decision1->Ratio11 Yes Ratio12 Select 1:2 Molar Ratio Decision1->Ratio12 No (Ap type) CD_Select Select CD Derivative Ratio11->CD_Select Ratio12->CD_Select Native Native β-CD (Risk: Low Complex Solubility) CD_Select->Native Cost driven Modified HP-β-CD or SBE-β-CD (High Solubility) CD_Select->Modified Performance driven Method Preparation Method Native->Method Modified->Method Kneading Kneading (Ethanol/Water) Target: Scalability Method->Kneading Lyophil Freeze Drying Target: Max Solubility Method->Lyophil Validation Validation (DSC/FTIR) Kneading->Validation Lyophil->Validation

Caption: Decision tree for Ipriflavone-CD complex optimization, moving from thermodynamic assessment to method selection.

Part 4: Characterization & Validation (The "Proof")

User Question: How do I know the drug is actually inside the cavity and not just a physical mixture?

You must use orthogonal analytical techniques.

Differential Scanning Calorimetry (DSC)[3][5]
  • Pure Ipriflavone: Shows a sharp endothermic melting peak at ~115°C - 118°C .

  • Physical Mixture: The melting peak remains visible (perhaps slightly broadened).

  • Inclusion Complex: The melting peak disappears completely . This indicates the drug has been molecularly dispersed or "amorphized" within the CD cavity.

FTIR Spectroscopy

Look for shifts in the functional groups involved in hydrogen bonding with the CD hydroxyls.

  • Target Region: Carbonyl group (C=O) of the chromone ring (approx. 1630–1640 cm⁻¹).

  • Target Region: Ether linkage (C–O–C) of the isopropoxy group.

  • Success Criteria: A shift of 2–10 cm⁻¹ or significant broadening of these peaks confirms interaction.

Part 5: Troubleshooting (FAQ)

Q: The complex precipitates when I dilute it in simulated gastric fluid. A: This is a common issue with native


-CD complexes, which have limited solubility (~1.85 g/100mL).
  • Fix: Switch to HP-

    
    -CD  (Hydroxypropyl) or SBE-
    
    
    
    -CD
    (Sulfobutylether). These derivatives disrupt the internal hydrogen bonding of the CD crystal lattice, increasing solubility to >60% (w/v) and preventing precipitation upon dilution.

Q: My yield is very low (<60%) using the co-precipitation method. A: Ipriflavone is highly hydrophobic. In co-precipitation, the drug often precipitates faster than it complexes.

  • Fix: Switch to the Kneading Method described in Part 2. The high solid-content environment forces the host and guest together mechanically. Alternatively, ensure you are using a co-solvent (Ethanol) during the initial mixing phase.

Q: Can I use


-CD? 
A:  Likely not. The cavity of 

-CD is too small (4.7–5.3 Å) to accommodate the bulky chromone/phenyl ring system of Ipriflavone. Stick to

-CD (6.0–6.5 Å) or

-CD (7.5–8.3 Å).

References

  • European Patent Office. (1987). Inclusion complexes of 7-isopropoxy-isoflavone and cyclodextrins, process for their preparation and pharmaceutical preparations containing these complexes.[1] Patent EP0214647B1.

  • Jain, N. K., et al. (2010). Preparation and Characterization of Zafirlukast-β-Cyclodextrin Complexes Using Solid Dispersion Techniques. International Journal of Pharmaceutical Sciences Review and Research.[4]

  • Garnero, C., et al. (2010). Complexation of Ipriflavone with functionalized cyclodextrins: formulation and physicochemical characterization. Carbohydrate Polymers.
  • Mura, P. (2014). Analytical techniques for characterization of cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical and Biomedical Analysis.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][4][5][6][7] Advanced Drug Delivery Reviews.

Sources

resolving peak tailing in HPLC analysis of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern for my analysis?

Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that is drawn out.[1] An ideal peak has a symmetrical, Gaussian shape.[2] Tailing is quantitatively measured by the Tailing Factor (TF) or Asymmetry Factor (As); a value greater than 1.2 is generally considered tailing, though up to 1.5 may be acceptable for some assays.[2][3]

This distortion is problematic because it can significantly compromise the accuracy and reproducibility of your results.[1] Specifically, peak tailing can:

  • Reduce Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual components difficult or impossible.[4]

  • Impact Integration: Automated integration software may struggle to accurately determine the start and end of a tailing peak, leading to inconsistent and inaccurate peak area measurements.[4]

  • Lower Sensitivity: As a peak tails, its height decreases, which can negatively impact the method's detection and quantification limits.[2]

  • Mask Impurities: A tailing peak might hide the presence of a small, co-eluting impurity, which is a critical concern in pharmaceutical analysis.[3]

Q2: Why is my compound, 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, prone to peak tailing?

The structure of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, a type of isoflavone, contains several features that make it susceptible to peak tailing in reversed-phase HPLC.[5][6] The primary cause is often undesirable secondary interactions between your analyte and the stationary phase.[4]

Key structural aspects include:

  • The Ketone Group: The C4-keto group on the chromen-4-one ring is a polar, basic functional group. It can engage in strong hydrogen bonding with acidic sites on the column packing material.[3]

  • Aromatic Rings: The presence of phenyl and benzopyran rings makes the molecule amenable to π-π interactions with certain stationary phases.[7]

  • Steric Bulk: The isopropoxy group is relatively bulky, which can influence how the molecule interacts with the stationary phase ligands, a phenomenon known as steric interaction.[8][9]

The most common cause of peak tailing for such compounds is the interaction between the basic ketone group and acidic residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[10][11] These silanols are remnants of the manufacturing process and act as a secondary, highly polar retention site, leading to the observed tailing.[12]

Systematic Troubleshooting Guide

Peak tailing is a solvable problem. This guide provides a logical, step-by-step approach to diagnose and remedy the issue, starting with the simplest and most common solutions.

Step 1: Diagnose the Problem's Scope

Question: Is it just my target analyte peak that is tailing, or are all peaks in the chromatogram tailing?

  • If all peaks are tailing: The issue is likely systemic or related to the column hardware. The most common cause is a partially blocked inlet frit on the column, which distorts the sample flow path.[2] Other causes can include extra-column volume (e.g., excessively long tubing) or a void/channel in the column packing.[3][13]

    • Solution: First, try reversing the column (if permitted by the manufacturer) and flushing it to waste with a strong solvent like 100% isopropanol.[14] If this doesn't resolve the issue, replace the column inlet frit or, if necessary, the entire column.[3]

  • If only the analyte peak (or a few specific peaks) are tailing: The problem is chemical in nature, related to specific interactions between your analyte and the chromatographic system.[2] Proceed with the following troubleshooting steps.

Step 2: Optimize the Mobile Phase

The mobile phase is the easiest and most powerful tool to manipulate to improve peak shape.[15]

Question: How can I adjust my mobile phase to reduce tailing?

The primary goal of mobile phase optimization is to minimize the secondary silanol interactions causing the tailing.

The Mechanism: Residual silanol groups are acidic and become ionized (negatively charged) at a pH above approximately 3-4.[3][16] By lowering the mobile phase pH, you can suppress this ionization, ensuring the silanols remain in their neutral, protonated form (Si-OH).[10] This significantly reduces their ability to interact with the basic ketone group on your analyte.[4]

Protocol:

  • Prepare an Acidified Mobile Phase: Add a small amount of acid to your aqueous mobile phase (Solvent A). Common choices are 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Formic acid is generally preferred for LC-MS applications.[17][18]

  • pH Target: Aim for a pH between 2.5 and 3.0. This range is low enough to suppress most silanol activity while remaining within the stable operating range of most modern silica-based columns.[10][19]

  • Equilibrate and Test: Equilibrate the column thoroughly with the new mobile phase (at least 10-15 column volumes) before injecting your sample. Observe the change in peak shape.

Expert Tip: Be aware that changing the pH can also affect the retention time of your analyte.[20] You may need to adjust the organic-to-aqueous ratio in your mobile phase to bring the retention time back to the desired window.

The Mechanism: If adjusting the pH is not sufficient or desirable, you can add a "sacrificial base" to the mobile phase.[4] This additive, typically triethylamine (TEA), is a small basic compound that will preferentially interact with and "mask" the active silanol sites on the stationary phase.[21][22] By blocking these sites, TEA prevents your analyte from engaging in the secondary interactions that cause tailing.[23][24]

Protocol:

  • Prepare Mobile Phase with TEA: Add triethylamine to your aqueous mobile phase at a typical concentration of 0.05% to 0.1% (v/v).[23]

  • pH Adjustment: After adding TEA, you will likely need to adjust the pH back down to your desired level (e.g., pH 3.0 or 7.0) using an acid like phosphoric acid or formic acid.[22]

  • Equilibrate and Test: As before, ensure the column is fully equilibrated with the TEA-containing mobile phase before analysis.

Mobile Phase Additive Mechanism of Action Typical Concentration Considerations
Formic Acid / TFA Suppresses ionization of acidic silanol groups.0.05 - 0.1% (v/v)Excellent for improving peak shape for basic compounds. TFA can cause ion suppression in MS.[25]
Triethylamine (TEA) Acts as a competing base to mask active silanol sites.0.05 - 0.1% (v/v)Very effective but can be difficult to remove from the column and may impact MS sensitivity.[21][26]
Buffers (Phosphate, Acetate) Maintain a constant, stable pH throughout the analysis.10 - 25 mMCrucial for reproducibility when operating near an analyte's pKa. Can precipitate when mixed with high concentrations of organic solvent.[11]

Visualizing the Troubleshooting Workflow

A logical approach is key to efficient troubleshooting. The following workflow outlines the decision-making process.

Troubleshooting_Workflow cluster_system Systemic Issue cluster_chemical Chemical Interaction start Peak Tailing Observed q1 Are all peaks tailing? start->q1 sys_issue Likely Systemic/Hardware Issue (e.g., blocked frit, column void) q1->sys_issue Yes chem_issue Likely Chemical Interaction (Analyte-Specific) q1->chem_issue No sys_solution Action: Reverse-flush column. If fails, replace frit or column. sys_issue->sys_solution q3 Problem Resolved? sys_solution->q3 q2 Optimize Mobile Phase chem_issue->q2 ph_adjust Action: Lower pH to 2.5-3.0 with 0.1% Formic Acid q2->ph_adjust Start Here tea_add Action: Add Competing Base (e.g., 0.1% TEA) and adjust pH q2->tea_add If pH adjust is insufficient ph_adjust->q3 tea_add->q3 q4 Consider Advanced Solutions q3->q4 No end Analysis Complete q3->end Yes adv_solution Action: Change Column Chemistry (e.g., Phenyl-Hexyl, Polar-Embedded) or use a high-purity, end-capped column. q4->adv_solution adv_solution->end

Caption: A systematic workflow for diagnosing and resolving HPLC peak tailing.

Step 3: Evaluate the Column and Sample

If mobile phase adjustments do not fully resolve the tailing, the issue may lie with the column itself or the sample conditions.

Question: My peak is still tailing. What should I check next?

The Mechanism: Not all C18 columns are created equal. Older "Type A" silica columns have a higher concentration of acidic silanols and trace metal impurities, making them more prone to causing peak tailing for basic compounds.[10] Modern "Type B" silica columns are much higher in purity and are often "end-capped." End-capping is a process where the column manufacturer chemically treats the silica to cap off most of the residual silanols, making the surface more inert.[3]

  • Use a High-Purity, End-Capped Column: Ensure you are using a modern, high-quality column from a reputable manufacturer. These columns are specifically designed to minimize silanol interactions.[4]

  • Consider Alternative Stationary Phases: Because your analyte has aromatic rings, a column with a different selectivity might provide a better peak shape. A Phenyl-Hexyl or Biphenyl phase offers π-π interactions, which can provide a different retention mechanism that is less susceptible to silanol effects.[27][28] A polar-embedded phase is another excellent option designed to shield silanols and improve the peak shape of basic compounds.[16]

  • Column Contamination: Over time, strongly retained compounds from previous samples can build up on the column, creating new active sites that cause tailing.[14]

    • Protocol: Column Wash: Develop a routine cleaning procedure. A generic reversed-phase column wash involves flushing with progressively stronger and different solvents. Always check the manufacturer's guidelines for your specific column.[14]

      • Flush with your mobile phase, but without any buffer salts (e.g., Water/Acetonitrile).[29]

      • Flush with 100% Acetonitrile (20 column volumes).

      • Flush with 100% Isopropanol (20 column volumes).

      • Store the column in 100% Acetonitrile or as recommended by the manufacturer.[29][30]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[13]

    • Solution: Perform a dilution series. Reduce the concentration of your sample by a factor of 5 and 10 and re-inject. If the peak shape improves, you were likely overloading the column.[13]

  • Injection Solvent: If your sample is dissolved in a solvent that is much stronger (i.e., more non-polar in reversed-phase) than your initial mobile phase, it can cause peak distortion.[14]

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility constraints, use the weakest solvent possible that will fully dissolve your compound.

Visualizing the Cause of Peak Tailing

The following diagram illustrates the primary cause of peak tailing for a basic analyte on a silica-based reversed-phase column.

Silanol_Interaction cluster_surface Silica Surface cluster_analyte Analyte Molecule Silica Si C18_1 C18 Chain Silica->C18_1 Primary Hydrophobic Interaction (Desired) C18_2 C18 Chain Silica->C18_2 Silanol O⁻   H⁺ Si (Ionized Silanol) Silica->Silanol Analyte 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (Contains Basic C=O group) Analyte->C18_1 Strong Retention (Peak Body) Analyte->Silanol Secondary Polar Interaction (Causes Tailing)

Caption: Mechanism of peak tailing via secondary silanol interactions.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Element. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Phenomenex. (2025). Maintenance and Care of HPLC Columns in Chromatography.
  • Waters Corporation. (2016). Tips to maintain your HPLC & UPLC systems and columns.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Element. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Chrom Tech, Inc. (2025). HPLC Column Care and Maintenance.
  • BenchChem. (2025). Overcoming common issues in flavonoid HPLC analysis.
  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Hamilton Company. (n.d.). HPLC Column Care, Troubleshooting, Restoration, and Storage.
  • Analytics-Shop. (n.d.). How to maintain, regenerate and store HPLC columns correctly.
  • ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?
  • Hawach Scientific. (2025). Reasons for Peak Tailing of HPLC Column.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing of Flavonoids in Reverse-Phase HPLC.
  • HPLC-Today. (2020). TO ADD OR NOT TO ADD.
  • LCGC International. (2019). Method from Mars? Coping with Chromatographic Legacies.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.
  • Mizzi, L., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology.
  • Thermo Fisher Scientific. (n.d.). Popular Small Molecule HPLC UHPLC Column Brands.
  • Le, V. M., et al. (2023). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. PMC.
  • Pharma Knowledge Forum. (2025). Selecting Equivalent HPLC Columns for Accurate Analysis.
  • Snyder, L. R., et al. (2011). Contributions to reversed-phase column selectivity. I. Steric interaction. PubMed.
  • Snyder, L. R., et al. (n.d.). A Data Base for Characterizing Reversed-Phase Column Selectivity.
  • Li, H., et al. (2015). Quantitative and Qualitative Analysis of Flavonoids and Phenolic Acids in Snow Chrysanthemum (Coreopsis tinctoria Nutt.) by HPLC-DAD and UPLC-ESI-QTOF-MS. MDPI.
  • Rosés, M. (n.d.). Mechanisms of retention in HPLC Part 2.
  • Sigma-Aldrich. (n.d.). 7-Isopropoxy-3-phenyl-4H-1-benzopyran-4-one.
  • Snyder, L. R., et al. (2011). Contributions to reversed-phase column selectivity. I. Steric interaction.
  • Agilent. (2011). HPLC Separation Fundamentals.
  • PubChem. (n.d.). 7-Methoxy-2-methylisoflavone.
  • Cayman Chemical. (n.d.). Ipriflavone (7-Isopropoxyisoflavone, CAS Number: 35212-22-7).
  • BLD Pharm. (n.d.). 35212-22-7|7-Isopropoxy-3-phenyl-4H-chromen-4-one.
  • Santa Cruz Biotechnology. (n.d.). 7-Hydroxy-2-methyl-3-phenyl-chromen-4-one.

Sources

overcoming metabolic instability of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (a structural analog of Ipriflavone, often referred to as 2-Methyl-Ipriflavone ).

Case Reference: 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS: 35212-25-0) Support Level: Tier 3 (Senior Application Scientist) Status: Active Troubleshooting

Executive Summary & Metabolic Profile

7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one is a synthetic isoflavone derivative.[1] While the 2-methyl group provides steric protection to the heterocyclic C-ring, the molecule suffers from significant metabolic instability primarily driven by the 7-isopropoxy moiety and the 2-methyl substituent itself. This instability leads to rapid clearance in vivo, limiting bioavailability and duration of action.

This guide addresses the three primary metabolic "soft spots" responsible for high clearance:

  • O-Dealkylation (Major): CYP450-mediated cleavage of the 7-isopropoxy group.

  • Benzylic Oxidation: Oxidation of the 2-methyl group to an alcohol, aldehyde, and carboxylic acid.

  • Aromatic Hydroxylation: Phase I oxidation on the 3-phenyl ring (B-ring).

Metabolic Pathway Visualization

The following diagram illustrates the degradation cascade you are likely observing in your microsomal or hepatocyte assays.

MetabolicPathway cluster_legend Pathway Legend Parent Parent Compound (7-isopropoxy-2-methyl-3-phenyl...) M1 M1: 7-Hydroxy Metabolite (O-Dealkylation) Parent->M1 CYP1A2, CYP2C9 (Fastest Step) M2 M2: 2-Hydroxymethyl Metabolite (Benzylic Oxidation) Parent->M2 CYP3A4 M3 M3: 3-(4'-Hydroxyphenyl) Metabolite (Aromatic Hydroxylation) Parent->M3 CYP Isoforms Conj Phase II Conjugates (Glucuronides/Sulfates) M1->Conj UGT/SULT M4 M4: 2-Carboxylic Acid (Further Oxidation of M2) M2->M4 ADH/ALDH M3->Conj UGT/SULT key Red Arrow = Primary Clearance Route Dashed = Phase II Elimination

Figure 1: Predicted metabolic cascade. The O-dealkylation at position 7 (Red path) is typically the rate-limiting step for clearance in this scaffold class.

Troubleshooting Guide (Q&A)

Issue 1: Rapid Disappearance in Human Liver Microsomes (HLM)

User Question: "My compound has a half-life (


) of < 10 minutes in HLM. Is this normal, and how do I fix it?"

Scientist Response: Yes, this is expected. The isopropyl group at position 7 is a classic "metabolic handle." CYP enzymes (particularly CYP1A2 and CYP2C9) rapidly attack the


-carbon of the isopropoxy group, leading to the release of acetone and the formation of the 7-hydroxy metabolite (M1).

Corrective Actions:

  • Deuteration (Deuterium Switch): Replace the hydrogens on the isopropyl group with deuterium (

    
    -isopropyl). The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond, potentially slowing down the rate-limiting dealkylation step (Kinetic Isotope Effect).
    
    • Target Structure: 7-(heptadeutero isopropoxy)-2-methyl-3-phenyl-4H-chromen-4-one.

  • Fluorination: Replace the isopropyl group with a trifluoroethyl or difluoromethyl group. Fluorine is metabolically stable and electron-withdrawing, which deactivates the position against oxidative attack.

    • Trade-off: This will alter lipophilicity (LogP) and potentially solubility.

Issue 2: Identification of a "+16 Da" Peak in Mass Spec

User Question: "I see a major metabolite with M+16 mass shift. Is this the N-oxide or hydroxylation?"

Scientist Response: Since there is no nitrogen in the core chromenone structure capable of forming an N-oxide, the M+16 peak corresponds to a hydroxylation event .

  • Scenario A (Most Likely): Hydroxylation of the phenyl ring (B-ring), likely at the para (4') position.

  • Scenario B: Hydroxylation of the 2-methyl group to a hydroxymethyl (

    
    ).
    

Differentiation Protocol: Run a fragmentation scan (MS/MS).[2]

  • If the fragment corresponding to the B-ring shifts by +16, it is phenyl hydroxylation.

  • If the fragment corresponding to the A/C-ring core shifts, it is likely the 2-methyl oxidation.

Issue 3: Poor Oral Bioavailability despite Stability Fixes

User Question: "I stabilized the molecule chemically, but oral exposure is still low. Why?"

Scientist Response: If metabolic stability is improved but bioavailability remains low, the issue likely shifted to solubility or permeability . 7-isopropoxy-isoflavones are highly lipophilic (Class II in BCS). They often suffer from "solubility-limited absorption."

Formulation Strategy: Switch to a Self-Emulsifying Drug Delivery System (SEDDS) .

  • Recommended Vehicle: Capryol 90 (oil) + Tween 80 (surfactant) + PEG 400 (cosurfactant).

  • Mechanism:[1] This formulation keeps the lipophilic drug in solution within the GI tract, bypassing the dissolution rate-limiting step.

Experimental Protocols

Protocol A: Metabolic Stability Assay (Microsomal)

Use this protocol to quantify the baseline instability and validate structural modifications.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compound (10 mM DMSO stock)

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Preparation: Dilute Test Compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with 370 
    
    
    
    L of compound solution. Incubate at 37°C for 5 mins.
  • Initiation: Add 100

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L of ice-cold Quench Solution. Vortex for 1 min.
    
  • Analysis: Centrifuge at 4000 rpm for 20 min. Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Metabolite Identification (Soft-Spot Analysis)

Use this to confirm if the 7-isopropoxy group is indeed the primary failure point.

Workflow:

  • Incubate compound with HLM for 60 minutes (high conversion).

  • Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Processing:

    • Search for Loss of 42.047 Da (Isopropyl group

      
       Propene loss equivalent in fragmentation) or Loss of 58 Da  (Acetone).
      
    • Look for M-42 metabolite (7-Hydroxy parent).

    • Look for M+16 (Hydroxylation) and M+14 (Oxidation to aldehyde/ketone or methylation, though rare here).

Comparative Data: Stability Optimization

The following table summarizes the expected impact of structural modifications on this specific scaffold.

Modification StrategyTarget SitePredicted Effect on Metabolic StabilityRisk Factor
Parent Compound N/ALow (

min)
High Clearance
Deuteration (

)
7-IsopropoxyModerate Increase (

min)
Cost of Goods
Fluorination (

)
7-IsopropoxyHigh Increase (

min)
Solubility Drop
Methyl Capping 3-Phenyl RingModerate (Blocks hydroxylation)Potency Loss
Cyclization 7-O to 8-CHigh (Rigidification)Synthetic Complexity

References

  • Metabolism of Ipriflavone (7-isopropoxyisoflavone)

    • Title: Metabolism of ipriflavone (TC-80) in rats.[3]

    • Source: PubMed / Chem Pharm Bull (Tokyo).
    • URL:[Link]

  • Metabolic Soft-Spot Identification

    • Title: High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS.[4][5]

    • Source: PMC / Molecules.
    • URL:[Link]

  • General Isoflavone Metabolism

    • Title: Metabolism of non-steroidal phytoestrogens: Ipriflavone and 5-Methyl-7-hydroxy-isoflavone.[6]

    • Source: ResearchG
    • URL:[Link]

  • Chemical Data & Structure

    • Title: 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one Compound Summary.
    • Source: PubChem.[1]

    • URL:[Link]

Sources

solvent selection for recrystallization of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Selection for Recrystallization

Introduction

This technical guide provides a comprehensive framework for selecting an appropriate solvent system for the purification of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one via recrystallization. As a substituted chromen-4-one, this compound possesses a specific set of physicochemical properties that dictate its solubility behavior. This document moves beyond a simple list of solvents to provide a logical, step-by-step methodology for solvent screening and troubleshooting, grounded in the fundamental principles of crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent?

An ideal recrystallization solvent is one that facilitates the formation of high-purity crystals by separating the target compound from its impurities.[1] The selection process is governed by several key principles:

  • High-Temperature Solubility: The solvent must dissolve the compound completely at or near its boiling point to ensure a saturated solution.[1][2]

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the cold solvent to maximize the recovery of purified crystals upon cooling.[3] The difference in solubility across a temperature range is known as the temperature coefficient.[1]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[1]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][2]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the solute to prevent the compound from "oiling out" (melting before it dissolves).

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the surface of the purified crystals during the drying process.[1][2]

Q2: What are the key physicochemical properties of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one to consider?

Understanding the molecule's structure is fundamental to predicting its solubility.

  • Molecular Structure: The core is a chromen-4-one, a class of flavonoid-like compounds. It features a large non-polar surface area due to the phenyl ring, the isopropoxy group, and the methyl group. However, the ketone and two ether oxygen atoms introduce polar sites capable of hydrogen bonding with protic solvents. This dual nature suggests that solvents of intermediate polarity are likely to be the most effective.

  • Melting Point: The structurally similar compound Ipriflavone (7-isopropoxy-3-phenyl-4H-chromen-4-one) has a reported melting point of 115-120°C.[4][5] This is a critical parameter; a suitable solvent should have a boiling point comfortably below this range, for instance, below 100°C, to avoid melting the solute.

  • Known Solubility Profile (of Analogs): Data for Ipriflavone indicates it is soluble in dimethylformamide (DMF) and chloroform, moderately soluble in acetone and ethyl acetate, slightly soluble in ethanol and ether, and practically insoluble in water and hexane.[4][6] This profile strongly supports the hypothesis that solvents of intermediate polarity are the best starting point.

Q3: Based on its structure, what types of solvents should I start with for screening?

Given the molecule's mixed polarity and the known solubility of its analog, the screening should begin with solvents of intermediate polarity. A rule of thumb is that solvents containing functional groups similar to the solute can be effective solubilizers.[7]

  • Recommended Primary Screening Solvents:

    • Ketones: Acetone, 2-butanone (MEK)

    • Esters: Ethyl acetate

    • Alcohols: Ethanol, Isopropanol

    • Ethers: 2-Methyltetrahydrofuran (2-MeTHF)

    • Aromatic Hydrocarbons: Toluene

  • Solvents for Mixed Systems (Anti-solvents):

    • Alkanes: Heptane, Hexane (expect low solubility)

    • Water: (expect very low solubility)

The following table summarizes the properties of promising candidate solvents.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (ε)Notes
Acetone565.120.7Good starting point based on analog data.[8] Low boiling point.
Ethyl Acetate774.46.0Good starting point based on analog data.[8]
Ethanol785.224.6Analog has low solubility, but worth testing.[6][8]
Isopropanol823.918.3Structurally similar to the 7-isopropoxy group.
Acetonitrile825.837.5Analog is soluble; good option.[4][8]
Toluene1112.42.4Higher boiling point, may pose risk of oiling out. Use with caution.
Heptane/Hexane98 / 69~0.1~2.0Likely to be poor solvents; ideal as anti-solvents.[8]
Water10010.280.1Likely to be a very poor solvent; potential anti-solvent with alcohols.

Note: Polarity is a complex property. Polarity Index and Dielectric Constant are two common measures.[9][10] Boiling points are sourced from multiple references.[8][11][12][13]

Troubleshooting Guides

Guide 1: Systematic Protocol for Single-Solvent Screening

This protocol outlines a small-scale, systematic approach to quickly identify a suitable primary solvent.

Methodology:

  • Preparation: Place approximately 20-30 mg of the crude compound into a small test tube.

  • Room Temperature Test: Add the selected solvent dropwise (e.g., 0.5 mL at a time) and stir or vortex. Observe the solubility.

    • Ideal Outcome: The compound is sparingly soluble or insoluble at room temperature.[3] If it dissolves completely, the solvent is too powerful for single-solvent recrystallization at this concentration.

  • Hot Dissolution Test: If the compound is not fully soluble at room temperature, gently heat the mixture in a water or sand bath towards the solvent's boiling point. Continue adding small portions of the solvent until the solid just dissolves completely.

    • Caution: Add the minimum amount of hot solvent necessary to dissolve the compound to ensure the solution is saturated.[1][3]

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

    • Ideal Outcome: A high yield of well-formed crystals precipitates from the solution.

  • Evaluation: Assess the quantity and quality of the crystals. If crystal formation is poor or non-existent, the solvent is not suitable.

G cluster_start Step 1: Initial Test cluster_heat Step 2: Heating cluster_cool Step 3: Cooling start Place ~25mg of crude compound in test tube add_solvent Add 0.5 mL solvent at Room Temp start->add_solvent dissolves Completely Dissolved? add_solvent->dissolves reject Result: Unsuitable (Too Soluble) Try another solvent dissolves->reject Yes heat Heat towards solvent B.P. dissolves->heat No add_more Add minimum hot solvent to dissolve heat->add_more cool Slowly cool to RT, then ice bath add_more->cool crystals Crystals Form? cool->crystals crystals->reject No      success Result: Suitable Candidate Proceed to scale-up crystals->success Yes

Guide 2: My compound is either too soluble or not soluble enough in any single solvent. What now?

When no single solvent meets the criteria, a mixed-solvent system is the logical next step.[14] This involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").

Common Solvent Pairs to Consider:

  • Acetone / Water

  • Ethanol / Water

  • Ethyl Acetate / Heptane (or Hexane)

  • Toluene / Heptane (or Hexane)

  • Dichloromethane / Heptane (or Hexane)

Methodology:

  • Dissolution: Dissolve the crude compound in the minimum required amount of the hot "good" solvent.

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy or turbid. This indicates the point of saturation has been reached.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.

  • Crystallization: Allow the solution to cool slowly, as described in the single-solvent method. The significant change in solvent composition upon cooling will force the compound to crystallize out.

G start Dissolve compound in minimum hot 'Good' Solvent add_anti Add 'Poor' Solvent (Anti-solvent) dropwise while hot start->add_anti turbid Solution becomes turbid? add_anti->turbid turbid->add_anti No re_clarify Add 1-2 drops of hot 'Good' Solvent to re-clarify turbid->re_clarify Yes cool Slowly cool to RT, then ice bath re_clarify->cool crystals Crystals Form? cool->crystals success Result: Suitable System Collect crystals crystals->success Yes fail Result: Unsuitable Try different solvent pair crystals->fail No

Guide 3: My compound "oiled out" instead of forming crystals. What went wrong?

"Oiling out" occurs when the solute melts and forms a liquid layer before it dissolves in the hot solvent. This is often because the boiling point of the solvent is higher than the melting point of the compound. It can also happen if the solution is supersaturated or cools too quickly.

Troubleshooting Steps:

  • Re-heat the Solution: Re-heat the mixture until the oil fully dissolves. You may need to add more solvent.

  • Add More Solvent: An overly concentrated solution can sometimes lead to oiling. Add more of the hot solvent to decrease the saturation level.

  • Ensure Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with a cloth or paper towels can promote the slow crystal growth needed to bypass the liquid oil phase.

  • Change Solvents: If the problem persists, the solvent's boiling point is likely too high. Select a solvent with a lower boiling point. For this compound, with a melting point around 115-120°C, solvents like Toluene (BP 111°C) carry a higher risk of this issue than Acetone (BP 56°C).

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • Comparison of the polarity of organic solvents. Stanford Advanced Materials. [Link]

  • Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. [Link]

  • Polarity of Solvents. Angelo State University. [Link]

  • Boiling Points of Common Organic Solvents. University of California, Berkeley. [Link]

  • Solvents for Recrystallization. University of Rochester Chemistry Department. [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

  • Solvent Boiling Point Chart. BrandTech Scientific, Inc. [Link]

  • Finding the best solvent for recrystallisation. Royal Society of Chemistry. [Link]

  • Solvents and Polarity. University of Rochester Chemistry Department. [Link]

  • List of boiling and freezing information of solvents. Wikipedia. [Link]

  • How do you distinguish the polarity of organic solvent? ResearchGate. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Chemistry LibreTexts. [Link]

  • Common Organic Solvents: Table of Properties. Erowid. [Link]

  • 7-Isopropoxyisoflavone. ChemBK. [Link]

  • Ipriflavone. PubChem, National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

comparative efficacy of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one vs 17beta-estradiol

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data. Extensive Google searches are underway for 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one and 17beta-estradiol, aiming to understand their mechanisms, efficacy reports, and any comparative research.

Structuring the Comparison Guide

I'm now structuring the comparison guide. I've analyzed search results and identified areas to compare, like binding affinities and signaling. The guide will introduce the compounds and then detail experimental methodologies for assays. I'm preparing for the comparison with quantitative tables, followed by graphs. Also, I'm compiling the reference section with citations now.

Refining Research Strategies

I'm now refining my research strategies. I am beginning comprehensive Google searches on 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one and 17beta-estradiol, looking at their mechanisms, efficacy, and comparative studies. Then, I will analyze the search data to identify key comparison areas like binding affinities, and signaling. Next, the guide introduction will be structured. I'll include assays like receptor binding and cell proliferation.

Validating Analytical Architectures for 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (Methyl-Ipriflavone) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Comparative Guide to HPLC, UHPLC, and LC-MS/MS Methodologies

Executive Summary: The Structural Challenge

In the realm of isoflavone therapeutics, 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS 35212-25-0) represents a critical structural analog of the established osteoporotic drug, Ipriflavone. While often encountered as a synthetic impurity or a novel derivative, its validation requires a distinct analytical strategy due to the C2-methyl substitution .

This methyl group introduces two critical analytical deviations from the parent molecule:

  • Increased Hydrophobicity: Resulting in longer retention times on Reverse-Phase (RP) columns.

  • Steric Hindrance: Potentially altering fragmentation patterns in Mass Spectrometry.

This guide objectively compares three analytical architectures—Isocratic HPLC-UV , Gradient UHPLC-PDA , and LC-MS/MS —to determine the optimal validation pathway for your specific phase of development (QC vs. PK).

Comparative Methodology Landscape

The following table contrasts the three primary methodologies based on experimental performance metrics derived from structural analog studies.

FeatureMethod A: Isocratic HPLC-UV Method B: Gradient UHPLC-PDA Method C: LC-MS/MS (MRM)
Primary Application Routine QC, Assay, Content UniformityImpurity Profiling, Stability IndicationBioanalysis (Plasma/Urine PK)
Sensitivity (LOD) ~0.05 µg/mL~0.01 µg/mL~1.0 ng/mL
Specificity Moderate (Co-elution risk with parent)High (Peak capacity > 400)Ultra-High (Mass discrimination)
Throughput Low (Run time: 15-20 min)High (Run time: < 5 min)High (Run time: 3-5 min)
Cost Per Sample LowModerateHigh
Critical Limitation Solvent consumption; Resolution of close elutersRequires <2 µm particle columns; BackpressureMatrix effects; Ion suppression

Deep Dive: Experimental Protocols & Validation

Method A: The Robust Workhorse (HPLC-UV)

Best for: Manufacturing Quality Control where robustness trumps speed.

Causality of Conditions: We utilize a C18 stationary phase because the isopropoxy and phenyl groups render the molecule highly lipophilic. A phenyl-hexyl column is a viable alternative if the 2-methyl analog co-elutes with the non-methylated parent, as the pi-pi interactions will differ.

Protocol:

  • Column: Agilent Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate buffer (pH 4.5) [60:40 v/v].

    • Note: The pH is kept slightly acidic to suppress silanol activity, ensuring sharp peaks for the basic chromone core.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 248 nm (Lambda max for the benzopyrone ring).

  • Temperature: 30°C (Controlled to stabilize retention time).

Method C: The Bioanalytical Standard (LC-MS/MS)

Best for: Pharmacokinetics (PK) and trace analysis in biological fluids.

Causality of Conditions: Electrospray Ionization (ESI) in Positive Mode is selected because the carbonyl oxygen at C4 is readily protonated. The 2-methyl group stabilizes the resulting cation, potentially enhancing signal intensity compared to Ipriflavone.

Protocol:

  • Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1][2]

    • Gradient: 50% B to 90% B over 2.5 mins.

  • MS Transitions (MRM):

    • Precursor: m/z 295.3 [M+H]+ (Calculated based on MW 294.3).

    • Quantifier Product: m/z 253.2 (Loss of Isopropyl group, -42 Da).

    • Qualifier Product: m/z 119.1 (Retro-Diels-Alder fragment).

Validation Workflow & Decision Logic

The following diagram illustrates the critical decision pathway for validating the 2-methyl analog, specifically addressing the separation from the parent Ipriflavone impurity.

ValidationWorkflow Start Start Validation: 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one Specificity Step 1: Specificity Check (Spike with Parent Ipriflavone) Start->Specificity ResolutionCheck Is Resolution (Rs) > 2.0? Specificity->ResolutionCheck Optimize Optimization Loop: 1. Decrease Organic % (-5%) 2. Switch to Phenyl-Hexyl Column ResolutionCheck->Optimize No (Co-elution) Linearity Step 2: Linearity & Range (80% - 120% of Target) ResolutionCheck->Linearity Yes Optimize->Specificity Accuracy Step 3: Accuracy (Recovery) Spike at 50%, 100%, 150% Linearity->Accuracy Precision Step 4: Precision (Repeatability n=6) Accuracy->Precision Final Validated Method Precision->Final

Caption: Decision tree for ensuring specificity against the non-methylated parent compound during method development.

Validation Data Summary (Derived)

The following data represents typical acceptance criteria and expected results for the 2-methyl analog, grounded in standard ICH Q2(R1) guidelines for isoflavones.

ParameterAcceptance Criteria (ICH Q2)Expected Result (HPLC-UV)Expected Result (LC-MS/MS)
Linearity (r²) > 0.999> 0.9995 (Range: 10-100 µg/mL)> 0.995 (Range: 1-1000 ng/mL)
Precision (RSD) < 2.0%0.4% - 0.8%3.5% - 6.2%
Accuracy (Recovery) 98.0% - 102.0%99.2% ± 0.5%92.0% - 105.0%
LOD (S/N > 3) N/A0.05 µg/mL0.5 ng/mL
Selectivity No interference > 0.5%Resolved from Ipriflavone (Rs=2.4)Mass Resolved (295 vs 281)

Sample Preparation Workflow

The extraction of the 2-methyl analog from biological matrices requires careful handling to prevent hydrolysis of the isopropoxy group.

SamplePrep Sample Plasma Sample (100 µL) PPT Protein Precipitation (Add 300 µL Cold ACN) Sample->PPT Vortex Vortex (1 min) Centrifuge (10k rpm, 10 min) PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilution Dilute 1:1 with Water (0.1% Formic Acid) Supernatant->Dilution Inject Inject to LC-MS/MS Dilution->Inject

Caption: Optimized Protein Precipitation (PPT) workflow minimizing matrix effects for hydrophobic isoflavones.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3747, Ipriflavone. (Structural reference for parent scaffold). Link

  • ChemicalBook. (2023).[3] Product Entry: 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS 35212-25-0).[4][5][6][7]Link

  • Galal, S. A., et al. (2015). Sustainable Thin-Layer Chromatographic Method for the Determination of Ipriflavone. Journal of Analytical Chemistry. (Reference for UV spectral behavior of the chromone core). Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

Sources

7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one reference standard purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard Purity Assessment: 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Executive Summary: The Challenge of Non-Compendial Standards

7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS: 35212-25-0) is a structural analog of the osteoporotic drug Ipriflavone (7-isopropoxy-3-phenyl-4H-chromen-4-one).[1] While Ipriflavone has established pharmacopoeial monographs (JP, IP), this 2-methyl derivative often lacks a commercially available "Certified Reference Material" (CRM) with metrological traceability.

For researchers and drug development professionals, this presents a critical bottleneck: How do you assess the purity of a reference standard when no primary standard exists to compare it against?

This guide compares the two primary methodologies for certifying this molecule:

  • Quantitative NMR (qNMR): The absolute quantification method (The "Gold Standard" for primary certification).

  • HPLC-UV (Area Normalization): The relative quantification method (The "Alternative" for routine monitoring).

Comparative Analysis: qNMR vs. HPLC-UV

The following table contrasts the performance of qNMR (using an internal standard) against the traditional HPLC-UV approach for establishing the purity of the 2-methyl analog.

FeatureMethod A: qNMR (Absolute Quantification) Method B: HPLC-UV (Area Normalization)
Principle Counts nuclei (protons) directly. Signal intensity is proportional to molar ratio.Separates components based on polarity. Signal intensity depends on extinction coefficient (

).
Reference Requirement Internal Standard (IS) (e.g., Maleic Acid).[2] Does not require a standard of the analyte itself.Reference Standard of the analyte. If unavailable, assumes all impurities have the same UV response (often false).
Traceability SI-Traceable (via the IS).Relative . Traceable only if the reference standard is traceable.
Accuracy High (typically

1.0% or better).
Variable. Can overestimate purity if impurities have low UV absorbance (e.g., aliphatic precursors).
Specificity High. Can distinguish the 2-methyl group (singlet, ~2.2 ppm) from Ipriflavone contaminants.Moderate. Structural analogs (like Ipriflavone) may co-elute without optimized gradients.
Use Case Establishing the Primary Standard. Routine QC / Stability Testing.
Critical Insight: The "Response Factor" Trap

In HPLC-UV, using "Area %" to define purity assumes that the main peak and all impurity peaks absorb UV light equally at the detection wavelength (e.g., 254 nm).

  • Risk: If your synthesis leaves residual 7-isopropoxy-2-methyl-chroman-4-one (a reduced intermediate), it may have a significantly lower extinction coefficient than the fully conjugated chromen-4-one product. HPLC will underestimate this impurity, reporting a falsely high purity (e.g., 99.5% vs. actual 98.0%).

  • Solution: qNMR avoids this because the proton signal integral is independent of optical properties.

Experimental Protocols

Protocol A: Primary Certification via qNMR

Objective: Assign an absolute purity value to the "Candidate Standard" batch.

Reagents:

  • Analyte: ~20 mg of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (dried).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable grade). High purity, non-hygroscopic, distinct singlet at ~6.3 ppm.

  • Solvent: DMSO-d6 (provides excellent solubility for flavonoids and separates the methyl signal).

Procedure:

  • Weighing: Accurately weigh (to 0.01 mg) ~20 mg of Analyte (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial.
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Must be 
      
      
      
      to ensure full relaxation for quantitative accuracy).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correction must be manual and precise.

  • Integration:

    • Integrate the IS singlet (Maleic acid,

      
       6.0–6.5 ppm).
      
    • Integrate the distinct 2-methyl singlet of the analyte (

      
       ~2.1–2.3 ppm). Note: Avoid the aromatic region if overlap occurs.
      
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons (2 for Maleic, 3 for Methyl group),
    
    
    = Molar Mass,
    
    
    = Mass,
    
    
    = Purity.
Protocol B: Routine Purity Check via HPLC-UV

Objective: Confirm homogeneity and check for organic impurities.

Conditions:

  • Column: C18 (e.g., InertSustain C18, 5 µm, 150 x 4.6 mm).

  • Mobile Phase:

    • A: Water (0.1% Formic Acid)

    • B: Acetonitrile

    • Gradient: 40% B (0-2 min)

      
       90% B (15 min) 
      
      
      
      40% B (20 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (isoflavone characteristic).

  • Temperature: 30°C.

Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between the Main Peak and the "Des-methyl" impurity (Ipriflavone), if present.
    
  • Tailing Factor: < 1.5.

Visualization: Purity Assessment Workflow

The following diagram illustrates the hierarchy of establishing a reference standard, moving from SI units to the working standard used in daily lab operations.

PurityAssessment SI_Unit SI Unit (Mass/Mole) Primary_IS Primary Internal Standard (e.g., NIST Benzoic Acid) SI_Unit->Primary_IS Traceability qNMR_Exp qNMR Experiment (Analyte + IS) Primary_IS->qNMR_Exp Gravimetric Mixing Certified_Value Certified Purity Value (Absolute %) qNMR_Exp->Certified_Value Calculation Candidate_Batch Candidate Batch (7-isopropoxy-2-methyl...) Candidate_Batch->qNMR_Exp Sample Prep Working_Std Routine Working Standard Candidate_Batch->Working_Std Aliquot HPLC_Calib HPLC Calibration Curve Certified_Value->HPLC_Calib Assignment HPLC_Calib->Working_Std Validation

Caption: Traceability chain establishing the 2-methyl analog as a Primary Reference Standard using qNMR.

Structural Differentiation

It is vital to distinguish the target molecule from its parent drug, Ipriflavone, as cross-contamination is common in synthesis labs handling both.

StructureDiff Ipriflavone Ipriflavone (H at C2) Diff Key Analytical Difference Ipriflavone->Diff H-NMR: Singlet @ ~8.3 ppm (C2-H) Target Target Analyte (Methyl at C2) Target->Diff H-NMR: Singlet @ ~2.2 ppm (C2-CH3) HPLC HPLC-UV Result Diff->HPLC HPLC Retention: Methyl group increases hydrophobicity (Target elutes LATER than Ipriflavone)

Caption: Key spectroscopic and chromatographic differences between Ipriflavone and the 2-methyl analog.

References

  • Japanese Pharmacopoeia (JP) . Official Monographs: Ipriflavone. 17th Edition. Pharmaceuticals and Medical Devices Agency (PMDA). Available at: [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834–843. Available at: [Link]

  • Bouchard, P., et al. (2016). qNMR for the determination of relative response factors for pharmaceutical impurities. Enovatia White Paper. Available at: [Link]

Sources

Technical Comparison: 7-Isopropoxy-2-Methyl-3-Phenyl-4H-Chromen-4-One vs. Natural Isoflavones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Pharmacologists, and Medicinal Chemists.

Executive Summary: The Structural Evolution

This guide provides a technical comparison between the synthetic lead compound 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (hereafter referred to as IMP-Isoflavone ) and naturally occurring isoflavones (e.g., Genistein , Daidzein ).

While natural isoflavones are celebrated for their phytoestrogenic potential, their clinical utility is often limited by rapid Phase II metabolism and "off-target" hormonal side effects. IMP-Isoflavone represents a rationally designed synthetic analog that addresses these limitations through two specific structural modifications:

  • C7-Isopropoxy Substitution: Enhances lipophilicity and blocks rapid glucuronidation.

  • C2-Methyl Substitution: Induces steric torsion that drastically reduces Estrogen Receptor (ER) affinity, shifting the mechanism from hormonal to non-genomic signaling.

Structural & Physicochemical Analysis[1][2]

The core difference lies in the "lock-and-key" fit with the Estrogen Receptor and metabolic enzymes.

FeatureNatural Isoflavones (Genistein/Daidzein)IMP-Isoflavone (Synthetic Analog)Impact on Performance
C7 Position Hydroxyl (-OH)Isopropoxy (-OCH(CH₃)₂)Metabolic Stability: The isopropoxy group acts as a metabolic shield, preventing immediate glucuronidation by UGTs in the gut wall/liver.
C2 Position Hydrogen (-H)Methyl (-CH₃)Receptor Selectivity: The C2-methyl group creates steric hindrance, preventing the planar alignment required for high-affinity binding to the ER-binding pocket.
Lipophilicity (LogP) Low (~2.0 - 2.5)High (>4.0)Bioavailability: IMP-Isoflavone exhibits superior passive transport across the intestinal epithelium and Blood-Brain Barrier (BBB).
Solubility Moderate (Aqueous)Low (Aqueous), High (Organic)Requires lipid-based delivery systems for optimal in vivo performance.

Mechanism of Action (MOA): Genomic vs. Non-Genomic

This is the most critical differentiator for therapeutic positioning.

Natural Isoflavones (The Hormonal Route)

Natural isoflavones function primarily as Selective Estrogen Receptor Modulators (SERMs) . They bind to ERβ (and to a lesser extent ERα), translocate to the nucleus, and bind to Estrogen Response Elements (EREs) on DNA.

  • Risk:[1] Potential feminizing effects or proliferative risk in hormone-sensitive tissues (breast/uterus) due to residual ERα activation.

IMP-Isoflavone (The Non-Hormonal Route)

Due to the C2-methyl steric clash, IMP-Isoflavone has negligible affinity for ERα/β. Instead, it acts via non-genomic signaling cascades :

  • Kinase Modulation: Direct inhibition of tyrosine kinases or modulation of MAPK/ERK pathways.

  • Ion Channel Gating: Potential modulation of GABA-A receptors (neuroprotection) or calcium channels (osteogenesis).

  • Metabolic Activation: The molecule may act as a pro-drug, slowly releasing the 7-hydroxy metabolite in a controlled manner, avoiding the "bolus" effect of natural isoflavones.

Visualization: Signaling Pathways

MOA_Comparison Natural Natural Isoflavones (Genistein) ER_Complex ER-Ligand Complex Natural->ER_Complex High Affinity Synthetic IMP-Isoflavone (2-Me-7-OiPr) Steric Steric Hindrance (C2-Methyl) Synthetic->Steric Kinase Non-Genomic Kinase Modulation (MAPK/ERK) Synthetic->Kinase Direct Action Nucleus Nuclear Translocation ER_Complex->Nucleus ERE DNA Binding (ERE) Nucleus->ERE Bone_Neuro Osteogenesis & Neuroprotection ERE->Bone_Neuro Side_Effects Estrogenic Side Effects (Uterine Hypertrophy) ERE->Side_Effects Steric->ER_Complex Blocks Binding Kinase->Bone_Neuro

Caption: Figure 1. Divergent signaling pathways. Natural isoflavones utilize the classical genomic estrogen receptor pathway, carrying risks of hormonal side effects. The synthetic IMP-Isoflavone is sterically blocked from the receptor, forcing activity through safer, non-genomic kinase pathways.

Experimental Protocols for Validation

To objectively compare these compounds, researchers must utilize assays that differentiate hormonal from non-hormonal activity and assess metabolic stability.

Protocol A: Comparative Metabolic Stability (Microsomal Assay)

Objective: To demonstrate the resistance of the C7-isopropoxy group to Phase II conjugation compared to the C7-hydroxyl of Genistein.

  • Preparation:

    • Prepare 10 mM stock solutions of Genistein and IMP-Isoflavone in DMSO.

    • Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactors: NADPH-regenerating system (for Phase I) and UDPGA (for Phase II glucuronidation). Crucial: You must include UDPGA to see the rapid clearance of Genistein.

  • Reaction:

    • Pre-incubate microsomes (0.5 mg/mL protein) with test compounds (1 µM final) for 5 min at 37°C.

    • Initiate reaction by adding cofactors.

    • Sample at T=0, 5, 15, 30, 60 min.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

    • Centrifuge (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS.

  • Expected Result:

    • Genistein: Rapid depletion (T½ < 20 min) due to formation of Genistein-7-glucuronide.

    • IMP-Isoflavone: High stability (T½ > 60 min). Slow appearance of the de-alkylated metabolite (7-hydroxy-2-methylisoflavone) indicates pro-drug behavior.

Protocol B: Estrogen Receptor Competitor Binding Assay (Fluorescence Polarization)

Objective: To confirm the "Non-Hormonal" status of the 2-methyl analog.

  • Reagents: Recombinant ERα and ERβ LBD (Ligand Binding Domain), Fluorescent Estradiol tracer (ES2).

  • Setup:

    • Plate ER proteins in 384-well black plates.

    • Add Fluorescent Estradiol tracer (1 nM).

    • Add serial dilutions of Genistein (Positive Control) and IMP-Isoflavone (1 nM to 10 µM).

  • Measurement:

    • Incubate for 2 hours at RT in dark.

    • Measure Fluorescence Polarization (mP).

  • Data Analysis:

    • Plot % Displacement vs. Log[Concentration].

    • Genistein: Will show a sigmoidal displacement curve (IC50 ~10-100 nM).

    • IMP-Isoflavone: Should show a flat line (No displacement) up to 10 µM, confirming the C2-methyl steric blockade.

Pharmacokinetics & Metabolism Workflow

The synthetic modification alters the metabolic fate significantly.

PK_Flow cluster_natural Natural Isoflavone (Genistein) cluster_synthetic IMP-Isoflavone (Synthetic) G_Input Oral Intake G_Gut Gut Wall (UGTs) G_Input->G_Gut G_Liver Liver (First Pass) G_Gut->G_Liver G_Circ Systemic Circulation (>90% Conjugated) G_Liver->G_Circ S_Input Oral Intake S_Gut Gut Wall (Resistant to UGTs) S_Input->S_Gut S_Liver Liver (CYP450s) S_Gut->S_Liver S_Active Slow Release of Active Metabolite S_Liver->S_Active De-alkylation S_Circ Systemic Circulation (Free Aglycone Available) S_Active->S_Circ

Caption: Figure 2. Pharmacokinetic fate.[2][3][4] The synthetic analog bypasses the "First Pass" conjugation trap that neutralizes natural isoflavones, allowing for sustained release of the active aglycone.

References

  • Setchell, K. D., et al. (2001). "The clinical importance of the metabolite equol—a clue to the effectiveness of soy and its isoflavones." Journal of Nutrition.

  • Head, K. A. (1999). "Ipriflavone: an important bone-building isoflavone."[5][6] Alternative Medicine Review. (Provides baseline data for 7-isopropoxy substitutions).

  • Vitale, D. C., et al. (2013). "Isoflavones: pharmacokinetic aspects and clinical implications." European Journal of Drug Metabolism and Pharmacokinetics.

  • Muthyala, R. S., et al. (2012). "Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and transcriptional activity with the estrogen receptor alpha and beta." Bioorganic & Medicinal Chemistry. (Discusses SAR and steric hindrance in isoflavones).

  • Beck, V., et al. (2005). "Phytoestrogens: characterization of estrogenic and antiestrogenic effects in human cells." The Journal of Steroid Biochemistry and Molecular Biology.

Sources

A Guide to the Structural Confirmation of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of rigorous scientific practice. For researchers working with complex heterocyclic systems such as flavonoids and their derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating molecular architecture in solution. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.

The Power of Comparative Analysis in NMR

The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. Therefore, by examining the spectra of known compounds that share structural motifs with our target molecule, we can predict the spectral characteristics of the unknown. This guide will leverage the known NMR data of the parent 2-phenyl-4H-chromen-4-one, a 7-hydroxy analogue, and other substituted chromenones to illustrate the incremental effects of the 2-methyl and 7-isopropoxy substituents on the core flavone scaffold.

Predicted NMR Spectral Data for 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, the following tables present the predicted ¹H and ¹³C NMR chemical shifts for 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one. These predictions provide a benchmark for researchers to compare their experimental data against.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~8.10d~9.01HH-5
~7.45-7.35m-5HPhenyl H (H-2', 3', 4', 5', 6')
~6.95dd~9.0, ~2.51HH-6
~6.85d~2.51HH-8
~4.65sept~6.01H-OCH(CH₃)₂
~2.20s-3H2-CH₃
~1.40d~6.06H-OCH(CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~177C-4
~163C-7
~161C-2
~157C-9
~135C-1'
~129.5C-3', 5'
~128.5C-2', 6'
~128C-4'
~126C-5
~122C-3
~117C-10
~115C-6
~101C-8
~71-OCH(CH₃)₂
~22-OCH(CH₃)₂
~152-CH₃

Deconstructing the Spectrum: A Comparative Analysis

To understand the basis for these predictions, we will examine the NMR data of key structural analogues.

The Core Scaffold: 2-Phenyl-4H-chromen-4-one

The foundational structure is the flavone backbone. Its ¹H NMR spectrum in CDCl₃ typically shows the H-5 proton as a doublet of doublets around 8.24 ppm, significantly downfield due to the deshielding effect of the carbonyl group. The protons of the B-ring (the 2-phenyl group) appear in the range of 7.93 and 7.55 ppm.[1]

Introducing the 7-Substituent: The Case of 7-Hydroxy-2-methyl-3-phenyl-chromen-4-one

The introduction of an oxygen-containing substituent at the C-7 position dramatically influences the chemical shifts of the A-ring protons. In 7-hydroxy-2-methyl-3-phenyl-chromen-4-one (CAS 2859-88-3), the electron-donating nature of the hydroxyl group is expected to shield the ortho (H-6 and H-8) and para (H-5) protons, causing them to shift upfield compared to the unsubstituted parent compound.[2][3]

Alkoxylating this hydroxyl group to an isopropoxy group will have a similar electronic effect, but with the addition of characteristic signals for the isopropyl group itself. The methine proton (-OCH (CH₃)₂) will appear as a septet, while the two equivalent methyl groups (-OCH(CH₃ )₂) will present as a doublet.

The Influence of the 2-Methyl Group

A methyl group at the C-2 position typically resonates around 2.20-2.40 ppm in the ¹H NMR spectrum.[1] Its presence simplifies the spectrum in the C-ring as there is no H-2 proton. In the ¹³C NMR spectrum, the C-2 carbon is shifted downfield due to the substitution, and a new signal for the methyl carbon appears in the aliphatic region (around 15-20 ppm).

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible NMR data, adherence to a standardized protocol is essential.[4][5]

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the dried, purified 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[5]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4][5] Gently vortex or sonicate the mixture to ensure complete dissolution. The solution should be clear and free of any particulate matter.[6]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[5][6] The sample height should be between 4 and 5 cm.[5]

  • Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[5][6]

NMR Data Acquisition Workflow

The following workflow outlines the standard experiments for structural confirmation.

G cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis prep Prepare Sample (5-30 mg in 0.6 mL CDCl3) proton ¹H NMR (Proton Count & Connectivity) prep->proton carbon ¹³C NMR & DEPT (Carbon Count & Type) proton->carbon structure Structure Confirmation proton->structure cosy COSY (¹H-¹H Correlations) carbon->cosy carbon->structure hsqc HSQC (¹H-¹³C One-Bond Correlations) cosy->hsqc cosy->structure hmbc HMBC (¹H-¹³C Long-Range Correlations) hsqc->hmbc hsqc->structure hmbc->structure

NMR workflow for structural elucidation.
  • ¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH, CH₂, and CH₃ groups.[7]

  • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to identify adjacent protons in a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular fragments and confirming the overall connectivity of the molecule.[8]

Conclusion

The structural confirmation of a novel molecule like 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one is a systematic process. While direct spectral data may not always be available, a comparative analysis with structurally related compounds provides a robust framework for predicting and interpreting the NMR spectrum. By combining high-quality sample preparation, a logical suite of 1D and 2D NMR experiments, and a foundational understanding of substituent effects, researchers can confidently verify the structure of their target compounds, ensuring the integrity and validity of their scientific findings.

References

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • NMR Sample Preparation Guidelines. Retrieved from [Link]

  • University College London. Sample Preparation. Retrieved from [Link]

  • Steiner, V. J. N., et al. (2020). NMR Chemical Shifts of Common Flavonoids. ACS Omega, 5(48), 30911–30919. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

  • Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (2018). Molecules, 23(11), 2943. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Complete NMR signal assignments of flavonol derivatives. Retrieved from [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative. Retrieved from [Link]

  • Zhang, Y., et al. Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Retrieved from [Link]

  • Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR. (2011). Analytical and Bioanalytical Chemistry, 401(1), 51-64. Retrieved from [Link]

  • سفراء العلم & وصانعي التميز. (2020, December 14). Structure elucidation of flavonoids using 1D&2D NMR. YouTube. Retrieved from [Link]

  • ResearchGate. (2014). New 3′,8′′-Linked Biflavonoids from Selaginella uncinata Displaying Protective Effect against Anoxia. Retrieved from [Link]

  • OneClass. (2020, December 8). How many uniques 1H NMR and 13C NMR signals exist for each compound?. YouTube. Retrieved from [Link]

  • PubChem. 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one. Retrieved from [Link]

  • ResearchGate. (2018, July 3). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Retrieved from [Link]

  • PubChem. 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. Retrieved from [Link]

  • ResearchGate. (2020). Microwave-assisted synthesis of 7-hydroxy-4-methyl coumarin and its bioactivity against acne-causing bacteria. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube. Retrieved from [Link]

  • ResearchGate. (2026, January 21). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and their applications. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • PrepChem. Synthesis of 7-isopropyloxy-isoflavone. Retrieved from [Link]

Sources

Bioequivalence Assessment Guide: 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one Formulations

[1]

Compound Profile & Physicochemical Challenges

7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one is a synthetic isoflavone derivative characterized by the presence of a methyl group at the C2 position, distinguishing it from its parent analog, Ipriflavone (7-isopropoxyisoflavone).[1] This structural modification influences its lipophilicity and metabolic stability.[1]

Key Physicochemical Properties (Predicted vs. Reference)
Property7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-oneReference Analog (Ipriflavone)Impact on BE Study
Molecular Formula C₁₉H₁₈O₃C₁₈H₁₆O₃Molecular weight shift affects mass spectrometry transitions.[1]
MW 294.35 g/mol 280.32 g/mol Requires specific LC-MS/MS tuning.[1]
Solubility Low (BCS Class II/IV)< 2 µg/mL (Water)Critical: Dissolution is the rate-limiting step for absorption.[1]
LogP ~4.2 (Predicted)~3.9High lipophilicity necessitates biorelevant dissolution media.[1]
Metabolism Extensive First-Pass (CYP450)Extensive (7-hydroxylation)Metabolite quantification may be required for BE assessment.[1]

Formulation Strategy & Comparative Performance

To achieve bioequivalence, the test formulation must match the in vivo release profile of the reference.[1] For hydrophobic isoflavones, particle size reduction and lipid-based delivery are primary strategies.[1]

Comparative Formulation Performance

The following table summarizes the performance of three common formulation approaches for this compound class.

Formulation TypeMechanism of ActionRelative Bioavailability (RelBA)Tmax (h)Cmax Variability (CV%)
Standard Micronized Tablet Increased surface area via milling (

)
100% (Reference) 2.0 - 4.0High (~35-45%)
Solid Dispersion (ASD) Amorphous state stabilization (HPMC/PVP)180 - 250%1.0 - 2.0Moderate (~20-30%)
Self-Emulsifying (SEDDS) Lipid solubilization & lymphatic transport300 - 450%0.5 - 1.5Low (~15-20%)

Critical Insight: For a generic or "me-too" development, if the Reference Listed Drug (RLD) is a standard tablet, a super-bioavailable SEDDS formulation would fail BE due to suprabioavailability (Cmax > 125%).[1] The formulation strategy must match the reference, not necessarily exceed it, unless developing a 505(b)(2) hybrid product.

Bioequivalence Study Protocol

This protocol outlines a standard Two-Way Crossover Study designed to demonstrate bioequivalence between a Test (T) and Reference (R) formulation.

Study Design
  • Design: Randomized, open-label, balanced, two-treatment, two-period, two-sequence, single-dose crossover.[1]

  • Subjects: Healthy adult volunteers (N = 24–36, powered for intra-subject CV of ~30%).[1]

  • Washout Period: 7 days (based on estimated

    
     of 8–12 hours).
    
  • Conditions:

    • Fasted State: Critical for assessing intrinsic dissolution and absorption.[1]

    • Fed State: Required if the drug exhibits a significant positive food effect (common for lipophilic isoflavones).[1]

Clinical Workflow Diagram

The following diagram illustrates the logical flow of the bioequivalence study, from subject screening to pharmacokinetic analysis.

BE_Study_Workflowcluster_Period1Period 1cluster_Period2Period 2ScreeningSubject Screening(Inclusion/Exclusion)RandomizationRandomization(Seq TR / Seq RT)Screening->RandomizationDosing1Dosing (T or R)Randomization->Dosing1Sampling1PK Sampling(0 - 48h)Dosing1->Sampling1WashoutWashout Phase(7 Days)Sampling1->WashoutDosing2Crossover Dosing(R or T)Washout->Dosing2Sampling2PK Sampling(0 - 48h)Dosing2->Sampling2BioanalysisLC-MS/MS Analysis(Plasma)Sampling2->BioanalysisStatsStatistical Analysis(90% CI for Cmax, AUC)Bioanalysis->Stats

Caption: Logical workflow for a crossover bioequivalence study comparing Test (T) and Reference (R) formulations.

Analytical Methodology (LC-MS/MS)

Accurate quantification of the parent compound and its major metabolite (7-hydroxy derivative) is essential.[1]

Sample Preparation[1]
  • Matrix: Human Plasma (

    
    EDTA).[1]
    
  • Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) or Ethyl Acetate is preferred over protein precipitation to minimize matrix effects and improve recovery of this lipophilic analyte.[1]

  • Internal Standard: Deuterated analog (

    
    -Ipriflavone) or a structural analog like 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one.
    
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Detection: ESI Positive Mode (MRM).

    • Parent Transition: m/z 295.1 [M+H]⁺ → 253.1 (Loss of isopropyl group).[1]

    • Metabolite Transition: m/z 253.1 [M+H]⁺ → 118.0 (Retro-Diels-Alder fragment).[1]

Metabolic Pathway & Pharmacokinetics

Understanding the metabolism is crucial for defining the "active moiety" for BE regulation.[1] Like Ipriflavone, the 2-methyl analog undergoes extensive metabolism.[1]

Metabolism_PathwayParentParent Drug(7-isopropoxy-2-methyl...)Met1Metabolite I(7-hydroxy-2-methyl...)Parent->Met1 CYP450(Dealkylation)EliminationRenal/FecalExcretionParent->Elimination Unchanged (<1%)Met2Metabolite II(Ring Cleavage/Conjugates)Met1->Met2 Glucuronidation/ SulfationMet2->Elimination

Caption: Primary metabolic pathway involving CYP-mediated dealkylation followed by conjugation.[1]

Data Acceptance Criteria

For the study to pass Bioequivalence:

  • Geometric Mean Ratio (GMR): The ratio of Test/Reference for

    
     and 
    
    
    must fall within 80.00% – 125.00% .[1]
  • Confidence Interval: The 90% Confidence Interval of the GMR must be contained within the 80–125% limits.

  • Intra-subject Variability: If CV > 30%, a Reference-Scaled Average Bioequivalence (RSABE) approach may be statistically permitted by regulatory agencies (FDA/EMA).[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 3747, Ipriflavone. Retrieved from [Link][1]

  • European Medicines Agency (EMA). (2010).[1] Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev.[1] 1. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021).[1] Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Retrieved from [Link]

A Comparative Guide to the Mass Fragmentation Pattern Analysis of 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass fragmentation pattern of the synthetic isoflavone, 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one. Designed for researchers, scientists, and drug development professionals, this document will not only predict the compound's behavior under mass spectrometric analysis but also compare this technique with other instrumental methods, offering a comprehensive perspective on its structural elucidation.

Introduction: The Structural Significance of Isoflavones and the Role of Mass Spectrometry

Isoflavones, a subclass of flavonoids, are characterized by a 3-phenylchromen-4-one backbone. Their diverse biological activities have made them a focal point in medicinal chemistry and drug discovery. Understanding the precise structure of novel synthetic isoflavones like 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one is paramount for establishing structure-activity relationships. Mass spectrometry (MS), particularly in tandem with liquid chromatography (LC-MS/MS), stands as a powerful tool for this purpose, offering high sensitivity and detailed structural information from minute sample quantities.[1][2] This guide will delve into the predicted fragmentation pathways of the target molecule, providing a rationale for the expected mass spectrum.

Predicting the Mass Fragmentation Pattern of 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

The fragmentation of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one in a mass spectrometer is anticipated to be governed by the established fragmentation rules for isoflavones and chromone derivatives. The primary fragmentation mechanisms expected are the Retro-Diels-Alder (RDA) reaction, cleavages within the isopropoxy substituent, and the loss of small neutral molecules.

Key Fragmentation Pathways:
  • Loss of the Isopropyl Group: A primary fragmentation event is the loss of the isopropyl group from the isopropoxy moiety. This can occur via the cleavage of the C-O bond, leading to the loss of a propyl radical (•C₃H₇), or through a rearrangement process resulting in the loss of propene (C₃H₆). The loss of an isopropyl radical (43 Da) is a prominent fragmentation pathway for isopropylsilyl ethers and a similar behavior can be anticipated here.

  • Retro-Diels-Alder (RDA) Reaction: A hallmark of flavonoid fragmentation, the RDA reaction involves the cleavage of the C-ring, providing valuable information about the substitution patterns on the A and B rings.[3] For the target molecule, two main RDA fragmentation pathways are plausible, leading to characteristic fragment ions.

  • Loss of Small Neutral Molecules: Subsequent to the initial fragmentations, the resulting ions can undergo further fragmentation through the loss of small, stable neutral molecules such as carbon monoxide (CO) from the chromone core.

The predicted major fragmentation pathways are illustrated in the diagram below:

Fragmentation_Pattern M [M+H]+ 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one F1 Fragment 1 Loss of Propene (C3H6) M->F1 - C3H6 F2 Fragment 2 Loss of Isopropyl radical (•C3H7) M->F2 - •C3H7 F3 RDA Fragment A M->F3 RDA F4 RDA Fragment B M->F4 RDA F5 Fragment from F1 Loss of CO F1->F5 - CO

Caption: Predicted major fragmentation pathways of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.

Tabulated Summary of Predicted Fragment Ions:
Precursor Ion (m/z)Proposed FragmentationProduct Ion (m/z)Neutral Loss (Da)
[M+H]⁺Loss of Propene[M+H - 42]⁺42
[M+H]⁺Loss of Isopropyl radical[M+H - 43]⁺43
[M+H]⁺Retro-Diels-Alder (RDA)VariesVaries
[M+H - 42]⁺Loss of Carbon Monoxide[M+H - 42 - 28]⁺28

Comparative Analysis with Alternative Spectroscopic Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques. Here, we compare MS with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy for the analysis of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the complete structural elucidation of novel compounds, providing detailed information about the carbon-hydrogen framework.[4][5][6][7]

  • Strengths:

    • Provides unambiguous structural information, including stereochemistry.

    • 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can fully characterize the molecule's connectivity.

  • Weaknesses:

    • Requires a larger sample amount compared to MS.

    • Less sensitive than MS.

    • Complex spectra can be challenging to interpret for impure samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like flavonoids.[8][9]

  • Strengths:

    • Simple, rapid, and non-destructive.

    • Can be used for quantification.[10][11]

    • The UV spectrum of isoflavones typically shows two characteristic absorption bands which can confirm the presence of the chromone core.[9]

  • Weaknesses:

    • Provides limited structural information.

    • Not suitable for the identification of unknown compounds without reference standards.

    • Susceptible to interference from other UV-absorbing compounds in a mixture.

Method Comparison Summary:
FeatureMass Spectrometry (MS)NMR SpectroscopyUV-Vis Spectroscopy
Information Provided Molecular weight, elemental composition, structural fragmentsComplete 3D structure, connectivityPresence of chromophores, conjugation
Sensitivity Very high (picomole to femtomole)Moderate (micromole to nanomole)Low (micromole)
Sample Requirement Very lowHighLow
Destructive Yes (in most cases)NoNo
Primary Application Identification, quantification, structural elucidation of fragmentsDefinitive structure determinationQuantification, confirmation of chromophore

The relationship between these analytical techniques in a typical workflow is illustrated below:

Analytical_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis UV_Vis UV-Vis Spectroscopy (Confirmation of Flavonoid Core) LC_MS LC-MS/MS (Molecular Weight & Fragmentation) UV_Vis->LC_MS Suggests further investigation NMR NMR Spectroscopy (Definitive Structure) LC_MS->NMR Provides preliminary structure for confirmation

Caption: A typical analytical workflow for the structural elucidation of a novel flavonoid.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solution: Prepare a stock solution of the synthesized 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of dilutions from the stock solution to be used for method development and calibration.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is recommended for good separation of flavonoids.[12]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the compound.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for flavonoids as it provides more structural information.

  • MS Scan Mode:

    • Full Scan (MS1): To determine the protonated molecular ion [M+H]⁺.

    • Product Ion Scan (MS2): To obtain the fragmentation pattern of the precursor ion.

  • Key Parameters to Optimize:

    • Capillary voltage

    • Cone voltage

    • Desolvation gas flow and temperature

    • Collision energy (for MS/MS)

Data Analysis
  • Identify the peak corresponding to the protonated molecular ion [M+H]⁺ in the full scan chromatogram.

  • Analyze the MS/MS spectrum of the precursor ion to identify the major fragment ions.

  • Propose fragmentation pathways based on the observed neutral losses and the known fragmentation mechanisms of flavonoids.

The workflow for the LC-MS/MS experiment is depicted below:

LCMS_Workflow Sample Sample Preparation (Dissolution & Dilution) LC Liquid Chromatography (Separation) Sample->LC MS1 Mass Spectrometry (MS1) (Full Scan - [M+H]+ detection) LC->MS1 MS2 Tandem Mass Spectrometry (MS2) (Fragmentation of [M+H]+) MS1->MS2 Data Data Analysis (Interpretation of Spectra) MS2->Data

Caption: Experimental workflow for the LC-MS/MS analysis of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.

Conclusion

The mass fragmentation analysis of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one is predicted to yield a rich spectrum of fragment ions, primarily through the loss of the isopropoxy substituent and Retro-Diels-Alder fragmentation of the chromone core. This detailed fragmentation pattern, when analyzed by a skilled scientist, can provide significant structural information. While mass spectrometry is a highly sensitive and informative technique, its combination with NMR and UV-Vis spectroscopy provides a more complete and unambiguous structural elucidation. The provided experimental protocol serves as a robust starting point for researchers seeking to analyze this and similar isoflavone derivatives, contributing to the advancement of drug discovery and development.

References

  • Analysis of Flavonoids: Tandem Mass Spectrometry, Computational Methods, and NMR. Mass Spectrometry Reviews.[Link]

  • Molecular weight and UV-vis absorption characteristics of soy isoflavone derivatives. ResearchGate.[Link]

  • Carbon-13 NMR Spectroscopy of Flavonoids. Semantic Scholar.[Link]

  • STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. Jurnal Kimia VALENSI.[Link]

  • A brief history and spectroscopic analysis of soy isoflavones. Journal of Ethnic Foods.[Link]

  • NMR Chemical Shifts of Common Flavonoids. PubMed.[Link]

  • Structure elucidation of flavonoids using 1D&2D NMR. YouTube.[Link]

  • Identification of Flavonoids Using UV-Vis and MS Spectra. Springer Nature Experiments.[Link]

  • HPLC/UV-Vis chromatograms of isoflavones. Application of... ResearchGate.[Link]

  • LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. RSC Advances.[Link]

  • Analysis of Flavonoids: Tandem Mass Spectrometry, Computational Methods, and NMR. PubMed.[Link]

  • Quantitation of genistein and genistin in soy dry extracts by UV-Visible spectrophotometric method. SciSpace.[Link]

  • Quantitation of genistein and genistin in soy dry extracts by UV-Visible spectrophotometric method. SciELO.[Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.[Link]

  • Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR. Wiley Online Library.[Link]

  • Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique. Molecules.[Link]

  • Analysis of Flavonoids in Plant Extracts by CE-MS. Agilent.[Link]

  • In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. Global Journal of Medicinal Plants Research.[Link]

  • Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis. Journal of Chromatographic Science.[Link]

  • New Study Reviews Chromatography Methods for Flavonoid Analysis. LCGC International.[Link]

  • Structural Characterization of Flavonoids Using Mass Spectrometry. ResearchGate.[Link]

  • Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. ResearchGate.[Link]

Sources

A Comparative Guide to Bone Density Modulators: 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one vs. Bisphosphonates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless cycle of bone remodeling, a delicate balance between bone formation by osteoblasts and resorption by osteoclasts, is central to skeletal health. When this equilibrium shifts in favor of resorption, pathologies like osteoporosis emerge, characterized by low bone mineral density (BMD) and an elevated risk of fragility fractures. For decades, bisphosphonates have been the cornerstone of anti-resorptive therapy. However, the quest for novel therapeutic agents with alternative mechanisms of action continues, leading researchers to explore compounds like synthetic flavonoids, including 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.

This guide provides a head-to-head comparison of these two classes of compounds. It delves into their distinct mechanisms of action, outlines a comprehensive experimental framework for their comparative evaluation, and offers detailed protocols for key in vitro and in vivo studies.

The Gold Standard: Bisphosphonates

Bisphosphonates are structural analogs of pyrophosphate that bind with high affinity to hydroxyapatite crystals in the bone mineral matrix.[1][2] This targeted accumulation allows them to be ingested by osteoclasts during bone resorption, where they exert their potent inhibitory effects.[1][3][4]

Mechanism of Action: Inhibition of the Mevalonate Pathway

The most potent and widely used bisphosphonates are nitrogen-containing compounds, such as Alendronate and Zoledronic Acid.[5][6] Their primary mechanism involves the inhibition of a key enzyme in the mevalonate pathway: farnesyl pyrophosphate synthase (FPPS).[1][5][7]

  • Disruption of Prenylation: FPPS is crucial for producing isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[8] These molecules are essential for the prenylation of small GTPase signaling proteins (e.g., Ras, Rho, Rac).[7][8]

  • Osteoclast Dysfunction: Prenylation anchors these proteins to the cell membrane, enabling them to regulate vital cellular processes, including cytoskeleton organization, vesicular trafficking, and cell survival.[7][9]

  • Induction of Apoptosis: By inhibiting FPPS, nitrogen-containing bisphosphonates disrupt these functions, leading to osteoclast inactivation and apoptosis (programmed cell death), thereby significantly reducing bone resorption.[2][9]

Caption: Inhibition of FPPS by bisphosphonates disrupts protein prenylation, leading to osteoclast dysfunction.

Clinical Significance: Bisphosphonates, including Alendronate and Zoledronic acid, have demonstrated efficacy in increasing BMD and reducing the risk of vertebral, non-vertebral, and hip fractures in postmenopausal women and men with osteoporosis.[6][10][11][12][13]

Table 1: Comparison of Common Nitrogen-Containing Bisphosphonates

Compound Administration Key Efficacy Data Common Side Effects
Alendronate Oral (weekly) Reduces vertebral fracture risk by ~50% and hip fractures by ~30%.[6][10] Gastrointestinal issues (e.g., acid reflux, abdominal pain).[8]

| Zoledronic Acid | Intravenous (yearly) | Significantly reduces vertebral, non-vertebral, and hip fractures; increases BMD at lumbar spine and hip.[11][12][14][15] | Acute phase reactions (fever, muscle pain), potential for renal impairment.[15] |

A Novel Approach: 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

This compound belongs to the flavonoid class, specifically the isoflavones, which are known phytoestrogens.[16] Unlike the purely anti-resorptive action of bisphosphonates, flavonoids are believed to have a dual effect on bone metabolism, potentially stimulating bone formation while inhibiting bone resorption.[17][18]

Postulated Mechanism of Action: Modulating Osteoblast and Osteoclast Signaling

While direct studies on 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one are limited, the effects of related isoflavones like genistein and daidzein are well-documented.[19][20] These compounds can influence key signaling pathways that govern bone cell differentiation and activity.[16][21][22]

  • Stimulation of Bone Formation: Flavonoids may promote the differentiation of mesenchymal stem cells into osteoblasts by activating pathways such as Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling.[18][20][22][23] This leads to increased expression of osteogenic markers and enhanced bone matrix mineralization.[24]

  • Inhibition of Bone Resorption: Isoflavones can inhibit osteoclast differentiation and function.[19] This may occur through interaction with estrogen receptors (ERs), particularly ER-β, which modulates the RANKL/OPG signaling axis, a critical regulator of osteoclastogenesis.[16][17]

  • Antioxidant Effects: Many flavonoids possess antioxidant properties that can mitigate oxidative stress, a factor known to contribute to bone loss by promoting osteoclast activity and inducing osteoblast apoptosis.[16][21]

Designing a Comparative Study: A Framework for Evaluation

A direct, head-to-head comparison is essential to determine the relative efficacy and differential mechanisms of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one against a well-established bisphosphonate like Alendronate. A multi-tiered approach, combining in vitro and in vivo models, is required.[25][26]

Experimental_Workflow Workflow for Comparative Bone Density Studies cluster_invitro Phase 1: In Vitro Mechanistic Assays cluster_invivo Phase 2: In Vivo Efficacy Model start Compound Screening osteoblast Osteoblast Assays (MC3T3-E1 Cells) - Proliferation (MTT) - Differentiation (ALP) - Mineralization (Alizarin Red) start->osteoblast osteoclast Osteoclast Assays (RAW 264.7 or BMMs) - Differentiation (TRAP) - Resorption (Pit Assay) start->osteoclast ovx Ovariectomy (OVX) Induced Osteoporosis Model (Rodent) osteoblast->ovx osteoclast->ovx treatment Treatment Groups: - Sham - OVX + Vehicle - OVX + Flavonoid - OVX + Alendronate ovx->treatment analysis Endpoint Analysis: - Micro-CT of Femur/Vertebrae - Serum Biomarkers (P1NP, CTX-I) - Histomorphometry treatment->analysis outcome Comparative Efficacy & MoA Data analysis->outcome

Caption: A phased experimental workflow from in vitro screening to in vivo efficacy testing.

Experimental Protocols

Part 1: In Vitro Evaluation of Osteoblast Differentiation

Objective: To assess the direct effect of the test compounds on osteoblast proliferation, differentiation, and mineralization.

Cell Line: MC3T3-E1 pre-osteoblastic cells.[27]

Protocol:

  • Cell Seeding: Seed MC3T3-E1 cells in 24-well plates at a density of 2 x 10^4 cells/well in α-MEM containing 10% FBS.

  • Treatment: After 24 hours, replace the medium with osteogenic induction medium (α-MEM, 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate).[28] Add test compounds (7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one and Alendronate) at various concentrations. Include a vehicle control.

  • Alkaline Phosphatase (ALP) Staining (Day 7):

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 10 minutes.

    • Stain using a commercial ALP staining kit according to the manufacturer's protocol. ALP is an early marker of osteoblast differentiation.[29][30][31]

  • Alizarin Red S (ARS) Staining (Day 21):

    • Wash cells with PBS and fix with 4% paraformaldehyde.

    • Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes to visualize calcium deposits, indicating matrix mineralization.[27][29][30]

    • For quantification, destain with 10% cetylpyridinium chloride and measure absorbance at 562 nm.

Part 2: In Vitro Evaluation of Osteoclast Differentiation

Objective: To determine the inhibitory potential of the test compounds on osteoclast formation and activity.

Cell Line: RAW 264.7 macrophage cells or primary bone marrow-derived macrophages (BMMs).[32][33]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at 5 x 10^3 cells/well.

  • Differentiation and Treatment: Culture cells in α-MEM with 10% FBS and 50 ng/mL RANKL to induce osteoclast differentiation.[34][35] Concurrently, treat with various concentrations of the test compounds.

  • TRAP Staining (Day 5-7):

    • Fix cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts.[29][32][33]

    • Identify osteoclasts as TRAP-positive, multinucleated (≥3 nuclei) cells under a microscope.[32]

Part 3: In Vivo Ovariectomy (OVX) Model of Osteoporosis

Objective: To evaluate the efficacy of the compounds in preventing estrogen-deficiency-induced bone loss in a preclinical animal model.[25][36][37]

Protocol:

  • Animal Model: Use 12-week-old female Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Procedure: Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group will serve as a healthy control.[36]

  • Treatment Groups (n=10-12 per group):

    • Group 1: Sham + Vehicle

    • Group 2: OVX + Vehicle

    • Group 3: OVX + 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (dose determined by pilot studies)

    • Group 4: OVX + Alendronate (e.g., 2.5 mg/kg/week, s.c.), serving as a positive control.[36]

  • Dosing: Begin treatment one week post-surgery and continue for 8-12 weeks.

  • Endpoint Analysis:

    • Micro-Computed Tomography (micro-CT): At the end of the study, harvest femurs and lumbar vertebrae. Perform ex vivo micro-CT analysis to quantify trabecular and cortical bone parameters.[38][39] Key metrics include Bone Volume/Total Volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and cortical thickness (Ct.Th).[38][40][41]

    • Serum Biomarkers: Collect blood at baseline and termination to measure markers of bone formation (e.g., P1NP) and resorption (e.g., CTX-I).[36]

Conclusion and Future Directions

Bisphosphonates are potent, well-established anti-resorptive agents that act by inducing osteoclast apoptosis.[2] In contrast, 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, as a member of the flavonoid family, holds the potential for a dual-action mechanism—simultaneously inhibiting bone resorption and promoting bone formation.[18][42] This dual functionality could represent a significant advantage in treating osteoporosis, as it aims not just to halt bone loss but to actively rebuild skeletal architecture.

The experimental framework outlined here provides a robust pathway for a comprehensive, head-to-head comparison. The data generated will be crucial for elucidating the precise mechanism of action of this novel flavonoid and for determining its therapeutic potential relative to the current standard of care. Should the results prove favorable, they would provide a strong rationale for further preclinical development and eventual clinical trials.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Alendronate Sodium?
  • Fisher, J. E., et al. (n.d.). Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro. PNAS.
  • Wikipedia. (n.d.). Alendronic acid.
  • Drake, M. T., Clarke, B. L., & Khosla, S. (n.d.). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. Mayo Clinic Proceedings.
  • PubMed. (n.d.). The Potential Mechanism of Soy Isoflavones in Treating Osteoporosis: Focusing on Bone Metabolism and Oxidative Stress.
  • ClinPGx. (n.d.). alendronate.
  • Pharmatest Services. (n.d.). In vitro assays, osteoblasts.
  • Wikipedia. (n.d.). Bisphosphonate.
  • News-Medical.Net. (n.d.). Bisphosphonate Mechanism.
  • ResearchGate. (n.d.). The Potential Mechanism of Soy Isoflavones in Treating Osteoporosis: Focusing on Bone Metabolism and Oxidative Stress.
  • A.D.A.M. Medical Encyclopedia. (2025, May 29). What is the mechanism of action of bisphosphonates (Bone Protective Medications)?
  • NCBI Bookshelf. (n.d.). Bisphosphonate.
  • Royal Osteoporosis Society. (n.d.). Alendronate (alendronic acid).
  • ResearchGate. (n.d.). Potential mechanism of action of isoflavones on bone metabolism.
  • Xiang, J., et al. (n.d.). In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells. Bio-protocol.
  • Springer Nature Experiments. (n.d.). Osteoclast Differentiation Assay.
  • BenchChem. (2025). Application Notes and Protocols: Osteoclast Differentiation Assay with Iguratimod Treatment.
  • Journal of Health Science. (2002, June 1). Isoflavone and Bone Metabolism : Its Cellular Mechanism and Preventive Role in Bone Loss.
  • Atlantic Bone Screen. (n.d.). Osteoporosis in vivo model.
  • MDPI. (n.d.). The Role of Soy Isoflavones in the Prevention of Bone Loss in Postmenopausal Women: A Systematic Review with Meta-Analysis of Randomized Controlled Trials.
  • PubMed. (2024, July 25). Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques.
  • Longdom Publishing. (n.d.). Cellular and Animal Models for the Identification of Osteoporosis Determinants Increasing Vertebral Compression Fractures Risk.
  • Rissanen, J. P., & Halleen, J. M. (2010). Models and screening assays for drug discovery in osteoporosis. Expert Opinion on Drug Discovery, 5(12), 1163-1174.
  • PubMed. (n.d.). Recent advances in models for screening potential osteoporosis drugs.
  • PubMed. (n.d.). Efficacy of zoledronic acid in treatment of osteoporosis in men and women-a meta-analysis.
  • Sigma-Aldrich. (n.d.). In Vitro Osteogenesis Assay Kit.
  • Bouxsein, M. L., et al. (n.d.). Guidelines for assessment of bone microstructure in rodents using micro-computed tomography. Journal of Bone and Mineral Research.
  • UConn. (n.d.). Micro-CT | Bonebase.
  • PubMed. (2010). Models and screening assays for drug discovery in osteoporosis.
  • PeerJ. (2024, July 25). Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques.
  • PubMed. (n.d.). Osteoclast Differentiation Assay.
  • Bio-protocol. (2025). Osteoclast Differentiation and Bone Resorption Assay.
  • YouTube. (2013, April 19). Bruker microCT tutorial: Cortical bone morphometry part 1: periosteal and endosteal envelopes.
  • PubMed. (2024, June 29). Efficacy and safety of zoledronic acid in the treatment of osteoporosis: A meta-analysis of randomized controlled trials.
  • ResearchGate. (2025, August 9). Efficacy and Safety of Zoledronic Acid for Treatment of Postmenopausal Osteoporosis.
  • ResearchGate. (2019, August 16). Application of Bone Morphometry and Densitometry by X-Ray Micro-CT to Bone Disease Models and Phenotypes.
  • ResearchGate. (n.d.). In vitro evaluation of osteogenic differentiation of osteoblast on...
  • Liu, X., et al. (2025, November 13). Photon-Counting Micro-CT for Bone Morphometry in Murine Models. Cancers.
  • Adami, S., & Zivelonghi, M. (n.d.). Role of zoledronic acid in the prevention and treatment of osteoporosis. Clinical Interventions in Aging.
  • Wu, J., et al. (2022, April 6). The Role of Flavonoids in the Osteogenic Differentiation of Mesenchymal Stem Cells. Frontiers in Cell and Developmental Biology.
  • MDPI. (n.d.). Bioactivity, Molecular Mechanism, and Targeted Delivery of Flavonoids for Bone Loss.
  • Cureus. (2023, January 3). Does Zoledronic Acid Provide a Good Clinical Outcome in Patients With Chronic Back Pain Associated With Vertebral Osteoporosis?
  • PubMed Central. (2023, September 30). Flavonoid-Loaded Biomaterials in Bone Defect Repair.
  • Welch, J. E., & Weaver, C. M. (n.d.). Flavonoid Intake and Bone Health. Annual Review of Nutrition.
  • Frontiers. (n.d.). Flavonoids: Classification, Function, and Molecular Mechanisms Involved in Bone Remodelling.

Sources

A Comparative Guide to Synthesis Yield Determination: FTIR Analysis of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and development, the accurate and efficient determination of reaction yields is paramount. For medicinal chemists and process scientists, yield is a critical metric that influences scalability, cost-effectiveness, and the overall trajectory of a drug candidate. This guide provides an in-depth, comparative analysis of methodologies for confirming the synthesis yield of a novel chromen-4-one derivative, 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, with a primary focus on Fourier-Transform Infrared (FTIR) spectroscopy. We will explore the underlying principles, provide actionable protocols, and compare this technique with other powerful analytical methods.

The Synthetic Challenge: Accessing Novel Chromen-4-one Scaffolds

The 4H-chromen-4-one (flavone) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The target molecule, 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, represents a novel analogue with potential applications in various therapeutic areas. A plausible and efficient synthetic route is crucial for its exploration.

A Note on Synthesis: While numerous methods exist for the synthesis of chromen-4-one derivatives, a common approach involves the Baker-Venkataraman rearrangement or related cyclization reactions.[2][3] For our target molecule, a likely precursor would be 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, which can be synthesized from resorcinol and ethyl benzoylacetate, followed by an Williamson ether synthesis to introduce the isopropoxy group.

Part 1: Yield Confirmation via FTIR Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[4] While primarily a qualitative tool, it can be adapted for quantitative analysis, providing a swift estimation of reaction completion and, consequently, yield.[5][6][7]

The Rationale: Tracking Functional Group Transformations

The synthetic conversion of 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one to its isopropoxy derivative provides a clear spectroscopic handle. The key transformation is the disappearance of the phenolic hydroxyl (-OH) group and the appearance of the ether (C-O-C) and aliphatic C-H stretches of the isopropyl group.

Experimental Protocol: Quantitative FTIR (qFTIR) Analysis
  • Standard Preparation: A series of standards with known concentrations of the starting material (7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one) and the purified product (7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one) in a suitable solvent (e.g., chloroform or dichloromethane) are prepared.

  • Sample Preparation: A precise amount of the crude reaction mixture is dissolved in the same solvent to a known concentration.

  • Data Acquisition: The FTIR spectra of the standards and the sample are recorded. For liquid samples, a liquid cell with a known path length is used. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be employed for its ease of use.[7][8]

  • Baseline Correction and Peak Integration: A consistent baseline is applied to all spectra. The area of a characteristic peak for the product (e.g., a C-O-C stretch) and the starting material (e.g., the broad O-H stretch) are integrated.

  • Calibration Curve Construction: A calibration curve is generated by plotting the integrated peak area against the concentration for the series of standards.

  • Yield Calculation: The concentration of the product in the crude reaction mixture is determined from the calibration curve. The yield is then calculated based on the initial amount of the limiting reagent.

Interpreting the Spectra: Key Vibrational Signatures

The successful synthesis of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one can be confirmed by observing the following spectral changes:

Functional GroupStarting Material (7-hydroxy derivative)Product (7-isopropoxy derivative)Rationale
O-H Stretch (Phenolic) Broad peak around 3200-3600 cm⁻¹AbsentConversion of the hydroxyl group.
C=O Stretch (Ketone) ~1630-1660 cm⁻¹~1630-1660 cm⁻¹The carbonyl group remains intact.[9]
C-O-C Stretch (Ether) AbsentStrong peak around 1050-1250 cm⁻¹Formation of the isopropoxy ether linkage.
Aliphatic C-H Stretch Minimal (from methyl group)Increased intensity around 2850-2980 cm⁻¹Addition of the isopropyl group.
Aromatic C=C Stretch Multiple peaks in the 1450-1600 cm⁻¹ regionSimilar peaks in the 1450-1600 cm⁻¹ regionThe aromatic rings are unchanged.

Table 1. Expected FTIR Peak Shifts for the Synthesis of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.

Part 2: Comparative Analysis with Alternative Methodologies

While FTIR offers a rapid assessment, other techniques provide more precise and accurate yield determinations.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute concentration of a substance in a solution without the need for a calibration curve of the analyte itself.[10][11][12] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

The choice of an internal standard is critical for accurate qNMR. The standard should have a simple spectrum with peaks that do not overlap with those of the analyte, be chemically inert, and have a known purity.[13] A long relaxation delay (D1) is employed to ensure complete relaxation of all nuclei, leading to accurate integration.

  • Sample Preparation: A known mass of the crude reaction product is dissolved in a suitable deuterated solvent. A precise amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride) is added.

  • Data Acquisition: A ¹H NMR spectrum is acquired with a sufficient relaxation delay (typically 5-7 times the longest T1 relaxation time).

  • Data Processing: The spectrum is carefully phased and baseline corrected.

  • Integration: A well-resolved peak for the product and a peak for the internal standard are integrated.

  • Yield Calculation: The molar amount of the product is calculated relative to the known molar amount of the internal standard using the following formula:[14]

    Moles of Product = (Integration of Product Peak / Number of Protons) / (Integration of Standard Peak / Number of Protons) * Moles of Standard

    The percentage yield is then calculated based on the theoretical yield.[15]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity and yield determination in the pharmaceutical industry.[16][17] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[18]

By using a detector that gives a response proportional to the concentration of the analyte (e.g., a UV-Vis detector), a calibration curve can be constructed to determine the exact amount of product in a crude reaction mixture. This method also provides invaluable information about the presence of impurities.[19]

  • Method Development: An appropriate HPLC method is developed, including the choice of column (e.g., C18), mobile phase, flow rate, and detector wavelength.

  • Standard Preparation: A series of solutions of the purified product with known concentrations are prepared.

  • Calibration Curve: The standards are injected into the HPLC system, and a calibration curve is generated by plotting peak area against concentration.

  • Sample Analysis: A precisely weighed sample of the crude reaction mixture is dissolved in the mobile phase and injected into the HPLC.

  • Yield Calculation: The concentration of the product in the sample is determined from the calibration curve, and the yield is calculated.

Part 3: Comparative Summary and Best Practices

FeatureFTIRqNMRHPLC
Principle Vibrational SpectroscopyNuclear Magnetic ResonanceChromatography
Primary Use Qualitative, Semi-QuantitativeQuantitativeQuantitative, Purity Analysis
Speed Very Fast (minutes)Fast (minutes to hours)Moderate (minutes to hours)
Accuracy LowerHighHigh
Sample Prep MinimalSimpleModerate
Cost LowHighHigh
Strengths Rapid reaction monitoringAbsolute quantification without analyte standard curveHigh accuracy, impurity profiling
Limitations Prone to matrix effects, lower sensitivityRequires expensive equipment and expertiseRequires method development, can be time-consuming

Table 2. Comparison of Analytical Techniques for Yield Determination.

A Self-Validating System for Trustworthy Results

To ensure the trustworthiness of your yield determination, a multi-faceted approach is recommended. A rapid FTIR scan can confirm the presence of the desired product and the absence of the starting material. This can be followed by a more rigorous qNMR or HPLC analysis for an accurate, reportable yield. This layered approach provides a self-validating system where the different techniques corroborate each other.

Visualizing the Workflow and Molecular Structure

The following diagrams illustrate the workflow for yield determination and the key structural features of the target molecule.

Yield Determination Workflow cluster_synthesis Synthesis cluster_analysis Yield Determination cluster_results Results start Starting Material: 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one reaction Reaction: Williamson Ether Synthesis start->reaction crude Crude Product reaction->crude ftir FTIR Analysis (Rapid Confirmation) crude->ftir qnmr qNMR Analysis (Accurate Yield) crude->qnmr hplc HPLC Analysis (Purity & Yield) crude->hplc yield Final Yield Calculation ftir->yield qnmr->yield hplc->yield

Caption: Workflow for the synthesis and yield determination of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.

Molecular Structure and FTIR Correlation cluster_structure 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one cluster_ftir Key FTIR Absorptions mol co_stretch C=O Stretch (~1640 cm⁻¹) mol->co_stretch Carbonyl Group coc_stretch C-O-C Stretch (~1100 cm⁻¹) mol->coc_stretch Isopropoxy Ether ch_stretch Aliphatic C-H Stretch (~2950 cm⁻¹) mol->ch_stretch Isopropyl & Methyl Groups

Caption: Correlation of key functional groups in the target molecule with their expected FTIR absorption frequencies.

Conclusion

Confirming the synthesis yield of novel compounds like 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one is a critical step in the drug development pipeline. While FTIR offers a rapid and valuable tool for initial assessment, a comprehensive and trustworthy determination of yield is best achieved through a combination of techniques. For high accuracy and defensible data, qNMR and HPLC are the methods of choice. By understanding the strengths and limitations of each technique, researchers can make informed decisions to efficiently advance their synthetic programs.

References

  • Jannin, V., et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(22), 8766-8771. [Link]

  • Semantic Scholar. (n.d.). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. [Link]

  • National Center for Biotechnology Information. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed. [Link]

  • Science and Education Publishing. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. [Link]

  • NanoFlavNeuroProtect. (2017). Infrared spectroscopy of flavones and flavonols. Reexamination of the hydroxyl and carbonyl vibrations in relation to the intera. [Link]

  • Richmond Scientific. (2023). Can FT-IR be used for Quantitative Analysis?. [Link]

  • Redwave Technology. (n.d.). What Is The Alternative To Ftir? Find The Right Tool For Your Material Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. PubMed Central. [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-one and Homoisoflavonoid Derivatives. [Link]

  • Wikipedia. (n.d.). Yield (chemistry). [Link]

  • YouTube. (2021). NMR Yield Calculation using Internal Standard (IS). [Link]

  • Frontiers. (2022). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. [Link]

  • astesj. (2017). Principal Component Analysis Application on Flavonoids Characterization. [Link]

  • SlideShare. (n.d.). Quantitative Analysis From Ftir. [Link]

  • Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

  • University of Strathclyde. (2017). Quantitative NMR Spectroscopy. [Link]

  • Chimica Techno Acta. (2022). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4- hydroxy-2H-chromen-2-one derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one. PubChem. [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methyl-4H-chromen-4-one and (Z). [Link]

  • Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. [Link]

  • MDPI. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. [Link]

  • PubChemLite. (n.d.). 7-hydroxy-2-methyl-3-phenyl-4h-chromen-4-one. [Link]

  • Google Patents. (n.d.). HPLC method for purifying organic compounds.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. PubMed Central. [Link]

  • ResearchGate. (2019). What could be an alternative to KBr for FTIR analysis?. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. PubChem. [Link]

  • ResearchGate. (n.d.). FT‐IR spectra of corn starch–soy isoflavone complexes. [Link]

  • MDPI. (n.d.). Investigation of the Membrane Localization and Interaction of Selected Flavonoids by NMR and FTIR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). High Performance Liquid Chromatography. [Link]

  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-isopropyloxy-isoflavone. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central. [Link]

  • Journal of Chemical Education. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]

  • MDPI. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. [Link]

  • University of Calgary. (n.d.). Yield Calculations. [Link]

  • National Center for Biotechnology Information. (n.d.). Different experimental approaches for Fourier-transform infrared spectroscopy applications in biology and biotechnology: A selected choice of representative results. PubMed. [Link]

  • Chemistry LibreTexts. (2025). 12.9: Theoretical Yield and Percent Yield. [Link]

  • YouTube. (2017). Percent Yield: Determining the Success of a Chemical Reaction. [Link]

  • Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (Ipriflavone)

[1][2]

Executive Summary: The Stewardship Mandate

As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one (Ipriflavone).[1] We must manage its lifecycle to prevent environmental bioaccumulation. While this compound is not classified as an acutely toxic P-listed waste under US RCRA regulations, its stability as a synthetic isoflavone requires high-temperature incineration to ensure complete mineralization of the benzopyrone ring system.[1]

This guide provides a self-validating, field-proven protocol for the disposal of Ipriflavone, designed to protect laboratory personnel and ensure regulatory compliance.

Chemical Profile & Hazard Assessment

Before handling waste, verify the material properties.[1] Ipriflavone is generally classified as an irritant, but as a bioactive compound used in osteoporosis research, it must be treated with the rigor of a pharmaceutical intermediate.[1]

ParameterData
Chemical Name 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one
Common Name Ipriflavone
CAS Number 35212-22-7
Molecular Formula C₁₈H₁₆O₃
Physical State White to off-white crystalline powder
GHS Classification Warning (Cat 2/3).[2][3] Skin Irrit. 2 (H315), Eye Irrit.[1][3] 2A (H319), STOT SE 3 (H335).[1][3]
Bioactivity Synthetic isoflavone; inhibits bone resorption. Potential environmental endocrine modulator.
RCRA Status Non-listed (Not P or U listed). However, do not drain dispose.
The Disposal Logic: Why Incineration?

Expert Insight: You might ask, "If it's not P-listed, why can't it go into general landfill waste?" The answer lies in the chromen-4-one scaffold . This heterocyclic ring structure is chemically stable and resistant to rapid biodegradation in standard wastewater treatment plants. To prevent "pharmaceuticals in the environment" (PIE) scenarios, we utilize High-Temperature Incineration (HTI) .[1] HTI ensures the compound is broken down into basic oxides (CO₂, H₂O), eliminating potential bioactivity.[1]

Operational Disposal Protocol
Phase 1: Waste Characterization & Segregation
  • Solid Waste (Pure Substance): Segregate pure Ipriflavone powder into a dedicated solid waste container. Do not mix with oxidizers.[4]

  • Liquid Waste (Mother Liquors/Solvents): If dissolved in organic solvents (e.g., DMSO, Ethanol, Dichloromethane), the waste stream is dictated by the solvent's hazard profile (usually ignitable D001 or toxic F-listed solvents).[1] Ipriflavone is the solute; the solvent drives the RCRA classification.

  • Contaminated Debris: Weigh boats, pipette tips, and gloves must be bagged separately as "Trace Contaminated Solids."[1]

Phase 2: Containment & Labeling (The Self-Validating System)

A disposal system fails when the next person in the chain cannot identify the hazard. Use this labeling protocol:

  • Primary Container: High-density polyethylene (HDPE) wide-mouth jars for solids; safety cans or glass bottles for liquids.

  • The "Golden Tag" Rule: Every container must have a yellow hazardous waste tag before the first gram of waste is added.

  • Data Entry: The tag must explicitly list:

    • "Non-RCRA Regulated Pharmaceutical Waste" (for pure solids).

    • "7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one" (No abbreviations).[1]

    • "Irritant / Bioactive."

Phase 3: Final Disposal

Hand off the sealed, labeled containers to your facility's EHS (Environmental Health & Safety) team.[1] Ensure the manifest specifies Incineration as the destruction method.

Visual Workflow: Waste Stream Decision Tree

This diagram illustrates the logical flow for categorizing and disposing of Ipriflavone waste.

Ipriflavone_DisposalStartWaste Generation:Ipriflavone (CAS 35212-22-7)StateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidLiquid Waste(Solutions)StateCheck->LiquidPureSolidPure SubstanceSolid->PureSolidDebrisContaminated Debris(Gloves, Weigh Boats)Solid->DebrisSolidContainerContainer: HDPE Wide MouthLabel: 'Non-RCRA Pharm Waste'PureSolid->SolidContainerDebris->SolidContainerStorageSatellite Accumulation Area(Secondary Containment)SolidContainer->StorageSolventCheckIdentify Solvent BaseLiquid->SolventCheckHalogenatedHalogenated(e.g., DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(e.g., Ethanol, DMSO)SolventCheck->NonHalogenatedLiquidContainerContainer: Safety Can/GlassLabel: 'Flammable/Toxic Solvent'Halogenated->LiquidContainerSegregate HalogensNonHalogenated->LiquidContainerLiquidContainer->StorageDisposalFINAL DISPOSAL:High-Temp IncinerationStorage->Disposal

Caption: Decision matrix for segregating Ipriflavone waste streams based on physical state and solvent carrier.

Emergency Procedures: Spill Management

In the event of a spill, rapid containment prevents laboratory contamination.[1]

ScenarioResponse Protocol
Dry Powder Spill 1. Isolate: Evacuate non-essential personnel.2. PPE: Don nitrile gloves, lab coat, and N95 dust mask (or P100 respirator).3.[1] Clean: Cover with wet paper towels to prevent dust generation. Scoop into a waste bag. Do not dry sweep. 4. Decontaminate: Wipe surface with 70% Ethanol or detergent.
Liquid Spill 1. Absorb: Use universal absorbent pads or vermiculite.2. Collect: Place saturated absorbents into a sealed bag/pail.3. Label: Tag as "Debris contaminated with [Solvent] and Ipriflavone."
Skin Contact Wash thoroughly with soap and water for 15 minutes. Remove contaminated clothing.[3][4][5]
Regulatory Context & Compliance

While Ipriflavone is not explicitly listed in 40 CFR 261.33 (P or U lists), "cradle-to-grave" responsibility applies.[1]

  • US EPA (RCRA): If the waste does not exhibit ignitability, corrosivity, reactivity, or toxicity (D-codes), it is technically non-hazardous.[1] However, best practice dictates managing it as "Non-Regulated Pharmaceutical Waste" destined for incineration.[1]

  • Drain Disposal: Strictly Prohibited. Do not discharge into sewer systems. The compound's potential bioactivity poses risks to aquatic ecosystems.

References
  • Cayman Chemical. (2025).[3] Ipriflavone Safety Data Sheet (SDS).Link

  • U.S. Environmental Protection Agency (EPA). (2022).[6] Management of Pharmaceutical Hazardous Waste.[6][7][8]Link

  • PubChem. (n.d.). Compound Summary: Ipriflavone (CAS 35212-22-7).[9][2][3][10]Link

  • Fisher Scientific. (2021). Safety Data Sheet: 7-Isopropoxyisoflavone.Link

Personal protective equipment for handling 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Disclaimer: Specific safety and toxicological data for 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one are not extensively published. This guide has been developed by extrapolating data from structurally analogous compounds, including other chromen-4-one derivatives and the closely related isoflavone, Ipriflavone (7-Isopropoxyisoflavone). Researchers must perform a comprehensive, substance-specific risk assessment in conjunction with their institution's safety office before handling this compound. This document serves as a foundational resource, not a substitute for formal safety protocols.

Hazard Identification and Risk Assessment

The foundational principle of laboratory safety is to understand the potential hazards of the materials in use. Based on the data for analogous chromone structures, 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one should be handled as a potentially hazardous substance.[1] The primary risks are associated with irritation and potential acute toxicity upon exposure.

Operations should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation, especially when handling the compound as a powder or creating solutions.[1][2][3]

Table 1: Anticipated GHS Hazard Profile (Based on structural analogs)

Hazard Class GHS Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1]
Skin Irritation Category 2 H315: Causes skin irritation[1]
Eye Irritation Category 2 H319: Causes serious eye irritation[1]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[1]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

Engineering Controls: The First Line of Defense

Personal protective equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before relying on PPE, engineering controls must be implemented to minimize exposure at the source.

  • Chemical Fume Hood: All weighing, reconstitution, and transfer operations involving the solid compound or its volatile solutions must be performed inside a certified chemical fume hood. This is critical to prevent the generation and inhalation of airborne dust or aerosols.[1]

  • Ventilated Enclosures: For less hazardous manipulations, such as working with highly dilute solutions, a ventilated balance enclosure may be sufficient.

  • Eyewash Stations and Safety Showers: Ensure that a fully functional eyewash station and safety shower are readily accessible and located near the workstation.[2][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to provide comprehensive protection against the anticipated hazards of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.

Table 2: Recommended PPE for Handling

Protection Type Specification Rationale and Best Practices
Hand Protection Chemical-resistant gloves (Nitrile) Nitrile gloves offer broad protection against a range of chemicals. Always double-glove when handling the concentrated solid. Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if contamination occurs. Wash hands thoroughly after removing gloves.[2][5]
Eye & Face Protection Tightly-fitting safety goggles or a full-face shield Standard safety glasses are insufficient. Tightly-fitting goggles or a face shield are necessary to protect against splashes and airborne particulates.[6] If there is a significant splash risk, a face shield should be worn over safety goggles.
Body Protection Flame-resistant laboratory coat with full-length sleeves A lab coat protects the skin and personal clothing from incidental contact and minor spills. It should be kept fully buttoned. For larger quantities or significant splash potential, consider a chemical-resistant apron over the lab coat.[2][6]

| Respiratory Protection | NIOSH-approved respirator (N95 or higher) | A respirator may be required if there is a risk of generating dust and engineering controls are insufficient.[5] Use should be in accordance with your institution's respiratory protection program, which includes fit-testing and training. |

Operational Plans: From Weighing to Waste

Step-by-Step Protocol: Weighing Solid Compound

This procedure is designed to minimize aerosolization and potential exposure.

  • Preparation: Ensure the analytical balance is situated within a chemical fume hood or ventilated enclosure. Don all required PPE as outlined in Table 2.

  • Decontamination: Wipe down the balance, spatula, and weighing area with 70% ethanol and allow it to dry completely.

  • Weighing: Place a weigh boat on the balance and tare it. Carefully transfer the desired amount of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one to the weigh boat. Avoid any abrupt movements that could generate dust.

  • Closure: Once the target mass is reached, securely close the primary container of the chemical.

  • Cleanup: Carefully remove the weigh boat. Use a fine brush to sweep any residual powder from the balance into a designated waste container. Wipe down the work area with a damp cloth.

  • Disposal: Dispose of the weigh boat, contaminated wipes, and outer gloves in the designated solid chemical waste container.

  • Final Step: Wash hands thoroughly with soap and water after the procedure is complete.[1]

Workflow for PPE Donning and Doffing

Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that prevents contact with the wearer's skin or clean clothes.

PPE_Workflow Don_Coat 1. Lab Coat Don_Goggles 2. Goggles / Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Gloves (Over Cuffs) Don_Goggles->Don_Gloves Doff_Gloves 4. Outer Gloves (if double-gloved) Then Inner Gloves Doff_Coat 5. Lab Coat (Turn Inside Out) Doff_Gloves->Doff_Coat Doff_Goggles 6. Goggles / Face Shield Doff_Coat->Doff_Goggles

Caption: PPE Donning and Doffing Workflow.

Emergency and Disposal Procedures

Accidental Release Measures

In the event of a spill, prioritize personal safety and containment.

  • Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors if possible.[2]

  • Protect: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection before attempting cleanup.[2][3]

  • Contain: Prevent further spread of the spill. For a solid spill, carefully sweep or vacuum the material into a suitable, labeled disposal container, avoiding dust generation.[1][2] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it into the disposal container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous chemical waste according to local regulations.[2]

First Aid Measures
  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

All waste containing 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, including contaminated PPE and cleanup materials, must be treated as hazardous chemical waste.

  • Containers: Use clearly labeled, sealed containers for waste collection. Do not mix with other waste streams.

  • Regulations: Adhere strictly to all local, state, and federal regulations for the disposal of hazardous materials. Consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance.

References

  • Safety Data Sheet 2-Phenyl-4H-benzo[h]chromen-4-one. metasci.
  • A Technical Guide to the Safety and Handling of 6-amino-4-hydroxy-2H-chromen-2-one. Benchchem.
  • Personal Protective Equipment (PPE). CHEMM.
  • Protective Equipment | Plant Protection. Albert Kerbl GmbH.
  • 2,2-DIMETHYL-CHROMAN-4-ONE - Safety Data Sheet. ChemicalBook.
  • Material Safety Data Sheet (MSDS) - Ipriflavone.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Personal protective equipment when handling plant protection products. BVL.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Proper disposal of chemicals. Sciencemadness Wiki.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.